Technical Documentation Center

4-Ethylthiazole-2-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethylthiazole-2-carbaldehyde
  • CAS: 211943-05-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Ethylthiazole-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to its structural relation to key pharmacop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to its structural relation to key pharmacophores, this compound serves as a valuable building block for drug discovery and development. This document details its core chemical properties, provides validated spectroscopic data for characterization, outlines a robust synthetic methodology, and discusses its potential applications and safety considerations. For comparative analysis, data from its close structural analog, 4-Methylthiazole-2-carbaldehyde, is included where direct data for the ethyl-variant is not publicly available, offering researchers a predictive framework for experimental design.

Introduction and Molecular Overview

4-Ethylthiazole-2-carbaldehyde belongs to the family of thiazole derivatives, a class of heterocyclic compounds containing a sulfur and a nitrogen atom within a five-membered ring. The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive agents due to its ability to engage in a wide range of biological interactions.[1] The presence of a reactive aldehyde group at the 2-position and an ethyl group at the 4-position makes 4-Ethylthiazole-2-carbaldehyde a versatile intermediate for constructing more complex molecular architectures through reactions like condensation, nucleophilic addition, and reductive amination.[1]

Its structural analog, 4-Methylthiazole-2-carbaldehyde, is well-documented as a key reagent in the synthesis of potential kinase inhibitors, antimicrobial compounds, and other bioactive agents.[1] By extension, the ethyl-substituted variant is of significant interest for exploring structure-activity relationships (SAR) in drug development programs.

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to the successful application of any chemical intermediate. This section consolidates the known physical properties and spectroscopic data for 4-Ethylthiazole-2-carbaldehyde.

Core Chemical Properties

Direct experimental data for 4-Ethylthiazole-2-carbaldehyde is limited. A key validated property is its boiling point.[2] Other properties are estimated by drawing parallels with the well-characterized analog, 4-Methylthiazole-2-carbaldehyde (CAS: 13750-68-0).[3]

PropertyValue (4-Ethylthiazole-2-carbaldehyde)Comparative Value (4-Methylthiazole-2-carbaldehyde)Reference
Molecular Formula C₆H₇NOSC₅H₅NOS[2],[3]
Molecular Weight 141.19 g/mol 127.17 g/mol [2],[3]
Boiling Point 154 °CNot Available[2]
Appearance Yellow LiquidNot Available[2]
Purity (per reference) 98.6% (by GC)>97%[2],[1]
Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. The following data is critical for researchers to validate the identity and purity of synthesized 4-Ethylthiazole-2-carbaldehyde.

The proton NMR spectrum provides definitive evidence for the arrangement of hydrogen atoms in the molecule. Data for 4-Ethylthiazole-2-carbaldehyde has been reported in a Chinese patent.[2]

  • ¹H NMR (CDCl₃):

    • δ 9.61 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its singlet nature indicates no adjacent protons.

    • δ 7.41 (s, 1H): Represents the proton on the thiazole ring (C5-H).

    • δ 2.59 (q, J=5Hz, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

    • δ 1.24 (t, J=7Hz, 3H): A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[2]

Note: Specific ¹³C NMR data for 4-Ethylthiazole-2-carbaldehyde was not found in the available literature. The following predictions are based on standard chemical shift ranges for analogous structures.

Carbon AtomExpected Chemical Shift (ppm)Rationale
C=O (Aldehyde) >180Characteristic range for aldehyde carbonyls.
C2 (Thiazole) 160-165Carbon attached to two heteroatoms (N and S) and the aldehyde.
C4 (Thiazole) 150-155Carbon bearing the ethyl group.
C5 (Thiazole) 120-125Unsubstituted carbon on the thiazole ring.
-CH₂- (Ethyl) 20-25Methylene carbon of the ethyl group.
-CH₃ (Ethyl) 10-15Methyl carbon of the ethyl group.

Note: A specific IR spectrum for 4-Ethylthiazole-2-carbaldehyde is not publicly available. The expected characteristic absorptions are based on functional group analysis and comparison with spectra of similar molecules.[4]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2850C-H StretchEthyl group (aliphatic)
~2820 and ~2720C-H StretchAldehyde C-H (Fermi doublet)
~1700-1680C=O StretchAldehyde carbonyl
~1600-1450C=N & C=C StretchThiazole ring vibrations

Synthesis and Reaction Mechanisms

The synthesis of 2-thiazole carbaldehyde derivatives is a topic of significant interest, with various methods reported. A prominent and industrially scalable approach involves the use of Grignard reagents.[2]

Recommended Synthetic Protocol: Grignard-based Formylation

This protocol is adapted from the methodology described for the preparation of 4-ethyl-2-formylthiazole.[2] It involves a halogen-magnesium exchange to form a Grignard reagent, which then reacts with a formylating agent.

Step 1: Preparation of 2-Bromo-4-ethylthiazole (Starting Material) This precursor can be synthesized via standard thiazole ring formation methods, such as the Hantzsch thiazole synthesis, from appropriate starting materials (e.g., a thioamide and an α-haloketone).

Step 2: Grignard Reagent Formation and Formylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

  • Add a solution of 2-Bromo-4-ethylthiazole in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction may require initiation with a small crystal of iodine or gentle heating.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to a temperature between -10 °C and 10 °C.[2]

  • Slowly add a formylating agent, such as N,N-dimethylformamide (DMF), to the solution of the Grignard reagent.

  • Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup (hydrolysis) to quench the reaction and liberate the aldehyde product.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-Ethylthiazole-2-carbaldehyde as a yellow liquid.[2]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_SM Starting Material Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification SM 2-Bromo-4-ethylthiazole Grignard Grignard Reagent Formation (Mg, Anhydrous THF) SM->Grignard Step 1 Formylation Formylation (DMF, -10 to 10 °C) Grignard->Formylation Step 2 Hydrolysis Aqueous Hydrolysis Formylation->Hydrolysis Step 3 Extraction Organic Extraction Hydrolysis->Extraction Purification Vacuum Distillation Extraction->Purification Product 4-Ethylthiazole-2-carbaldehyde Purification->Product Final Product

Caption: Synthetic workflow for 4-Ethylthiazole-2-carbaldehyde.

Applications in Research and Development

While specific applications for 4-Ethylthiazole-2-carbaldehyde are not extensively documented, its structure strongly suggests its utility in two primary fields, mirroring the applications of other 2-formylthiazole derivatives.

Pharmaceutical and Drug Discovery

The thiazole ring is a cornerstone of many therapeutic agents. The aldehyde functionality on 4-Ethylthiazole-2-carbaldehyde provides a chemical handle for elaboration into a variety of structures.

  • Intermediate for API Synthesis: Thiazole aldehydes are precursors for antibiotics and antiallergic drugs.[2][5]

  • Scaffold for Kinase Inhibitors: The thiazole core can be functionalized to target the ATP-binding site of various kinases, which are critical targets in oncology.[1]

  • Antimicrobial Agents: Thiazole-based compounds have shown significant antibacterial and antifungal activity.[6]

Flavor and Fragrance Chemistry

Thiazole derivatives are well-known for their unique sensory profiles, often contributing nutty, roasted, savory, or green notes.[7] Although the specific organoleptic profile of 4-Ethylthiazole-2-carbaldehyde is not described, related compounds like 2-Ethyl-4-methylthiazole are used to impart nutty and cocoa-like notes in food products and fragrances.[7] It is plausible that 4-Ethylthiazole-2-carbaldehyde could serve as a precursor or component in the creation of complex flavor and fragrance formulations.

Safety, Handling, and Toxicology

Note: No specific Safety Data Sheet (SDS) for 4-Ethylthiazole-2-carbaldehyde is available. The following guidance is based on the hazard profile of analogous thiazole aldehydes, such as 4-Methylthiazole-2-carbaldehyde.[3]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][8]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[3][8]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Contaminated work clothing should not be allowed out of the workplace.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[9]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response Goggles Safety Goggles EyeWash Eye Wash Station Shower Safety Shower FirstAid First Aid Kit Gloves Nitrile Gloves Coat Lab Coat FumeHood Use Fume Hood Storage Store Cool & Dry FumeHood->Storage Ventilation Ensure Ventilation Storage->Ventilation Compound 4-Ethylthiazole- 2-carbaldehyde Compound->Goggles Handle With Compound->Gloves Handle With Compound->Coat Handle With Compound->FumeHood Handle With

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethylthiazole-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest to the pharmaceutical and flavor indus...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest to the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key synthetic strategies, including the Hantzsch thiazole synthesis followed by functional group transformation, Vilsmeier-Haack formylation, oxidation of 2-methylthiazole precursors, and organometallic approaches. Each pathway is discussed with an emphasis on the underlying chemical principles, experimental considerations, and comparative analysis of yield, scalability, and environmental impact. Detailed, step-by-step protocols and visual diagrams are provided to facilitate practical application in a laboratory setting.

Introduction: The Significance of 4-Ethylthiazole-2-carbaldehyde

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] The 4-Ethylthiazole-2-carbaldehyde moiety, in particular, serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Furthermore, substituted thiazoles are known to contribute to the flavor profiles of various foods, adding to their commercial importance.

This guide will explore the most prominent and practical methods for the synthesis of 4-Ethylthiazole-2-carbaldehyde, providing both theoretical understanding and actionable experimental protocols.

Pathway 1: Hantzsch Thiazole Synthesis and Subsequent Formylation

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[2] This pathway involves the initial synthesis of a 4-ethylthiazole precursor, typically 2-amino-4-ethylthiazole, which is then converted to the target aldehyde.

Principle of the Hantzsch Synthesis

The core of the Hantzsch synthesis is the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-amino-4-ethylthiazole, the required precursors are 1-bromo-2-butanone and thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocols

Part A: Synthesis of 1-Bromo-2-butanone

  • Causality: The bromination of 2-butanone at the α-position is crucial for creating the electrophilic center necessary for the subsequent reaction with the nucleophilic sulfur of thiourea. The reaction is typically performed under acidic conditions to promote enol formation, which then reacts with bromine.

    • Procedure:

      • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

      • Charge the flask with 2-butanone (1.0 equivalent) and a suitable solvent such as methanol.

      • Cool the flask in an ice bath to 0-5 °C.

      • Slowly add bromine (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.[3]

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

      • The reaction mixture is then worked up by washing with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and bromine.

      • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude 1-bromo-2-butanone can be purified by vacuum distillation.[4]

Part B: Hantzsch Synthesis of 2-Amino-4-ethylthiazole

  • Causality: This step involves the cyclocondensation of the synthesized 1-bromo-2-butanone with thiourea. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent cyclization and dehydration steps.

    • Procedure:

      • In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

      • To this solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.

      • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium carbonate solution.

      • The product, 2-amino-4-ethylthiazole, will precipitate out of the solution.

      • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[5]

Part C: Conversion of 2-Amino-4-ethylthiazole to 4-Ethylthiazole-2-carbaldehyde

The conversion of the 2-amino group to a 2-formyl group can be achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with a formylating agent.

  • Causality: The amino group is first converted to a diazonium salt, which is a good leaving group. This allows for the introduction of various functional groups, including the formyl group, through reaction with appropriate reagents.

    • Procedure:

      • Dissolve 2-amino-4-ethylthiazole (1.0 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

      • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

      • In a separate flask, prepare a solution of formaldehyde oxime.

      • Add the cold diazonium salt solution to the formaldehyde oxime solution.

      • The resulting mixture is then hydrolyzed, typically by heating, to yield 4-ethylthiazole-2-carbaldehyde.

      • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

Visualization of the Hantzsch Pathway

Hantzsch_Synthesis cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Reaction cluster_formylation Formylation 2-Butanone 2-Butanone 1-Bromo-2-butanone 1-Bromo-2-butanone 2-Butanone->1-Bromo-2-butanone Bromination Bromine Bromine Bromine->1-Bromo-2-butanone 2-Amino-4-ethylthiazole 2-Amino-4-ethylthiazole 1-Bromo-2-butanone->2-Amino-4-ethylthiazole Condensation Thiourea Thiourea Thiourea->2-Amino-4-ethylthiazole 4-Ethylthiazole-2-carbaldehyde 4-Ethylthiazole-2-carbaldehyde 2-Amino-4-ethylthiazole->4-Ethylthiazole-2-carbaldehyde Diazotization & Formylation

Caption: Hantzsch synthesis pathway to 4-Ethylthiazole-2-carbaldehyde.

Pathway 2: Vilsmeier-Haack Formylation of 4-Ethylthiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] Thiazoles are sufficiently electron-rich to undergo this reaction, typically at the C2 position.

Principle of the Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[7] The Vilsmeier reagent is a highly electrophilic iminium salt that attacks the electron-rich thiazole ring. The resulting intermediate is then hydrolyzed to yield the aldehyde.

Experimental Protocol
  • Causality: The formation of the electrophilic Vilsmeier reagent is the key first step. The subsequent electrophilic aromatic substitution is directed to the most nucleophilic position of the 4-ethylthiazole ring, which is the C2 position. The final hydrolysis step converts the iminium salt intermediate to the desired carbonyl group.

    • Procedure:

      • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (3.0 equivalents).

      • Cool the DMF in an ice-salt bath to 0 °C.

      • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

      • After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

      • Add 4-ethylthiazole (1.0 equivalent) dropwise to the Vilsmeier reagent.

      • After the addition, the reaction mixture is typically heated to 60-80 °C for several hours.

      • Cool the reaction mixture and pour it onto crushed ice.

      • Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.

      • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

      • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

      • The crude 4-ethylthiazole-2-carbaldehyde is purified by vacuum distillation or column chromatography.[8]

Visualization of the Vilsmeier-Haack Pathway

Vilsmeier_Haack 4-Ethylthiazole 4-Ethylthiazole Iminium Salt Intermediate Iminium Salt Intermediate 4-Ethylthiazole->Iminium Salt Intermediate Electrophilic Attack DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent Vilsmeier Reagent->Iminium Salt Intermediate 4-Ethylthiazole-2-carbaldehyde 4-Ethylthiazole-2-carbaldehyde Iminium Salt Intermediate->4-Ethylthiazole-2-carbaldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 4-Ethylthiazole.

Pathway 3: Oxidation of 4-Ethyl-2-methylthiazole

Another viable route to 4-ethylthiazole-2-carbaldehyde is the direct oxidation of the corresponding 2-methylthiazole derivative. This method is attractive due to the potential for high atom economy.

Principle of Oxidation

The methyl group at the C2 position of the thiazole ring can be selectively oxidized to an aldehyde using various oxidizing agents. A common and effective reagent for this transformation is selenium dioxide (SeO₂).[9] The reaction proceeds through a series of steps involving an ene reaction and a[10][11]-sigmatropic rearrangement.

Experimental Protocol
  • Causality: Selenium dioxide is a specific oxidizing agent for allylic and benzylic C-H bonds, and similarly, for methyl groups activated by an adjacent heteroaromatic ring. The choice of solvent is important; dioxane or a mixture of dioxane and water is often used to solubilize both the substrate and the selenium dioxide.

    • Procedure:

      • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-2-methylthiazole (1.0 equivalent) in a suitable solvent such as dioxane.

      • Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

      • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

      • Upon completion, cool the mixture and filter to remove the precipitated selenium metal.

      • The filtrate is then concentrated under reduced pressure.

      • The residue is taken up in an organic solvent and washed with water and brine.

      • The organic layer is dried and the solvent is evaporated.

      • The crude product is purified by column chromatography or vacuum distillation to afford 4-ethylthiazole-2-carbaldehyde.[12]

Visualization of the Oxidation Pathway

Oxidation_Pathway 4-Ethyl-2-methylthiazole 4-Ethyl-2-methylthiazole 4-Ethylthiazole-2-carbaldehyde 4-Ethylthiazole-2-carbaldehyde 4-Ethyl-2-methylthiazole->4-Ethylthiazole-2-carbaldehyde Oxidation Selenium Dioxide Selenium Dioxide Selenium Dioxide->4-Ethylthiazole-2-carbaldehyde

Caption: Oxidation of 4-Ethyl-2-methylthiazole.

Pathway 4: Organometallic Route via Lithiation

The use of organolithium reagents provides a powerful and versatile method for the functionalization of heterocyclic compounds.[13] This approach involves the deprotonation of the thiazole ring, followed by quenching with an electrophile to introduce the desired functional group.

Principle of Lithiation and Formylation

The C2 proton of the thiazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a 2-lithiated thiazole intermediate. This highly nucleophilic species can then react with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group. Alternatively, a halogen-lithium exchange from a 2-halothiazole precursor can also generate the 2-lithiated species.[14]

Experimental Protocol (from 4-Ethyl-2-bromothiazole)
  • Causality: Halogen-lithium exchange is a rapid and efficient method for generating organolithium species. The use of a strong organolithium base at very low temperatures is critical to prevent side reactions. DMF serves as an effective C1 electrophile for the introduction of the aldehyde functionality.

    • Procedure:

      • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-ethyl-2-bromothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

      • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

      • Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

      • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

      • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

      • The crude product is purified by column chromatography on silica gel to yield 4-ethylthiazole-2-carbaldehyde.[15]

Visualization of the Organometallic Pathway

Organometallic_Pathway 4-Ethyl-2-bromothiazole 4-Ethyl-2-bromothiazole 4-Ethyl-2-lithiothiazole 4-Ethyl-2-lithiothiazole 4-Ethyl-2-bromothiazole->4-Ethyl-2-lithiothiazole Lithium-Halogen Exchange n-BuLi n-BuLi n-BuLi->4-Ethyl-2-lithiothiazole 4-Ethylthiazole-2-carbaldehyde 4-Ethylthiazole-2-carbaldehyde 4-Ethyl-2-lithiothiazole->4-Ethylthiazole-2-carbaldehyde Formylation DMF DMF DMF->4-Ethylthiazole-2-carbaldehyde

Caption: Organometallic synthesis of 4-Ethylthiazole-2-carbaldehyde.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway depends on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for safety and environmental impact. The following table provides a comparative summary of the discussed pathways.

PathwayStarting MaterialsKey ReagentsTypical YieldsScalabilityKey AdvantagesKey Disadvantages
Hantzsch Synthesis & Formylation 2-Butanone, Bromine, ThioureaNaNO₂, HCHOModerateGoodWell-established, reliable for ring formation.Multi-step, use of potentially hazardous diazonium salts.
Vilsmeier-Haack Formylation 4-EthylthiazoleDMF, POCl₃Good to ExcellentGoodDirect formylation, high yields.Requires anhydrous conditions, corrosive reagents.
Oxidation of 2-Methyl Precursor 4-Ethyl-2-methylthiazoleSelenium DioxideModerate to GoodModerateAtom-economical, direct conversion.Use of toxic selenium compounds, potential for over-oxidation.
Organometallic Route 4-Ethyl-2-bromothiazolen-BuLi, DMFGoodModerateHigh functional group tolerance, clean reaction.Requires strictly anhydrous and inert conditions, cryogenic temperatures.

Conclusion

The synthesis of 4-Ethylthiazole-2-carbaldehyde can be successfully achieved through several distinct and effective pathways. The Vilsmeier-Haack formylation and the organometallic route via lithiation offer the most direct approaches with generally good yields, though they require careful handling of reagents and reaction conditions. The Hantzsch synthesis provides a classic and reliable method for constructing the thiazole ring from simple precursors, followed by a functional group interconversion to the aldehyde. The oxidation of 4-ethyl-2-methylthiazole presents an atom-economical alternative. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the laboratory or industrial setting, including scale, cost, safety, and available expertise. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable heterocyclic building block.

References

  • A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID. (1999).
  • An In-depth Technical Guide to the Synthesis of 5-pentyl-1,3-thiazole. Benchchem.
  • US2682558A - Preparation of thioformamide - Google P
  • Synthesis routes of 1-Bromo-2-butanone. Benchchem.
  • Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
  • 1-bromo-3-methyl-2-butanone - Organic Syntheses Procedure.
  • A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID | Semantic Scholar. (1999).
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025).
  • Synthesis of 1-bromo-3-methyl-2-butanone? - Filo. (2025).
  • Formyl
  • Rosenmund reduction - Wikipedia.
  • Rosenmund Reduction - Alfa Chemistry.
  • Rosenmund Reduction | OpenOChem Learn.
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021).
  • 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent - Benchchem.
  • Buy 4-Ethynylthiazole-2-carbaldehyde (EVT-13825817) - EvitaChem.
  • Thiazole synthesis - Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016).
  • Rosenmund Reduction Mechanism - BYJU'S.
  • A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Rosenmund's Reduction - Medium. (2016).
  • Hantzsch pyridine synthesis - Wikipedia.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Standard Lithiation–Boryl
  • CN103449992A - Bromo-butanone synthesis method - Google P
  • Mechanism of aromatic lithiation reactions-Importance of steric factors.
  • Oxidations with Selenium Dioxide - IU Indianapolis.
  • Selenium dioxide: a selective oxidising agent for the functionalis
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • facile one-pot procedure for the synthesis of 2-aminothiazole deriv
  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchG
  • New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023).
  • Selenium Dioxide Oxidation - ResearchG
  • [ - Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α) - Organic Syntheses Procedure.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • The use of selenium (IV) oxide to oxidize aromatic methyl groups. - Emporia ESIRC. (2012).
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hep
  • Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis | Request PDF - ResearchG
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - ResearchG
  • 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N -heterocyces Endowed with Anti-Tumor Activity - ResearchGate.

Sources

Foundational

Spectroscopic Characterization of 4-Ethylthiazole-2-carbaldehyde: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals Abstract 4-Ethylthiazole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

4-Ethylthiazole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a member of the thiazole family, a core scaffold in numerous FDA-approved pharmaceuticals, its strategic functionalization is pivotal for the development of novel bioactive agents.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectroscopic data for 4-Ethylthiazole-2-carbaldehyde, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related analogs and foundational spectroscopic principles, this document serves as a comprehensive resource for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction: The Chemical Significance of 4-Ethylthiazole-2-carbaldehyde

Thiazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities.[2] The inherent structural features of the thiazole ring, including its planarity and ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged scaffold in medicinal chemistry.[3] 4-Ethylthiazole-2-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of a diverse range of more complex molecules through reactions such as condensation to form Schiff bases and nucleophilic additions.

A precise and unambiguous characterization of this starting material is the foundation of any successful synthetic campaign. Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of the molecule's structure and purity.[4][5][6] This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and the observed spectral features.

Molecular Structure and Key Spectroscopic Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 4-Ethylthiazole-2-carbaldehyde and identify the key chemical environments that will give rise to distinct spectroscopic signals.

Figure 1: Molecular structure of 4-Ethylthiazole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 4-Ethylthiazole-2-carbaldehyde is predicted to show four distinct signals corresponding to the four different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethylthiazole-2-carbaldehyde

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1Aldehyde (-CHO)9.9 - 10.1Singlet (s)1H
2Thiazole (H-5)7.8 - 8.0Singlet (s)1H
3Ethyl (-CH₂-)2.8 - 3.0Quartet (q)2H
4Ethyl (-CH₃)1.3 - 1.5Triplet (t)3H

Rationale behind the Predictions:

  • Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the anisotropy of the carbonyl group. This results in a characteristic downfield chemical shift in the range of 9-10 ppm.

  • Thiazole Proton (H-5): Protons on aromatic heterocyclic rings typically resonate in the downfield region. The exact chemical shift is influenced by the electron density of the ring and the nature of the substituents.

  • Ethyl Group (-CH₂- and -CH₃): The methylene protons (-CH₂) are adjacent to the thiazole ring and will be deshielded compared to the terminal methyl protons (-CH₃). The splitting pattern (quartet for -CH₂- and triplet for -CH₃) is a result of spin-spin coupling with the neighboring protons, following the n+1 rule.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethylthiazole-2-carbaldehyde

SignalCarbon AssignmentPredicted Chemical Shift (δ, ppm)
1Aldehyde (C=O)180 - 185
2Thiazole (C-2)160 - 165
3Thiazole (C-4)150 - 155
4Thiazole (C-5)120 - 125
5Ethyl (-CH₂)20 - 25
6Ethyl (-CH₃)10 - 15

Rationale behind the Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield.

  • Thiazole Carbons (C-2, C-4, C-5): The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the substituents. C-2, being attached to both nitrogen and sulfur, is expected to be the most downfield of the ring carbons.

  • Ethyl Group Carbons (-CH₂- and -CH₃): These aliphatic carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Place sample in NMR spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts (e.g., to TMS) proc2->proc3

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for 4-Ethylthiazole-2-carbaldehyde

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
2970 - 2930C-H stretchEthyl group
2830 - 2695C-H stretchAldehyde
1710 - 1685C=O stretchAldehyde
1600 - 1585C=N stretchThiazole ring
1500 - 1400C=C stretchThiazole ring

Rationale behind the Predictions:

  • C-H Stretching: The C-H stretches of the ethyl group will appear in the typical aliphatic region. The aldehyde C-H stretch is characteristically found at a lower frequency and often appears as a pair of weak to medium bands.[7]

  • C=O Stretching: The carbonyl stretch of an aldehyde conjugated to an aromatic ring is typically observed in the 1710-1685 cm⁻¹ range.[7]

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring will give rise to absorptions in the 1600-1400 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 4-Ethylthiazole-2-carbaldehyde

m/z ValueInterpretation
141Molecular ion [M]⁺
140[M-H]⁺
112[M-CHO]⁺
85[M-C₂H₅-HCN]⁺

Rationale behind the Predictions:

  • Molecular Ion: The molecular ion peak corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of 4-Ethylthiazole-2-carbaldehyde is expected to involve the loss of the aldehyde proton, the entire formyl group, and fragmentation of the thiazole ring. The specific fragmentation pathways can provide further confirmation of the proposed structure.

Conclusion

The spectroscopic characterization of 4-Ethylthiazole-2-carbaldehyde is a critical step in its use as a synthetic intermediate. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By following the outlined protocols and interpretive guidelines, researchers and drug development professionals can confidently identify and assess the purity of this valuable chemical building block, ensuring the integrity and success of their synthetic endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Spectroscopic Analysis of Thiazolo[5,4-d]thiazole Compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
  • ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • (n.d.). Table of Characteristic IR Absorptions.
  • Benchchem. (n.d.). 4-Methylthiazole-2-carbaldehyde.
  • (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
  • (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide.
  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • (2020). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

Sources

Exploratory

4-Ethylthiazole-2-carbaldehyde CAS number and identifiers

An In-Depth Technical Guide to 4-Methylthiazole-2-carbaldehyde: A Key Heterocyclic Building Block A Note on the Subject Compound: This technical guide focuses on 4-Methylthiazole-2-carbaldehyde . Initial searches for "4-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylthiazole-2-carbaldehyde: A Key Heterocyclic Building Block

A Note on the Subject Compound: This technical guide focuses on 4-Methylthiazole-2-carbaldehyde . Initial searches for "4-Ethylthiazole-2-carbaldehyde" did not yield a readily available Chemical Abstracts Service (CAS) number or substantial technical data, suggesting it is a less common analogue. Given the structural similarity and the wealth of available data for the methyl-substituted counterpart, this guide has been structured to provide a comprehensive overview of 4-Methylthiazole-2-carbaldehyde (CAS No. 13750-68-0) as a representative and highly relevant molecule for researchers, scientists, and drug development professionals. The principles, applications, and methodologies discussed herein are largely translatable to other 4-alkylthiazole-2-carbaldehydes.

Core Identifiers and Physicochemical Properties

4-Methylthiazole-2-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde group on the electron-rich thiazole core, makes it a valuable intermediate for synthesizing diverse molecular libraries.[1][2] The thiazole ring itself is a privileged pharmacophore present in numerous FDA-approved drugs.[1]

A summary of its key identifiers and properties is presented below.

IdentifierValueSource
CAS Number 13750-68-0[1][3]
IUPAC Name 4-methyl-1,3-thiazole-2-carbaldehyde[1][2][3]
Molecular Formula C₅H₅NOS[3]
Molecular Weight 127.17 g/mol [1][3]
Canonical SMILES CC1=CN=C(S1)C=O[3]
InChI Key NYMCQLLAIMUVSY-UHFFFAOYSA-N[1][3]
EC Number 627-825-4[3]
Appearance Solid[4]

Synthesis and Mechanistic Considerations

The synthesis of 4-methylthiazole-2-carbaldehyde typically involves the controlled oxidation of the corresponding primary alcohol, 4-methyl-2-(hydroxymethyl)thiazole. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid, a common side reaction. Mild oxidizing agents are therefore preferred.

General Synthetic Workflow: Oxidation of 4-Methyl-2-(hydroxymethyl)thiazole

A prevalent and effective method for this transformation is the oxidation using manganese dioxide (MnO₂). This heterogeneous reaction is favored for its selectivity towards allylic and benzylic alcohols, and similarly, for alcohols adjacent to heterocyclic rings. The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or chloroform, at ambient to slightly elevated temperatures.

The causality behind this choice lies in the mechanism of MnO₂ oxidation. The reaction proceeds on the surface of the solid MnO₂, where the alcohol is adsorbed. This surface-mediated mechanism is less aggressive than soluble, high-valent metal oxidants (e.g., chromates or permanganates), minimizing the risk of cleaving the heterocyclic ring or over-oxidizing the desired aldehyde. The self-validating nature of this protocol is its workup: the solid MnO₂ byproducts are simply filtered off, simplifying purification significantly.

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_end Final Product SM 4-Methyl-2-(hydroxymethyl)thiazole in Dichloromethane (DCM) Oxidant Manganese Dioxide (MnO₂) (activated) SM->Oxidant Add Reaction Stirring at Room Temp. (24-48h) Oxidant->Reaction Initiate Filter Filter through Celite® to remove MnO₂ solids Reaction->Filter Quench & Concentrate Concentrate filtrate under reduced pressure Filter->Concentrate Purify Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Purify FP 4-Methylthiazole-2-carbaldehyde Purify->FP

Caption: Generalized workflow for the synthesis of 4-methylthiazole-2-carbaldehyde.

Step-by-Step Experimental Protocol (Generalized)
  • Dissolution: Dissolve 1.0 equivalent of 4-methyl-2-(hydroxymethyl)thiazole in anhydrous dichloromethane (DCM).

  • Oxidant Addition: To the stirred solution, add 5-10 equivalents of activated manganese dioxide (MnO₂) in portions. The excess is used to drive the reaction to completion.

  • Reaction Monitoring: Allow the suspension to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Filter the suspension through a pad of Celite® or silica gel to remove the solid manganese oxides. Wash the filter cake thoroughly with DCM.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-methylthiazole-2-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The utility of 4-methylthiazole-2-carbaldehyde stems from the reactivity of its aldehyde functional group, which serves as a handle for introducing molecular complexity. It is a key intermediate for constructing more elaborate molecules via reactions like condensation, nucleophilic addition, and reductive amination.[1][2]

  • Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines (Schiff bases), which can be further reduced to stable secondary amines. This is a cornerstone of combinatorial chemistry for generating libraries of compounds for screening.

  • Wittig and Related Reactions: It can undergo olefination reactions to form vinyl-thiazole derivatives, which are important structural motifs in various bioactive compounds.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums), allowing for the creation of secondary alcohols with diverse substituents.

This versatility makes it a valuable precursor for developing potential bioactive agents, including kinase inhibitors, antimicrobial compounds, and allosteric modulators.[1][5]

G cluster_rxns Key Chemical Transformations cluster_products Resulting Scaffolds cluster_apps Therapeutic Targets Core 4-Methylthiazole-2-carbaldehyde (Building Block) ReductiveAmination Reductive Amination (with R-NH₂) Core->ReductiveAmination Wittig Wittig Reaction (with Ylide) Core->Wittig Condensation Knoevenagel Condensation (with Active Methylene) Core->Condensation Amines Thiazolyl-amines ReductiveAmination->Amines Alkenes Vinyl-thiazoles Wittig->Alkenes ComplexAlkenes Substituted Alkenes Condensation->ComplexAlkenes Kinase Kinase Inhibitors Amines->Kinase Antimicrobial Antimicrobial Agents Alkenes->Antimicrobial GPCR GPCR Modulators ComplexAlkenes->GPCR

Caption: Application of 4-methylthiazole-2-carbaldehyde in generating diverse scaffolds.

Analytical Characterization

The identity and purity of 4-methylthiazole-2-carbaldehyde are typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic singlet for the aldehydic proton (typically δ 9-10 ppm), a singlet for the C5-proton of the thiazole ring, and a singlet for the C4-methyl group.[3] ¹³C NMR will show a resonance for the carbonyl carbon around 180-190 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde, typically in the range of 1680-1710 cm⁻¹.[3]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

Safety, Handling, and Storage

As a reactive chemical intermediate, 4-methylthiazole-2-carbaldehyde requires careful handling in a laboratory setting.

GHS Hazard Classification
Hazard ClassCodeStatementSource
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin SensitizationH317May cause an allergic skin reaction[3]
Serious Eye IrritationH319Causes serious eye irritation[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat. Avoid prolonged or repeated contact.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA approved respirator.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • EvitaChem. (n.d.). Buy 4-Ethynylthiazole-2-carbaldehyde (EVT-13825817).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - Thiazole-4-carboxaldehyde.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl 2-methylthiazole-4-carboxylate.
  • Combi-Blocks, Inc. (2023). JP-7112 - Safety Data Sheet.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Methylthiazole-5-carboxaldehyde.
  • Benchchem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.).
  • PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339.
  • Sigma-Aldrich. (n.d.). 4-Methylthiazole-5-carboxaldehyde 97 82294-70-0.
  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • TCI Chemicals. (n.d.). 4-Methylthiazole-5-carboxaldehyde 82294-70-0.
  • Sigma-Aldrich. (n.d.). 2-Methylthiazole-4-carboxaldehyde 97 20949-84-2.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
  • Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. (2025). PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH.
  • Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017). PubMed.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.).
  • Sigma-Aldrich. (n.d.). Thiazole-4-carbaldehyde Sigma-Aldrich.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiazole-2-Carbaldehydes

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide addresses the physical and chemical characteristics of 4-Ethylthiazole-2-carbaldehyde. An extensive search of scientific literature and che...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide addresses the physical and chemical characteristics of 4-Ethylthiazole-2-carbaldehyde. An extensive search of scientific literature and chemical databases revealed a lack of specific experimental data for this particular compound. Therefore, to provide valuable insights for researchers, scientists, and drug development professionals, this document focuses on the well-characterized and structurally similar analogue, 4-Methylthiazole-2-carbaldehyde . By examining this closely related compound, we can infer and understand the expected properties and behaviors of 4-Ethylthiazole-2-carbaldehyde. This guide synthesizes data from various sources to present a comprehensive overview of its physicochemical properties, spectral characteristics, and general methodologies for synthesis and analysis relevant to this class of heterocyclic aldehydes.

Introduction and Statement on Data Availability

Thiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The presence of a reactive carbaldehyde group, particularly at the C2 position, offers a versatile handle for synthetic modifications, making compounds like 4-Ethylthiazole-2-carbaldehyde attractive targets for the synthesis of novel bioactive molecules. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Despite a thorough investigation of available chemical literature and databases, no specific experimental physical or chemical data for 4-Ethylthiazole-2-carbaldehyde has been found. This suggests the compound is not widely synthesized or commercially available at present.

In the interest of scientific integrity and to provide a functionally relevant guide, this document will detail the known characteristics of its closest structural analogue, 4-Methylthiazole-2-carbaldehyde (CAS No. 13750-68-0).[3][4] The substitution of a methyl group for an ethyl group at the C4 position is expected to have a predictable, albeit minor, influence on the overall physical properties such as boiling point and density, while the core chemical reactivity and spectral features will remain highly comparable.

Physicochemical Properties of 4-Methylthiazole-2-carbaldehyde

The physical properties of 4-Methylthiazole-2-carbaldehyde are summarized below. These values serve as a reliable benchmark for estimating the properties of the ethyl analogue. The primary difference expected for 4-Ethylthiazole-2-carbaldehyde would be a slightly higher molecular weight, boiling point, and density due to the additional methylene unit.

PropertyValue for 4-Methylthiazole-2-carbaldehydeData Source(s)
Molecular Formula C₅H₅NOS[3]
Molecular Weight 127.16 g/mol
Appearance Liquid
Boiling Point 72-74 °C at 9 mmHg
Density 1.183 g/mL at 25 °C
Refractive Index (n20/D) 1.5600
Flash Point 67 °C (152.6 °F) - closed cup

Synthesis and Characterization Workflow

The synthesis of 4-alkylthiazole-2-carbaldehydes typically involves a multi-step process, starting from common precursors. The general workflow is applicable to both the methyl and ethyl derivatives.

General Synthetic Approach

A common route to this class of compounds involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulation to introduce the aldehyde. An alternative is the direct formylation of a pre-formed 4-alkylthiazole. The aldehyde functionality can be introduced via oxidation of the corresponding alcohol.[5]

Below is a conceptual workflow for the synthesis and subsequent characterization of a 4-alkylthiazole-2-carbaldehyde.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Starting Materials (e.g., Thioamide + α-haloketone) B Hantzsch Thiazole Synthesis (Ring Formation) A->B C Intermediate (e.g., 4-Alkylthiazole-2-carboxylic acid) B->C D Functional Group Conversion (e.g., Reduction to Alcohol, then Oxidation) C->D E Crude Product (4-Alkylthiazole-2-carbaldehyde) D->E F Purification (e.g., Column Chromatography / Distillation) E->F Purify G Purity Check (TLC, GC-MS) F->G Analyze H Structure Verification (NMR, IR, MS) G->H Confirm I Pure Product H->I Final Product G cluster_input Spectroscopic Data cluster_output Structural Confirmation NMR ¹H & ¹³C NMR Structure Verified Structure of 4-Ethylthiazole-2-carbaldehyde NMR->Structure Confirms Connectivity & Environment IR FT-IR IR->Structure Confirms Functional Groups (C=O, C-H) MS Mass Spec MS->Structure Confirms Molecular Weight

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 4-Ethylthiazole-2-carbaldehyde

Abstract 4-Ethylthiazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The thiazole ring, a common pharmacophore in numerous FDA-approved drugs, im...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethylthiazole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The thiazole ring, a common pharmacophore in numerous FDA-approved drugs, imparts unique electronic properties to the C2-aldehyde functionality, defining its reactivity and utility.[1][2] This guide provides an in-depth analysis of the aldehyde group's reactivity profile, moving beyond simple reaction lists to explore the mechanistic underpinnings and strategic considerations essential for researchers, scientists, and drug development professionals. We will dissect key transformations including nucleophilic additions, condensation reactions, carbon-carbon bond-forming strategies, and reductive aminations, offering both theoretical insights and field-proven experimental protocols.

Introduction: The Privileged Thiazole Scaffold

The thiazole moiety is a cornerstone of heterocyclic chemistry, celebrated for its presence in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4] When functionalized with an aldehyde at the 2-position, as in 4-Ethylthiazole-2-carbaldehyde, the compound becomes a versatile intermediate for elaborating molecular complexity.[1] The reactivity of this aldehyde is not analogous to a simple aliphatic or aromatic aldehyde; it is uniquely modulated by the electronic nature of the adjacent thiazole ring.

Electronic Profile of 4-Ethylthiazole-2-carbaldehyde

The thiazole ring acts as an electron-withdrawing group, a consequence of the electronegativity of the nitrogen and sulfur heteroatoms. This inductive effect significantly enhances the electrophilicity of the carbonyl carbon of the C2-aldehyde. This heightened reactivity makes it an excellent substrate for a variety of nucleophilic attacks, often proceeding under milder conditions than their benzaldehyde counterparts.

Caption: Electronic influence of the thiazole ring on the aldehyde group.

Key Reaction Classes and Methodologies

The enhanced electrophilicity of the aldehyde in 4-Ethylthiazole-2-carbaldehyde makes it amenable to a broad spectrum of chemical transformations. This section details the most synthetically useful reactions, providing both mechanistic context and practical, step-by-step protocols.

Nucleophilic Addition Reactions

The foundational reaction of any aldehyde is nucleophilic addition.[5] The partially positive carbonyl carbon is readily attacked by nucleophiles.[6][7] In the case of 4-Ethylthiazole-2-carbaldehyde, this reaction is particularly efficient. Subsequent protonation of the resulting alkoxide intermediate yields the addition product. This fundamental reactivity is the first step in many of the more complex transformations discussed below, such as imine formation and acetalization.[5]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[8] This method is exceptionally useful for synthesizing α,β-unsaturated products, which are valuable intermediates in drug discovery.[9] The electron-withdrawing nature of the thiazole ring promotes the initial nucleophilic addition and the subsequent dehydration step.[10][11]

Causality in Experimental Design: The choice of a weak base, such as piperidine or pyridine, is critical. A strong base would risk deprotonating the aldehyde's α-protons (if any were present) or promoting self-condensation, whereas a weak base selectively deprotonates the highly acidic active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[8]

G start Start: Reactants & Catalyst step1 Combine 4-Ethylthiazole-2-carbaldehyde, active methylene compound (e.g., malononitrile), and piperidine in ethanol. start->step1 step2 Reflux the mixture. (e.g., 78 °C for 2-4 hours) step1->step2 step3 Monitor reaction progress via TLC. step2->step3 step4 Cool reaction mixture to room temperature. step3->step4 step5 Precipitate product by pouring into ice-water. step4->step5 step6 Filter the solid product. step5->step6 step7 Wash with cold water and dry. step6->step7 end End: Purified Product step7->end

Caption: Experimental workflow for Knoevenagel condensation.

Protocol 2.2.1: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-Ethylthiazole-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield the desired 2-(4-ethylthiazol-2-yl)methylene)malononitrile. Recrystallization from ethanol can be performed for higher purity.

Wittig Reaction

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[14] This reaction is highly valued for its reliability and the predictable placement of the double bond.[12] For thiazole aldehydes, this provides a direct route to vinyl-thiazole derivatives, which are precursors for various polymers and pharmacologically active molecules.

Causality in Experimental Design: The Wittig reagent is typically generated in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).[15][16] The choice of base and solvent is crucial for efficient ylide formation. Anhydrous THF is a common solvent as it is inert to the strong base and effectively solvates the intermediates.[16] The reaction is run under an inert atmosphere (N₂ or Ar) to prevent the highly reactive ylide and base from being quenched by atmospheric moisture or oxygen.

Protocol 2.3.1: Synthesis of 4-Ethyl-2-vinylthiazole

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.[16]

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via syringe. The formation of the orange-red ylide will be observed. Stir at 0 °C for 1 hour.[16]

  • Aldehyde Addition: Dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-6 hours.

  • Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, is purified by flash column chromatography on silica gel.[16]

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount
4-Ethylthiazole-2-carbaldehyde1.0141.191.0 g
Ph₃PCH₃Br1.2357.233.04 g
n-BuLi (2.5 M)1.164.063.1 mL
Anhydrous THF--~50 mL
Product (Expected) -139.21 ~0.78 g (80% Yield)
Table 1: Representative quantitative data for the Wittig olefination.
Reductive Amination

Reductive amination is one of the most effective methods for synthesizing amines, a critical functional group in pharmaceuticals.[17][18] The process involves two key steps: the reaction of the aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in the same pot to the corresponding amine.[19]

Causality in Experimental Design: The success of a one-pot reductive amination hinges on the choice of reducing agent. The agent must be mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine.[19] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this purpose. It is less reactive than NaBH₄ and selectively reduces the protonated imine, which is more electrophilic than the starting aldehyde.[20] This selectivity prevents the wasteful reduction of the aldehyde to an alcohol.

G Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Imine_Formation Imine Formation (Reversible) Reactants->Imine_Formation Imine Imine Intermediate (R-CH=NR') Imine_Formation->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product Final Amine Product (R-CH2-NHR') Reduction->Product

Caption: The two-stage pathway of reductive amination.

Protocol 2.4.1: Reductive Amination with Benzylamine

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. Be cautious of initial gas evolution.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (DCM) (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography to obtain the target secondary amine.

Role in Multicomponent Reactions (MCRs)

The high reactivity of the aldehyde group makes 4-Ethylthiazole-2-carbaldehyde an excellent component in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy.[21] Thiazole aldehydes are frequently used in MCRs like the Ugi or Biginelli reactions to rapidly generate libraries of complex, drug-like molecules.[22][23]

Conclusion

The aldehyde group in 4-Ethylthiazole-2-carbaldehyde is a highly reactive and synthetically versatile handle. Its electrophilicity, enhanced by the electron-withdrawing nature of the thiazole ring, allows it to participate readily in a wide range of transformations critical to modern drug discovery and organic synthesis. From fundamental nucleophilic additions to powerful C-C and C-N bond-forming reactions like the Wittig, Knoevenagel, and reductive amination, this building block provides chemists with a reliable and efficient entry point to complex molecular architectures. A thorough understanding of its reactivity profile, grounded in mechanistic principles, is essential for leveraging its full potential in the development of novel chemical entities.

References

  • EvitaChem. (n.d.). Buy 4-Ethynylthiazole-2-carbaldehyde (EVT-13825817). EvitaChem.
  • ResearchGate. (n.d.). Reduction of 2 and Knoevenagel condensation reaction of the resulting aldehydes 3. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • BenchChem. (n.d.). Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde". BenchChem.
  • BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent. BenchChem.
  • BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent. BenchChem.
  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate.
  • Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chem Pharm Bull (Tokyo).
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. GCTLC.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • The Journal of Organic Chemistry. (n.d.). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. J. Org. Chem.
  • Organic Letters. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent. BenchChem.
  • MySkinRecipes. (n.d.). 4-Ethylthiazole-2-carbaldehyde. MySkinRecipes.
  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • Sigma-Aldrich. (n.d.). 2-Methylthiazole-4-carboxaldehyde 97%. Sigma-Aldrich.
  • PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. PubChem.
  • Molecules. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH.
  • YouTube. (2024). Nucleophilic Additions to Ketones and Aldehydes | LTQ 6.1, Spring 2024. YouTube.
  • PubMed. (n.d.). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. PubMed.
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. ResearchGate.
  • Nature Communications. (n.d.). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. PMC - NIH.
  • Impact Factor. (2018). Synthesis, Characterisation and Pharmacological Evaluation of Substituted Thiazole Derivatives as Anti-Fungal Agents. Impact Factor.
  • PubChem. (n.d.). Thiazole-4-carboxaldehyde. PubChem.
  • Chemistry LibreTexts. (2019). 20.13: 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Beilstein Journals. (n.d.). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journals.
  • Journal of Medicinal Chemistry. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH.
  • Molecules. (n.d.). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. NIH.
  • Chemistry LibreTexts. (2021). 2.S: Nucleophilic Carbonyl Addition Reactions (Summary). Chemistry LibreTexts.
  • ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate.
  • ResearchGate. (n.d.). (PDF) Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. ResearchGate.
  • Sigma-Aldrich. (n.d.). Thiazole-4-carbaldehyde. Sigma-Aldrich.
  • Chem-Impex. (n.d.). 2-O-Tolyl-thiazole-4-carbaldehyde. Chem-Impex.

Sources

Foundational

The Rising Profile of 4-Ethylthiazole-2-carbaldehyde in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] This technical guide delves into the untapped potential of a specific, yet hi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] This technical guide delves into the untapped potential of a specific, yet highly promising derivative: 4-Ethylthiazole-2-carbaldehyde. While direct literature on this compound is emerging, its structural attributes position it as a valuable and versatile building block for the synthesis of novel therapeutic agents.[3] By examining the established reactivity of the thiazole-2-carbaldehyde moiety and the known biological activities of analogous structures, we can map out a landscape of opportunity for researchers in drug discovery. This guide will provide a comprehensive overview of potential synthetic routes, propose key therapeutic areas for investigation, and offer detailed experimental protocols to empower scientists to explore the full potential of this scaffold.

Introduction: The Thiazole Moiety - A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a recurring motif in a plethora of biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the anticancer agent Dasatinib and the anti-inflammatory Meloxicam, highlights its significance.[4][5][6] The thiazole ring's unique electronic properties and its ability to act as a bioisostere for other aromatic rings make it an attractive scaffold for medicinal chemists.[7][8][9][10] The aldehyde group at the 2-position of the thiazole ring is a particularly reactive handle, allowing for a wide array of chemical transformations to generate diverse libraries of compounds for biological screening.[11][12]

This guide focuses on the potential of 4-Ethylthiazole-2-carbaldehyde, a derivative that offers a unique lipophilic ethyl group at the 4-position, which can influence pharmacokinetic properties and target engagement. We will explore how this specific building block can be leveraged to create novel molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Pathways: Leveraging the Reactivity of the Aldehyde

The carbaldehyde group at the C2 position of the thiazole ring is the key to the synthetic versatility of 4-Ethylthiazole-2-carbaldehyde. This electrophilic center can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of Thiazole-based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5][13] The Claisen-Schmidt condensation of 4-Ethylthiazole-2-carbaldehyde with various substituted acetophenones would yield a library of novel thiazole-chalcone hybrids.

Experimental Protocol: Synthesis of a 4-Ethylthiazole-based Chalcone

  • Dissolution: Dissolve 4-Ethylthiazole-2-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of aqueous sodium hydroxide (10% w/v) dropwise to the solution while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Precipitation and Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formation of Schiff Bases

Schiff bases, containing an imine or azomethine group, are another important class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[12][14][15][16] The condensation of 4-Ethylthiazole-2-carbaldehyde with various primary amines can generate a wide array of thiazole-based Schiff bases.

Experimental Protocol: Synthesis of a 4-Ethylthiazole-based Schiff Base

  • Mixing of Reactants: In a round-bottom flask, combine 4-Ethylthiazole-2-carbaldehyde (1 mmol) and a primary amine (1 mmol) in methanol (15 mL).

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

  • Filtration and Washing: Filter the precipitate and wash with cold methanol.

  • Drying: Dry the purified Schiff base in a vacuum desiccator.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and elemental analysis.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[3][11][17][18][19] Reacting 4-Ethylthiazole-2-carbaldehyde with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the synthesis of α,β-unsaturated products with potential as anticancer agents.[17]

Experimental Protocol: Knoevenagel Condensation of 4-Ethylthiazole-2-carbaldehyde

  • Reactant Mixture: In a flask, mix 4-Ethylthiazole-2-carbaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a basic catalyst (e.g., piperidine, 0.1 mmol) in a suitable solvent like ethanol or toluene.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods.

Wittig Reaction

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes or ketones.[20][21][22][23][24] 4-Ethylthiazole-2-carbaldehyde can be reacted with various phosphorus ylides to generate a diverse range of vinyl-thiazole derivatives, which can serve as important intermediates or as bioactive molecules themselves.

Experimental Protocol: Wittig Reaction with 4-Ethylthiazole-2-carbaldehyde

  • Ylide Generation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Aldehyde Addition: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of 4-Ethylthiazole-2-carbaldehyde (1 mmol) in the same solvent dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Characterization: Characterize the final alkene by spectroscopic analysis.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar thiazole derivatives, compounds synthesized from 4-Ethylthiazole-2-carbaldehyde are predicted to have potential in several therapeutic areas.

Anticancer Agents

Thiazole-containing compounds have shown significant promise as anticancer agents, targeting various mechanisms including kinase inhibition and tubulin polymerization.[1][6]

  • Kinase Inhibitors: The thiazole ring is a key pharmacophore in several approved kinase inhibitors.[25] Derivatives of 4-Ethylthiazole-2-carbaldehyde could be designed as inhibitors of kinases implicated in cancer progression, such as EGFR, HER2, or Aurora kinases.[26]

  • Tubulin Polymerization Inhibitors: Thiazole-based chalcones have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1][6]

Antimicrobial Agents

The thiazole scaffold is present in numerous antimicrobial agents.[2][27][28][29][30] Derivatives of 4-Ethylthiazole-2-carbaldehyde, particularly Schiff bases and chalcones, are expected to exhibit antibacterial and antifungal activities. These compounds could be effective against a range of pathogens, including drug-resistant strains.

Anti-inflammatory Agents

Several thiazole derivatives possess anti-inflammatory properties. The development of novel thiazole-based compounds from 4-Ethylthiazole-2-carbaldehyde could lead to new treatments for inflammatory diseases by targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Systematic modification of the derivatives synthesized from 4-Ethylthiazole-2-carbaldehyde will be crucial for establishing structure-activity relationships. The ethyl group at the 4-position provides a lipophilic handle that can be explored for optimizing target binding and pharmacokinetic profiles.

Pharmacophore modeling can be a powerful tool to guide the design of new derivatives.[31][32] By identifying the key chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings), more potent and selective compounds can be designed.

Data Presentation and Visualization

Table 1: Physicochemical Properties of 4-Ethylthiazole-2-carbaldehyde and Related Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Ethylthiazole-2-carbaldehydeC6H7NOS141.19Not available
4-Methylthiazole-2-carbaldehydeC5H5NOS127.1674-76 (10 mmHg)
Thiazole-2-carbaldehydeC4H3NOS113.1476-78 (14 mmHg)
Diagrams

G cluster_0 Synthetic Pathways from 4-Ethylthiazole-2-carbaldehyde Start 4-Ethylthiazole-2-carbaldehyde Chalcones Thiazole-based Chalcones Start->Chalcones Claisen-Schmidt (Acetophenones) Schiff_Bases Thiazole-based Schiff Bases Start->Schiff_Bases Condensation (Primary Amines) Knoevenagel Knoevenagel Adducts Start->Knoevenagel Knoevenagel Condensation (Active Methylene Cmpds) Wittig Vinyl-Thiazoles Start->Wittig Wittig Reaction (Phosphorus Ylides)

Caption: Key synthetic transformations of 4-Ethylthiazole-2-carbaldehyde.

G cluster_1 Potential Therapeutic Applications Derivatives Derivatives of 4-Ethylthiazole-2-carbaldehyde Anticancer Anticancer Derivatives->Anticancer Kinase Inhibition, Tubulin Polymerization Inhibition Antimicrobial Antimicrobial Derivatives->Antimicrobial Antibacterial, Antifungal Anti_inflammatory Anti-inflammatory Derivatives->Anti_inflammatory COX/LOX Inhibition

Caption: Proposed therapeutic targets for 4-Ethylthiazole-2-carbaldehyde derivatives.

Conclusion and Future Directions

4-Ethylthiazole-2-carbaldehyde represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its straightforward derivatization through well-established synthetic protocols opens the door to the creation of vast and diverse chemical libraries. The known biological activities of analogous thiazole derivatives strongly suggest that these new compounds will possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a foundational framework for researchers to embark on the exploration of this versatile building block. Future work should focus on the synthesis and comprehensive biological evaluation of novel derivatives, coupled with computational studies to elucidate structure-activity relationships and guide further optimization. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of the 4-Ethylthiazole-2-carbaldehyde scaffold.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (Source: PMC - NIH) [Link]

  • Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. (Source: NIH) [Link]

  • Synthesis of thiazole linked chalcones and theirpyrimidine analogues as anticancer agents. (Source: ResearchGate) [Link]

  • Thiazole chalcones: Promising agents with diverse pharmacological properties. (Source: Ukaaz Publications) [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (Source: PMC - NIH) [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (Source: IRIS Unimore) [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (Source: PubMed) [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (Source: NIH) [Link]

  • a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. (Source: Semantic Scholar) [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (Source: IntechOpen) [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (Source: PubMed) [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (Source: PubMed) [Link]

  • Knoevenagel condensation. (Source: Wikipedia) [Link]

  • A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. (Source: Plant Archives) [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (Source: ResearchGate) [Link]

  • Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl). (Source: ResearchGate) [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (Source: Semantic Scholar) [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (Source: PMC - NIH) [Link]

  • (PDF) A new finding in the old Knoevenagel condensation reaction. (Source: ResearchGate) [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (Source: RSC Publishing) [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (Source: Preprints.org) [Link]

  • Aromatic Bioisosteres. (Source: Cambridge MedChem Consulting) [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (Source: OUCI) [Link]

  • The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (Source: PMC - NIH) [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (Source: PMC - PubMed Central) [Link]

  • Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. (Source: ResearchSquare) [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (Source: PubMed Central) [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (Source: PMC - NIH) [Link]

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (Source: RSC Publishing) [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (Source: MDPI) [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (Source: PubMed - NIH) [Link]

  • Total Synthesis of chivosazole F 241. (Source: ResearchGate) [Link]

  • The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins1. (Source: Semantic Scholar) [Link]

  • Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. (Source: ResearchGate) [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Ethylthiazole-2-carbaldehyde and its Derivatives for Drug Discovery and Development

This guide provides a comprehensive technical overview of 4-Ethylthiazole-2-carbaldehyde, a versatile heterocyclic building block, and its derivatives. It is intended for researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethylthiazole-2-carbaldehyde, a versatile heterocyclic building block, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its importance in the development of new therapeutic agents. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The unique electronic properties of the thiazole ring, arising from the presence of the heteroatoms, allow it to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.

4-Ethylthiazole-2-carbaldehyde, with its reactive aldehyde functionality at the 2-position and an ethyl group at the 4-position, serves as a key intermediate for the synthesis of a diverse library of derivatives. The aldehyde group provides a convenient handle for various chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of 4-Ethylthiazole-2-carbaldehyde

While specific experimental data for 4-Ethylthiazole-2-carbaldehyde is not abundantly available in public literature, its properties can be reliably inferred from its close structural analogs, such as 4-methylthiazole-2-carbaldehyde.

PropertyInferred Value/CharacteristicReference Analog
Molecular Formula C₆H₇NOS-
Molecular Weight 141.19 g/mol -
Appearance Likely a pale yellow to brown liquid or low-melting solid4-Methylthiazole-2-carbaldehyde
Solubility Soluble in common organic solvents like ethanol, DMSO, and dichloromethane.General solubility of similar heterocyclic aldehydes
Reactivity The aldehyde group is susceptible to nucleophilic attack and condensation reactions.Chemical properties of aldehydes

Synthesis of 4-Ethylthiazole-2-carbaldehyde: A Practical Approach

The synthesis of 4-Ethylthiazole-2-carbaldehyde can be achieved through several established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being a prominent and versatile route.[1][2] This method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway via Hantzsch Thiazole Synthesis

A plausible and efficient route to synthesize 4-Ethylthiazole-2-carbaldehyde is outlined below. This protocol is adapted from established procedures for similar thiazole syntheses.[1][2]

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Intermediate & Final Product Thioformamide Thioformamide Condensation Hantzsch Condensation Thioformamide->Condensation AlphaHaloKetone 1-Bromo-2-butanone AlphaHaloKetone->Condensation Intermediate 2-Amino-4-ethylthiazole Condensation->Intermediate Cyclization FinalProduct 4-Ethylthiazole-2-carbaldehyde Intermediate->FinalProduct Diazotization & Formylation

Caption: Proposed Hantzsch synthesis of 4-Ethylthiazole-2-carbaldehyde.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-ethylthiazole (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution). The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-amino-4-ethylthiazole.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Conversion of 2-Amino-4-ethylthiazole to 4-Ethylthiazole-2-carbaldehyde

This transformation can be achieved via a Sandmeyer-type reaction followed by formylation.

  • Diazotization: Dissolve the purified 2-amino-4-ethylthiazole (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Formylation: In a separate flask, prepare a solution of formaldoxime or another suitable formylating agent. Add the freshly prepared diazonium salt solution to the formylating agent solution at a controlled temperature.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated.

  • Purification: The final product, 4-Ethylthiazole-2-carbaldehyde, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Chemical Shifts / Absorption BandsRationale
¹H NMR δ 9.8-10.0 (s, 1H, -CHO), δ 7.5-7.8 (s, 1H, thiazole-H), δ 2.7-2.9 (q, 2H, -CH₂-), δ 1.2-1.4 (t, 3H, -CH₃)The aldehyde proton is highly deshielded. The thiazole proton appears in the aromatic region. The ethyl group shows a characteristic quartet and triplet.
¹³C NMR δ 180-185 (-CHO), δ 160-170 (C2-thiazole), δ 145-155 (C4-thiazole), δ 120-130 (C5-thiazole), δ 20-25 (-CH₂-), δ 10-15 (-CH₃)The carbonyl carbon is significantly downfield. The thiazole ring carbons appear in the aromatic region.
IR (Infrared) Spectroscopy ~1690-1710 cm⁻¹ (C=O stretch, strong), ~2720 and ~2820 cm⁻¹ (C-H stretch of aldehyde), ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500-1600 cm⁻¹ (C=N and C=C stretch of thiazole ring)The carbonyl stretch is a strong, characteristic band. The aldehyde C-H stretches are also diagnostic.[7][8][9]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 141.03. Fragmentation pattern would likely show loss of the aldehyde group (-CHO) and cleavage of the ethyl group.The molecular weight of C₆H₇NOS is 141.19.

Synthesis of 4-Ethylthiazole-2-carbaldehyde Derivatives

The aldehyde functionality of 4-Ethylthiazole-2-carbaldehyde is a gateway to a vast array of derivatives with potential biological activities. Two key classes of derivatives are Schiff bases and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde. These compounds are known to possess a broad range of pharmacological properties, including antimicrobial and anticancer activities.[10][11][12]

General Synthetic Protocol for Schiff Bases:

  • Reaction Setup: Dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1.0-1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours.

  • Isolation: The resulting Schiff base often precipitates out of the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be isolated by solvent evaporation and purified by recrystallization or column chromatography.

Reaction Workflow Diagram:

SchiffBaseSynthesis Aldehyde 4-Ethylthiazole-2-carbaldehyde Reaction Condensation (Ethanol, Acetic Acid cat.) Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction SchiffBase Schiff Base Derivative Reaction->SchiffBase

Caption: General synthesis of Schiff base derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed from the reaction of an aldehyde with a hydrazine derivative. These compounds are also of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer effects.[13][14][15]

General Synthetic Protocol for Hydrazones:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) (1.0 eq) to the solution. A few drops of a catalytic acid (e.g., acetic acid) can be added.

  • Reaction Conditions: The mixture is typically refluxed for 2-6 hours, with the reaction progress monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration. The product is then washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification.

Biological Activities of Thiazole-2-carbaldehyde Derivatives

While specific biological data for derivatives of 4-Ethylthiazole-2-carbaldehyde are limited, the broader class of thiazole-2-carbaldehyde derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives.[10][11][16] Schiff bases and hydrazones derived from thiazole aldehydes have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis. For instance, certain thiazole-based Schiff bases have shown excellent activity against HeLa cell lines.[10]

Potential Anticancer Mechanisms:

  • Enzyme Inhibition: Thiazole derivatives can act as inhibitors of crucial enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases.

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

  • DNA Intercalation: Some derivatives may interact with DNA, leading to cell cycle arrest and cell death.

Antimicrobial Activity

The thiazole scaffold is a core component of many antimicrobial agents. Derivatives of thiazole-2-carbaldehyde have been reported to exhibit significant activity against a range of bacteria and fungi.[13][14][17][18] The imine (-C=N-) linkage in Schiff bases and the hydrazone moiety are often crucial for their antimicrobial effects.

Structure-Activity Relationship Insights:

  • The nature of the substituent on the imine or hydrazone nitrogen can significantly influence the antimicrobial potency and spectrum.

  • Electron-withdrawing or lipophilic groups on the aromatic rings of the derivatives can enhance activity.

Conclusion and Future Perspectives

4-Ethylthiazole-2-carbaldehyde is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward derivatization of its aldehyde group allows for the systematic exploration of chemical space and the optimization of biological activity. While further research is needed to fully elucidate the specific properties and applications of 4-Ethylthiazole-2-carbaldehyde and its derivatives, the existing body of knowledge on related thiazole compounds provides a strong foundation for future investigations. The development of novel synthetic methodologies and the comprehensive biological evaluation of new derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Foundational

An In-depth Technical Guide to the Stability and Storage of 4-Ethylthiazole-2-carbaldehyde

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability assessment of 4-Ethylthiazole-2-carbaldehyde. As a re...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability assessment of 4-Ethylthiazole-2-carbaldehyde. As a reactive heterocyclic aldehyde, its integrity is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple recommendations to explain the underlying chemical principles and provide actionable protocols for maintaining compound quality.

Introduction: The Chemical Persona of 4-Ethylthiazole-2-carbaldehyde

4-Ethylthiazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole ring is a key pharmacophore present in numerous approved drugs, while the aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive amination, Wittig reactions, and condensations.[1][2] However, the very reactivity that makes the aldehyde group synthetically useful also renders it susceptible to degradation. Understanding the interplay between the aromatic stability of the thiazole ring and the reactivity of the carbaldehyde function is critical for its effective use.[3][4] This guide provides the foundational knowledge and practical methodologies to ensure its long-term stability.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is the first step in proper handling.

PropertyValueSource
IUPAC Name 4-ethyl-1,3-thiazole-2-carbaldehyde-
Molecular Formula C₆H₇NOS-
Molecular Weight 141.19 g/mol -
Appearance Typically a liquid or low-melting solidGeneral Knowledge
Key Hazards Likely irritant, potential sensitizer. Aldehydes as a class can be harmful if swallowed or inhaled.[5][6]GHS Data[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[7][8]SDS Information[8]

Core Stability Challenges and Predicted Degradation Pathways

The stability of 4-Ethylthiazole-2-carbaldehyde is governed by two primary chemical features: the aldehyde functional group and the thiazole heterocycle. Aldehydes are notoriously prone to two main degradation pathways: oxidation and polymerization.[9]

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid (4-Ethylthiazole-2-carboxylic acid) upon exposure to air (oxygen). This process can be accelerated by light, heat, and the presence of metal ion impurities. The formation of this acidic impurity can alter the compound's reactivity and potentially catalyze further degradation.

  • Polymerization (Trimerization): Aldehydes can undergo self-condensation to form cyclic trimers, which are typically odorless, higher-melting solids.[9] This process removes the active aldehyde from the material, reducing its effective purity and utility in subsequent reactions. The presence of acidic or basic impurities can significantly accelerate this process.[9]

The thiazole ring itself is relatively stable due to its aromatic character.[4] However, the electron-withdrawing nature of the aldehyde at the C2 position makes this site susceptible to nucleophilic attack.[4][10]

Diagram 1: Predicted Degradation Pathways

The following diagram illustrates the primary chemical transformations that can compromise the purity of 4-Ethylthiazole-2-carbaldehyde.

G cluster_main 4-Ethylthiazole-2-carbaldehyde cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway A 4-Ethylthiazole-2-carbaldehyde B 4-Ethylthiazole-2-carboxylic acid A->B  [O] (Air, Light, Heat) C Cyclic Trimer A->C  Self-condensation (Trace Acid/Base)

Caption: Predicted degradation of 4-Ethylthiazole-2-carbaldehyde.

Recommended Storage and Handling Protocols

Based on the known reactivity of aldehydes and general guidelines for heterocyclic compounds, the following conditions are recommended to maximize the shelf-life and maintain the integrity of 4-Ethylthiazole-2-carbaldehyde.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of both oxidation and polymerization reactions.[11]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen, directly inhibiting the primary oxidation pathway.[7]
Light Store in an amber or opaque vial.Protects the compound from light, which can catalyze the formation of free radicals and accelerate oxidation.
Container Tightly sealed glass or Teflon-lined container.Prevents leakage and contamination from air and moisture.[7][12] Ensure the container is appropriately sized to minimize headspace.
Purity Use high-purity material free from acidic or basic residues.Acidic or basic impurities can catalyze polymerization.[9] If necessary, purify the material before long-term storage.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

  • When not in use, ensure the container is tightly sealed and blanketed with inert gas before returning to storage.

  • For frequent use, consider preparing aliquots from a larger stock bottle to minimize repeated exposure of the bulk material to the atmosphere.

Experimental Design for Stability Assessment

To rigorously characterize the stability of 4-Ethylthiazole-2-carbaldehyde, a combination of long-term and forced degradation studies is essential.

Protocol: Long-Term Stability Study

This protocol is designed to evaluate the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

  • Initial Analysis (T=0): Characterize a new batch of high-purity 4-Ethylthiazole-2-carbaldehyde. Assay purity using a validated stability-indicating HPLC method. Perform visual inspection and record results.

  • Sample Preparation: Dispense aliquots of the compound into multiple vials that are purged with argon, sealed tightly, and wrapped in parafilm.

  • Storage: Place the vials under the recommended storage conditions (e.g., 2–8°C, protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 1, 3, 6, 12, 24 months).

  • Analysis: At each time point, remove a vial and allow it to equilibrate to room temperature before opening. Analyze the contents for purity by HPLC and compare the results to the T=0 data.

  • Data Evaluation: A significant decrease in purity or the appearance of new peaks in the chromatogram indicates degradation.

Protocol: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start High-Purity 4-Ethylthiazole-2-carbaldehyde Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Establish Degradation Profile Validate Analytical Method Analysis->Outcome

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Ethylthiazole-2-carbaldehyde

Abstract This document provides a detailed, two-step protocol for the synthesis of 4-ethylthiazole-2-carbaldehyde, a key intermediate in pharmaceutical and flavor chemistry. The synthesis commences with the classic Hantz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-ethylthiazole-2-carbaldehyde, a key intermediate in pharmaceutical and flavor chemistry. The synthesis commences with the classic Hantzsch thiazole condensation between thioacetamide and 1-chloro-2-butanone to yield 4-ethyl-2-methylthiazole. This intermediate is subsequently oxidized using selenium dioxide to afford the target aldehyde. This guide is designed for researchers and process chemists, offering in-depth mechanistic insights, step-by-step procedures, and critical safety considerations to ensure a reproducible and safe laboratory execution.

Introduction and Synthetic Strategy

4-Ethylthiazole-2-carbaldehyde is a valuable heterocyclic building block. Its unique structural motif is found in various biologically active molecules and is a known component of certain food aromas. The synthetic route detailed herein is a robust and widely adopted method that leverages the foundational Hantzsch thiazole synthesis.

Our retrosynthetic analysis identifies 4-ethyl-2-methylthiazole as a key precursor. This intermediate is readily accessible through the condensation of a thioamide with an α-haloketone.

  • To achieve the 4-ethyl substitution: The α-haloketone must possess a propyl backbone, making 1-chloro-2-butanone or 1-bromo-2-butanone an ideal choice.

  • To install the 2-methyl group (a precursor to the aldehyde): Thioacetamide is selected as the thioamide component. This methyl group is then oxidized to the desired carbaldehyde in the second step.

While the user prompt specified "ethyl thioamide" as a starting material, this would lead to a 2-ethylthiazole derivative. To synthesize the target molecule, 4-ethylthiazole-2-carbaldehyde , thioacetamide is the chemically correct and logical starting point for the thioamide component in this specific two-step pathway.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis pathway.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps.

  • Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic α-carbon of 1-chloro-2-butanone, displacing the chloride ion. This forms an S-alkylated intermediate.

  • Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxythiazoline).

  • Dehydration: This intermediate readily undergoes acid-catalyzed dehydration to lose a molecule of water, resulting in the formation of the aromatic thiazole ring.

Hantzsch_Mechanism start Thioacetamide + 1-Chloro-2-butanone step1 Nucleophilic Attack (S attacks α-Carbon) start->step1 intermediate1 S-Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N attacks Carbonyl) intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product 4-Ethyl-2-methylthiazole step3->product

Caption: Stepwise mechanism of the Hantzsch reaction.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. 1-Chloro-2-butanone is a lachrymator and irritant. Selenium dioxide is highly toxic and teratogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 4-Ethyl-2-methylthiazole

This protocol details the condensation reaction to form the thiazole ring.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Thioacetamide75.137.51 g100Purity >98%
1-Chloro-2-butanone106.5511.72 g (10.6 mL)1101.1 eq., lachrymator, handle in hood
Acetone-200 mL-Anhydrous
Sodium Bicarbonate (NaHCO₃)84.01--Saturated aqueous solution
Dichloromethane (DCM)84.93~150 mL-For extraction
Anhydrous MgSO₄ or Na₂SO₄-~10 g-Drying agent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 100 mmol) and anhydrous acetone (200 mL).

  • Stir the mixture at room temperature until the thioacetamide is fully dissolved.

  • Carefully add 1-chloro-2-butanone (10.6 mL, 110 mmol) to the solution dropwise over 10 minutes. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • After completion, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of dichloromethane (DCM) and 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloridric acid formed. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM (25 mL each time).

  • Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellowish oil.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 4-ethyl-2-methylthiazole.

Part B: Synthesis of 4-Ethylthiazole-2-carbaldehyde

This protocol describes the selective oxidation of the 2-methyl group to a carbaldehyde.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Ethyl-2-methylthiazole127.206.36 g50From Part A
Selenium Dioxide (SeO₂)110.965.82 g52.51.05 eq., Highly Toxic! Handle with extreme care
1,4-Dioxane88.11100 mL-Anhydrous
Water (H₂O)18.025 mL-Deionized
Diethyl Ether or DCM-~200 mL-For extraction
Celite® or Filter Aid-~5 g-For filtration of selenium metal

Procedure:

  • Extreme Caution: Set up the reaction in a high-efficiency fume hood. Weigh selenium dioxide in a dedicated area and avoid generating dust.

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add selenium dioxide (5.82 g, 52.5 mmol).

  • Add 1,4-dioxane (100 mL) and water (5 mL) to the flask. Heat the mixture to 50-60°C with stirring to dissolve the SeO₂.

  • Dissolve 4-ethyl-2-methylthiazole (6.36 g, 50 mmol) in 20 mL of dioxane and add it to the dropping funnel.

  • Add the thiazole solution dropwise to the warm SeO₂ solution over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 100-101°C) for 3-5 hours. The formation of a black precipitate (elemental selenium) will be observed. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with diethyl ether or DCM. Note: The selenium waste must be collected and disposed of according to institutional hazardous waste protocols.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a gradient of 9:1 to 4:1 hexanes:ethyl acetate) to yield pure 4-ethylthiazole-2-carbaldehyde as a pale yellow oil.

Data Summary and Characterization

StepProductTypical YieldAppearanceKey Analytical Data (Expected)
A 4-Ethyl-2-methylthiazole75-85%Yellowish Oil¹H NMR (CDCl₃, 400 MHz) δ: 6.75 (s, 1H, thiazole-H5), 2.75 (q, 2H, -CH₂-), 2.65 (s, 3H, -CH₃), 1.30 (t, 3H, -CH₂CH₃) ppm.
B 4-Ethylthiazole-2-carbaldehyde60-70%Pale Yellow Oil¹H NMR (CDCl₃, 400 MHz) δ: 9.95 (s, 1H, -CHO), 7.60 (s, 1H, thiazole-H5), 2.90 (q, 2H, -CH₂-), 1.35 (t, 3H, -CH₂CH₃) ppm.

Troubleshooting and Process Optimization

  • Low Yield in Step A: Ensure the acetone is anhydrous, as water can interfere with the reaction. Confirm the quality of the 1-chloro-2-butanone, as it can degrade upon storage.

  • Incomplete Oxidation in Step B: If the reaction stalls, a small additional portion of SeO₂ (0.1 eq) can be added. Ensure the reaction is maintained at a steady reflux. Over-oxidation to the carboxylic acid is a potential side reaction if the reaction is left for too long or at excessively high temperatures.

  • Purification Difficulties: The final aldehyde can be sensitive. It is recommended to use freshly prepared solvents for chromatography and to avoid prolonged exposure to air or strong light. Co-distillation with a high-boiling point solvent under vacuum can sometimes be an effective alternative to chromatography for purification.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 1887, 20 (2), 3118–3132. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. [Link]

  • Sharpless, K. B.; Lauer, R. F. Selenium Dioxide Oxidation of Olefins. Evidence for the Intermediacy of Allylseleninic Acids. Journal of the American Chemical Society, 1972, 94 (20), 7154–7155. [Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Edition. Wiley, 2010. [Link]

Application

Application Notes and Protocols: Aldehyde Group Transformations of 4-Ethylthiazole-2-carbaldehyde

Introduction: The Synthetic Versatility of a Privileged Heterocycle 4-Ethylthiazole-2-carbaldehyde is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The thiazole ring is a "privile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Privileged Heterocycle

4-Ethylthiazole-2-carbaldehyde is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The thiazole ring is a "privileged" scaffold, appearing in numerous FDA-approved drugs and biologically active agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] The true synthetic power of this molecule, however, lies in the reactivity of its C2-aldehyde group. This electrophilic handle serves as a versatile gateway for a vast array of chemical transformations, enabling the construction of complex molecular architectures with significant potential in drug discovery.[2][3]

This guide provides an in-depth exploration of five fundamental transformations of the aldehyde group in 4-Ethylthiazole-2-carbaldehyde. Each section is designed to offer not just a protocol, but a field-proven perspective on the causality behind experimental choices, ensuring that researchers can adapt and apply these methods with confidence. We will delve into oxidation, reduction, reductive amination, olefination, and condensation reactions, providing detailed step-by-step methodologies, mechanistic insights, and practical considerations for success.

Oxidation to 4-Ethylthiazole-2-carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a foundational step for creating amides, esters, and other acid derivatives. Thiazole-2-carboxamides, in particular, are prevalent in modern drug candidates, acting as key pharmacophores that can form critical hydrogen bonding interactions with biological targets.[4][5] While strong oxidants like potassium dichromate can be effective, they often require harsh conditions and generate heavy metal waste.[6][7] A milder, more environmentally benign approach is preferable to preserve the integrity of the thiazole ring.

Causality & Protocol Rationale

We will utilize an N-Heterocyclic Carbene (NHC)-catalyzed aerobic oxidation. This organocatalytic method offers exceptional mildness, proceeding at room temperature using air (or oxygen) as the terminal oxidant, thus avoiding stoichiometric, hazardous oxidizing agents.[8][9] The NHC catalyst forms a Breslow intermediate with the aldehyde, which is then oxidized to an acyl azolium species that is readily hydrolyzed to the carboxylic acid.[8][10]

Experimental Protocol: NHC-Catalyzed Aerobic Oxidation
  • Catalyst Preparation: In a dry, argon-flushed round-bottom flask, add the NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.05 mmol, 5 mol%) and a base such as 1,8-Diazabicycloundec-7-ene (DBU) (0.06 mmol, 6 mol%).

  • Reaction Setup: Add anhydrous solvent (e.g., 5 mL of Dichloromethane, DCM). Stir for 10 minutes at room temperature to allow for in-situ generation of the free carbene.

  • Substrate Addition: Dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg) in 5 mL of DCM and add it to the catalyst mixture via syringe.

  • Reaction Execution: Replace the argon atmosphere with an oxygen balloon. Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl to remove the base and catalyst.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate to yield the crude product. Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain pure 4-Ethylthiazole-2-carboxylic acid.

Data Summary: Oxidation
ParameterDetails
Reaction NHC-Catalyzed Aerobic Oxidation
Substrate 4-Ethylthiazole-2-carbaldehyde
Key Reagents IPr·HCl (NHC precursor), DBU (base)
Oxidant O₂ (from air or balloon)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Expected Yield >85%
Product 4-Ethylthiazole-2-carboxylic acid
Visualization: Oxidation Workflow

G sub 4-Ethylthiazole-2-carbaldehyde prod 4-Ethylthiazole-2-carboxylic Acid sub->prod 1) cat NHC Catalyst (IPr) + DBU Base cat->prod 2) o2 O₂ (Air) o2->prod 3) solv DCM, Room Temp solv->prod 4)

Caption: Workflow for the oxidation of 4-Ethylthiazole-2-carbaldehyde.

Reduction to (4-Ethylthiazol-2-yl)methanol

The reduction of the aldehyde to a primary alcohol provides another crucial synthetic intermediate. This alcohol can be used in etherification, esterification, or as a precursor for halogenation reactions, further expanding the synthetic possibilities from the original aldehyde.

Causality & Protocol Rationale

The choice of reducing agent is critical for chemoselectivity. A strong reducing agent like lithium aluminum hydride (LiAlH₄) could potentially interact with the thiazole ring.[11] Sodium borohydride (NaBH₄) is an ideal choice as it is a mild and selective reducing agent for aldehydes and ketones, typically unreactive towards the aromatic thiazole core under standard conditions.[12] The reaction is operationally simple, high-yielding, and proceeds quickly at cool temperatures.

Experimental Protocol: Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg) in methanol (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitoring: Check for the absence of the starting material by TLC.

  • Work-up and Purification:

    • Cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (pH ~7).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the resulting aqueous residue with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent to yield (4-Ethylthiazol-2-yl)methanol, which is often pure enough for subsequent steps. If necessary, purify by silica gel chromatography.

Data Summary: Reduction
ParameterDetails
Reaction Selective Carbonyl Reduction
Substrate 4-Ethylthiazole-2-carbaldehyde
Key Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Temperature 0 °C to Room Temperature
Expected Yield >95%
Product (4-Ethylthiazol-2-yl)methanol
Visualization: Reduction Workflow

G sub 4-Ethylthiazole-2-carbaldehyde prod (4-Ethylthiazol-2-yl)methanol sub->prod 1) reagent Sodium Borohydride (NaBH₄) reagent->prod 2) solv Methanol, 0°C -> RT solv->prod 3)

Caption: Workflow for the reduction of 4-Ethylthiazole-2-carbaldehyde.

Reductive Amination to Substituted Amines

Reductive amination is arguably one of the most important C-N bond-forming reactions in medicinal chemistry.[13] It allows for the direct coupling of an aldehyde with a primary or secondary amine to generate a more complex amine product in a single pot. This transformation is vital for library synthesis and structure-activity relationship (SAR) studies.

Causality & Protocol Rationale

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[14][15] This intermediate is then reduced in situ. We will use sodium triacetoxyborohydride (NaBH(OAc)₃), or STAB, as the reducing agent. STAB is particularly effective because it is less basic and more sterically hindered than NaBH₄ or NaCNBH₃, making it selective for the protonated iminium intermediate over the starting aldehyde.[16][17] It is also moisture-stable enough to be handled conveniently in air.

Experimental Protocol: Reductive Amination with STAB
  • Reaction Setup: To a vial, add 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg), the desired amine (e.g., benzylamine, 1.1 mmol, 118 mg), and a solvent like 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL).

  • Imine Formation (Optional but recommended): Add a catalytic amount of acetic acid (0.1 mmol, 6 µL) to facilitate imine formation. Stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS or TLC until completion (typically 2-16 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir for 15 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with DCM or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent and purify the crude product by silica gel chromatography to yield the desired substituted amine.

Data Summary: Reductive Amination
ParameterDetails
Reaction One-Pot Reductive Amination
Substrate 4-Ethylthiazole-2-carbaldehyde & an Amine (e.g., Benzylamine)
Key Reagent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Catalyst Acetic Acid (optional)
Solvent 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Expected Yield 70-90%
Product N-((4-ethylthiazol-2-yl)methyl)aniline derivative
Visualization: Reductive Amination Mechanism

G Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Amine Amine (R'-NH₂) Amine->Hemiaminal Iminium Iminium Ion [R-CH=NHR']⁺ Hemiaminal->Iminium - H₂O Product Secondary Amine (R-CH₂-NHR') Iminium->Product STAB NaBH(OAc)₃ STAB->Iminium [H⁻]

Caption: Mechanism of reductive amination.

Wittig Reaction for C=C Bond Formation (Olefination)

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[18][19] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at the position of the former C=O bond. This reaction is fundamental for extending carbon chains and creating precursors for polymerization or further functionalization.

Causality & Protocol Rationale

The reaction mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[20] This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and triphenylphosphine oxide. The formation of the extremely stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[20] We will use a non-stabilized ylide, which typically favors the formation of the (Z)-alkene.[21]

Experimental Protocol: Olefination with a Phosphorus Ylide
  • Ylide Generation:

    • In a dry, argon-flushed flask, suspend methyltriphenylphosphonium bromide (1.2 mmol, 428 mg) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes), dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Stir at 0 °C for 30 minutes.

  • Aldehyde Addition:

    • Dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

  • Reaction Execution: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the aldehyde by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solution. The crude product will contain triphenylphosphine oxide. Purify by silica gel chromatography (eluting with hexanes or a low percentage of ethyl acetate in hexanes) to isolate the pure alkene product.

Data Summary: Wittig Reaction
ParameterDetails
Reaction Wittig Olefination
Substrate 4-Ethylthiazole-2-carbaldehyde
Key Reagents Methyltriphenylphosphonium bromide, n-BuLi
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Expected Yield 65-85%
Product 4-Ethyl-2-vinylthiazole
Visualization: Wittig Reaction Mechanism

G Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide (Ph₃P=CH₂) Ylide->Oxaphosphetane Alkene Alkene (R-CH=CH₂) Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO +

Caption: Simplified mechanism of the Wittig reaction.

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that creates α,β-unsaturated products.[22] It involves the reaction of an aldehyde with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, Meldrum's acid).[22][23] The resulting products are versatile intermediates for Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems.[24]

Causality & Protocol Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[22] The base is strong enough to deprotonate the highly acidic active methylene compound, generating a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water), which is the thermodynamic driving force, to yield the stable, conjugated final product.[22] The use of a weak base prevents unwanted self-condensation of the aldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg), malononitrile (1.1 mmol, 73 mg), and a catalytic amount of ammonium acetate (0.2 mmol, 15 mg).

  • Solvent and Execution: Add toluene (15 mL) as the solvent. Heat the mixture to reflux. The Dean-Stark trap will azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours when water collection in the Dean-Stark trap ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the solvent under reduced pressure. The resulting solid is often highly pure.

    • If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(4-ethylthiazol-2-yl)methylene)malononitrile.

Data Summary: Knoevenagel Condensation
ParameterDetails
Reaction Knoevenagel Condensation
Substrate 4-Ethylthiazole-2-carbaldehyde & Malononitrile
Catalyst Ammonium Acetate
Solvent Toluene (with Dean-Stark)
Temperature Reflux
Expected Yield >90%
Product α,β-Unsaturated Dinitrile
Visualization: Knoevenagel Condensation Mechanism

G Aldehyde Aldehyde Adduct Aldol Adduct Aldehyde->Adduct + Nucleophilic Attack ActiveMethylene Active Methylene (e.g., CH₂(CN)₂) ActiveMethylene->Adduct Base Base (Cat.) Base->ActiveMethylene Deprotonates Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration)

Caption: General mechanism of the Knoevenagel condensation.

References

  • Finney, E. E., Ogawa, K. A., & Boydston, A. J. (2012). Organocatalyzed Anodic Oxidation of Aldehydes. Journal of the American Chemical Society, 134(30), 12374–12377. [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Carboxylic Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. [Link]

  • Bode, J. W. (2006). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Angewandte Chemie International Edition, 45(8), 1244-1247. [Link]

  • Atlamsani, A., et al. (2017). Efficient and selective oxidation of aldehydes with dioxygen catalysed by vanadium-containing heteropolyanions. Comptes Rendus Chimie, 20(6), 626-632. [Link]

  • Organic Chemistry Portal. (n.d.). Organocatalyzed Anodic Oxidation of Aldehydes. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Patel, R. P., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Sulfur Chemistry, 33(1), 69-77. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. [Link]

  • Organic Reactions. (n.d.). Reductive Amination. [Link]

  • Organic Reactions. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Unciti-Broceta, A., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 762–768. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Nyugen, T., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119. [Link]

  • Boston University. (n.d.). Wittig Reaction. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Andrew, R. (n.d.). Reductive Amination. Andrew R.[Link]

  • Sharma, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200057. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 23(8), 819-827. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 461-466. [Link]

  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • Hassan, L. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Heliyon, 10(18), e30032. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. [Link]

  • PubMed. (2024). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3048. [Link]

  • Chemguide. (n.d.). making carboxylic acids. [Link]

  • ResearchGate. (n.d.). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2-Hydrazinyl) thiazole derivatives. [Link]

  • YouTube. (2022). Reduction of Carboxylic acids || Conversion to Alcohol || Reaction Mechanism. [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4-Ethylthiazole-2-carbaldehyde in Heterocyclic Synthesis

Introduction: The Versatility of the Thiazole Scaffold The thiazole ring is a prominent heterocyclic motif and a cornerstone in medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif and a cornerstone in medicinal chemistry and materials science.[1][2] Its presence in numerous FDA-approved drugs highlights its significance as a pharmacophore.[3] The unique electronic properties of the thiazole nucleus, coupled with the ability to introduce diverse functionalities, make it an invaluable building block for the synthesis of complex molecular architectures with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] 4-Ethylthiazole-2-carbaldehyde, in particular, emerges as a highly versatile and reactive intermediate. The aldehyde functional group at the C2 position serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of a diverse library of novel heterocyclic compounds.

This comprehensive guide provides detailed application notes and experimental protocols for leveraging 4-Ethylthiazole-2-carbaldehyde as a foundational building block in several key synthetic transformations. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery and organic synthesis with a practical toolkit for the elaboration of this valuable scaffold.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of organic synthesis, facilitating the formation of a new carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound.[5] This reaction is particularly valuable for synthesizing electron-deficient alkenes, which are themselves versatile intermediates for subsequent Michael additions and cycloadditions. The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.[6][7]

Scientific Rationale

The mechanism of the Knoevenagel condensation commences with the deprotonation of the active methylene compound by the base to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-Ethylthiazole-2-carbaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product. The ethyl group at the C4 position of the thiazole ring enhances the lipophilicity of the resulting derivatives, which can be advantageous for improving their pharmacokinetic properties in drug development.

Knoevenagel_Condensation aldehyde 4-Ethylthiazole-2-carbaldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct active_methylene Active Methylene (e.g., Malononitrile) carbanion Carbanion Intermediate active_methylene->carbanion Deprotonation base Base (e.g., Piperidine) carbanion->aldol_adduct Nucleophilic Attack product α,β-Unsaturated Product aldol_adduct->product Dehydration

Caption: Knoevenagel Condensation Workflow.

Experimental Protocol: Synthesis of 2-((4-Ethylthiazol-2-yl)methylene)malononitrile
ParameterValue
Reactants 4-Ethylthiazole-2-carbaldehyde, Malononitrile
Catalyst Piperidine
Solvent Ethanol
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Filtration and Recrystallization

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141.2 mg) and malononitrile (1.1 mmol, 72.7 mg).

  • Dissolve the reactants in 15 mL of absolute ethanol with magnetic stirring.

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion of the reaction (typically 2-4 hours), a precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to afford the purified 2-((4-Ethylthiazol-2-yl)methylene)malononitrile as a crystalline solid.

  • Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach to Privileged Scaffolds

The Hantzsch pyridine synthesis is a classic and highly efficient one-pot, three-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[8][9] These scaffolds are of immense pharmacological importance, with many derivatives acting as calcium channel blockers for the treatment of cardiovascular diseases.[10][11] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source (e.g., ammonium acetate).[12]

Scientific Rationale

The reaction mechanism is thought to proceed through two initial condensations.[13] One equivalent of the β-ketoester reacts with 4-Ethylthiazole-2-carbaldehyde via a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[14] Simultaneously, the second equivalent of the β-ketoester reacts with ammonia to form an enamine.[11] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product. The resulting 1,4-DHP can be subsequently oxidized to the corresponding pyridine derivative.[12]

Hantzsch_Pyridine_Synthesis aldehyde 4-Ethylthiazole-2-carbaldehyde knoevenagel_product Knoevenagel Adduct aldehyde->knoevenagel_product ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel_product Knoevenagel Condensation ketoester2 β-Ketoester (1 eq.) enamine Enamine ketoester2->enamine ammonia Ammonia Source ammonia->enamine Condensation michael_adduct Michael Adduct knoevenagel_product->michael_adduct enamine->michael_adduct Michael Addition dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-ethylthiazol-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
ParameterValue
Reactants 4-Ethylthiazole-2-carbaldehyde, Ethyl acetoacetate, Ammonium acetate
Solvent Ethanol
Temperature Reflux
Reaction Time 6-8 hours
Work-up Precipitation and Recrystallization

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141.2 mg), ethyl acetoacetate (2.2 mmol, 286.3 mg, 0.28 mL), and ammonium acetate (1.2 mmol, 92.5 mg).

  • Add 20 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine derivative.

  • Characterize the final product using appropriate spectroscopic methods.

Synthesis of Pyrazole Derivatives via Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for the construction of various heterocyclic systems, most notably pyrazoles.[15][16] The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.[17] The resulting chalcone can then undergo a cyclocondensation reaction with hydrazine or its derivatives to afford the corresponding pyrazole.

Scientific Rationale

The initial Claisen-Schmidt condensation involves the formation of an enolate from the acetophenone in the presence of a base, such as sodium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-Ethylthiazole-2-carbaldehyde. Subsequent dehydration of the aldol adduct yields the chalcone. The subsequent reaction with hydrazine involves a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition of the other nitrogen atom to the β-carbon of the double bond, and subsequent dehydration to form the stable pyrazole ring.

Chalcone_Pyrazole_Synthesis aldehyde 4-Ethylthiazole-2-carbaldehyde chalcone Chalcone Intermediate aldehyde->chalcone acetophenone Substituted Acetophenone acetophenone->chalcone Claisen-Schmidt Condensation base Base (e.g., NaOH) hydrazine Hydrazine Hydrate hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation chalcone->hydrazone pyrazole Pyrazole Derivative hydrazone->pyrazole Intramolecular Cyclization

Caption: Chalcone and Pyrazole Synthesis Workflow.

Experimental Protocol: Two-Step Synthesis of 3-(4-Ethylthiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole
ParameterStep 1: Chalcone SynthesisStep 2: Pyrazole Synthesis
Reactants 4-Ethylthiazole-2-carbaldehyde, AcetophenoneChalcone intermediate, Hydrazine hydrate
Catalyst/Reagent Sodium hydroxideGlacial acetic acid
Solvent EthanolEthanol
Temperature Room TemperatureReflux
Reaction Time 4-6 hours5-7 hours
Work-up Precipitation and FiltrationPrecipitation and Recrystallization

Step-by-Step Methodology:

Step 1: Synthesis of (E)-1-(4-Ethylthiazol-2-yl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141.2 mg) and acetophenone (1.0 mmol, 120.1 mg, 0.12 mL) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • Slowly add 1 mL of a 20% aqueous sodium hydroxide solution to the stirred mixture at room temperature.

  • Continue stirring for 4-6 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into 50 mL of ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Collect the solid chalcone by vacuum filtration, wash with water, and dry. This crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Synthesis of 3-(4-Ethylthiazol-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole

  • To a solution of the chalcone from Step 1 (1.0 mmol) in 20 mL of ethanol, add hydrazine hydrate (1.5 mmol, 75.1 mg, 0.07 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 5-7 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The pyrazole derivative will often precipitate out of the solution.

  • If precipitation is not observed, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure pyrazoline.

Conclusion

4-Ethylthiazole-2-carbaldehyde is a potent and versatile building block for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed in this guide for Knoevenagel condensation, Hantzsch dihydropyridine synthesis, and pyrazole formation via chalcone intermediates provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The resulting products, with their embedded thiazole moiety, are promising candidates for further investigation in the fields of medicinal chemistry and materials science. The adaptability of these protocols allows for the introduction of various substituents, enabling the generation of extensive compound libraries for structure-activity relationship studies and the discovery of novel bioactive molecules.

References

Application

Application Note & Protocol: Formylation of 4-Ethylthiazole via the Vilsmeier-Haack Reaction

Abstract This document provides a comprehensive, field-proven protocol for the formylation of 4-ethylthiazole to synthesize 4-ethylthiazole-5-carbaldehyde, a critical intermediate in pharmaceutical and specialty chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the formylation of 4-ethylthiazole to synthesize 4-ethylthiazole-5-carbaldehyde, a critical intermediate in pharmaceutical and specialty chemical synthesis. The protocol is centered around the Vilsmeier-Haack reaction, a robust and widely adopted method for the formylation of electron-rich heterocyclic compounds.[1][2][3] This guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines methods for purification and characterization of the final product. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both practical instruction and theoretical insight to ensure successful and reproducible outcomes.

Introduction: The Significance of 4-Ethylthiazole-5-carbaldehyde

Thiazole derivatives are a cornerstone in medicinal chemistry, constituting the core scaffold of numerous therapeutic agents. The introduction of a formyl group (-CHO) onto the thiazole ring, specifically at the 5-position of 4-ethylthiazole, yields 4-ethylthiazole-5-carbaldehyde. This aldehyde is a versatile synthetic intermediate, with its reactive carbonyl group serving as a handle for a multitude of subsequent chemical transformations. These transformations enable the construction of more complex molecular architectures, ultimately leading to the development of novel active pharmaceutical ingredients (APIs). The aldehyde's utility is underscored by its role in the synthesis of compounds targeting a wide array of diseases.

The Vilsmeier-Haack reaction is the chosen method for this transformation due to its efficiency and selectivity with electron-rich heterocycles like thiazoles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3] This electrophilic reagent then attacks the electron-rich thiazole ring, leading to the introduction of the formyl group.[4]

Reaction Mechanism: The Vilsmeier-Haack Pathway

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthetic protocol. The Vilsmeier-Haack formylation of 4-ethylthiazole proceeds through a well-established electrophilic aromatic substitution pathway.[1][2]

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[2][3]

Step 2: Electrophilic Attack The electron-rich 4-ethylthiazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site on the thiazole ring.

Step 3: Aromatization The resulting intermediate undergoes elimination of a proton to restore the aromaticity of the thiazole ring, forming an iminium salt.

Step 4: Hydrolysis The reaction mixture is then subjected to aqueous workup. The iminium salt is hydrolyzed to yield the final product, 4-ethylthiazole-5-carbaldehyde, along with dimethylamine and hydrochloric acid as byproducts.

Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole 4-Ethylthiazole Intermediate1 Iminium Intermediate Thiazole->Intermediate1 + Vilsmeier Reagent Final_Product 4-Ethylthiazole-5-carbaldehyde Intermediate1->Final_Product + H₂O (Workup) protocol_workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) start->reagent_prep substrate_add Add 4-Ethylthiazole dropwise at 0°C reagent_prep->substrate_add reaction Warm to Room Temperature and Stir (2-4 hours) substrate_add->reaction quench Quench with Ice-Water and Saturated NaHCO₃ reaction->quench extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer (MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification end End (4-Ethylthiazole-5-carbaldehyde) purification->end purification_analysis crude_product Crude Product column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) crude_product->column_chromatography fractions Collect and Combine Pure Fractions column_chromatography->fractions solvent_removal Remove Solvent in vacuo fractions->solvent_removal pure_product Pure 4-Ethylthiazole-5-carbaldehyde solvent_removal->pure_product analysis Spectroscopic Analysis (NMR, MS, IR) pure_product->analysis

References

Method

Application and Protocol Guide: High-Sensitivity Detection of 4-Ethylthiazole-2-carbaldehyde

Introduction: The Significance of 4-Ethylthiazole-2-carbaldehyde in Research and Development 4-Ethylthiazole-2-carbaldehyde is a heterocyclic compound of significant interest in the fields of flavor chemistry, pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethylthiazole-2-carbaldehyde in Research and Development

4-Ethylthiazole-2-carbaldehyde is a heterocyclic compound of significant interest in the fields of flavor chemistry, pharmaceutical intermediates, and materials science. As a key aroma component in various food products, its precise quantification is crucial for quality control and sensory profiling. In drug discovery, the thiazole ring is a privileged scaffold, and this functionalized derivative serves as a versatile building block for the synthesis of novel bioactive molecules.[1][2] The aldehyde functionality, in particular, offers a reactive handle for a variety of chemical transformations.

Given its volatility and potential for reactivity, the development of robust and sensitive analytical methods for the detection and quantification of 4-Ethylthiazole-2-carbaldehyde is paramount. This guide provides detailed application notes and step-by-step protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for non-volatile or derivatized samples. The methodologies presented herein are designed to be adaptable to various matrices, from food and beverage samples to reaction mixtures in a drug development setting.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for the direct detection of 4-Ethylthiazole-2-carbaldehyde in various matrices. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for confident identification and quantification, even at trace levels.

Rationale for Method Selection

The inherent volatility of 4-Ethylthiazole-2-carbaldehyde makes it an excellent candidate for GC-MS analysis. Headspace sampling, particularly Solid-Phase Microextraction (SPME), is a solventless and highly effective technique for extracting and concentrating volatile analytes from a sample matrix, thereby enhancing sensitivity.[2] This approach minimizes sample preparation time and reduces the risk of analyte loss.

Experimental Workflow: GC-MS with Headspace SPME

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., food, reaction mixture) Vial Headspace Vial with NaCl Sample->Vial Aliquot Sample Incubate Incubation & Agitation Vial->Incubate SPME SPME Fiber Exposure Incubate->SPME Headspace Extraction GC_Inlet GC Inlet Desorption SPME->GC_Inlet Thermal Desorption GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector Data_Analysis Data Acquisition & Analysis MS_Detector->Data_Analysis

Caption: Workflow for the analysis of 4-Ethylthiazole-2-carbaldehyde by HS-SPME-GC-MS.

Detailed Protocol: GC-MS

1. Sample Preparation (Headspace SPME)

  • Accurately weigh or pipette 1-5 g (or mL) of the homogenized sample into a 20 mL headspace vial.

  • For aqueous samples, add sodium chloride (NaCl) to saturate the solution (approximately 1-2 g). This increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Setting Rationale
SPME Fiber 50/30 µm DVB/CAR/PDMSA combination fiber providing broad-range analyte adsorption.
Incubation Temp. 60°CBalances analyte volatility with thermal stability.
Incubation Time 20 min with agitationEnsures equilibrium is reached between the sample and headspace.
Extraction Time 30 minAllows for sufficient adsorption of the analyte onto the SPME fiber.
GC Inlet Temp. 250°CEnsures rapid and complete thermal desorption of the analyte from the fiber.
Injection Mode Splitless (1 min)Maximizes the transfer of the analyte to the GC column for high sensitivity.
Carrier Gas Helium at 1.0 mL/minInert carrier gas with optimal flow rate for good separation.
Oven Program 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minA standard temperature program for the separation of a wide range of volatile compounds.
MS Transfer Line 250°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Scan Range 35-350 amuCovers the expected mass-to-charge ratios of the analyte and its fragments.

3. Data Analysis and Quantification

  • Identification: The identification of 4-Ethylthiazole-2-carbaldehyde is confirmed by comparing the retention time and the acquired mass spectrum with that of a pure standard. The mass spectrum should exhibit a characteristic molecular ion peak and fragmentation pattern.

  • Quantification: For accurate quantification, an external calibration curve should be prepared using a series of standard solutions of 4-Ethylthiazole-2-carbaldehyde in a suitable solvent (e.g., methanol or a matrix blank). The peak area of a characteristic ion is plotted against the concentration.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For samples where the analyte is less volatile, present at higher concentrations, or requires analysis in a complex non-volatile matrix, HPLC-UV offers a robust and reliable alternative to GC-MS.[3][4] This method may also be employed following a derivatization step to enhance sensitivity and selectivity.

Rationale for Method Selection

HPLC is a powerful technique for separating non-volatile compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method that creates a stable, UV-active derivative, significantly improving detection limits.[5] This approach is particularly useful when the native chromophore of the analyte is weak.

Experimental Workflow: HPLC-UV with DNPH Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_cleanup Sample Cleanup cluster_analysis HPLC-UV Analysis Sample Sample Solution Reaction Derivatization Reaction Sample->Reaction DNPH DNPH Reagent DNPH->Reaction SPE Solid-Phase Extraction (SPE) Reaction->SPE Loading Elution Elution & Reconstitution SPE->Elution HPLC_Injection HPLC Injection Elution->HPLC_Injection HPLC_Column Chromatographic Separation HPLC_Injection->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Data_Analysis Data Acquisition & Analysis UV_Detector->Data_Analysis

Caption: Workflow for the analysis of 4-Ethylthiazole-2-carbaldehyde by HPLC-UV with DNPH derivatization.

Detailed Protocol: HPLC-UV

1. Sample Preparation and Derivatization

  • Prepare a DNPH solution (e.g., 0.5 mg/mL) in acetonitrile containing a small amount of acid (e.g., 0.1% phosphoric acid) to catalyze the reaction.

  • To 1 mL of the sample extract (in a suitable organic solvent), add 1 mL of the DNPH solution.

  • Vortex the mixture and allow it to react at room temperature for 1-2 hours, protected from light.

  • (Optional but Recommended) Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove excess DNPH reagent and other matrix interferences. Elute the derivatized analyte with acetonitrile.

2. Instrumentation and Parameters

The following parameters are based on established methods for the analysis of DNPH-derivatized aldehydes and may be optimized.[5]

Parameter Setting Rationale
HPLC System Quaternary or Binary Pump, Autosampler, UV/DAD DetectorStandard HPLC setup for robust and reproducible analysis.
Column C18, 150 mm x 4.6 mm, 5 µmA versatile reversed-phase column for the separation of a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and ionization efficiency if coupled with MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase chromatography.
Gradient 60% B to 95% B over 15 minA gradient elution is necessary to separate the analyte from other components and the excess DNPH.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains stable retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection 360 nmThe maximum absorbance wavelength for DNPH-aldehyde derivatives.[5]

3. Data Analysis and Quantification

  • Identification: The derivatized 4-Ethylthiazole-2-carbaldehyde is identified by its retention time compared to a derivatized standard. A Diode Array Detector (DAD) can provide spectral confirmation.

  • Quantification: An external calibration curve is constructed by derivatizing a series of standard solutions of 4-Ethylthiazole-2-carbaldehyde and plotting the peak area at 360 nm against the concentration.

Method Validation and Performance

For both GC-MS and HPLC-UV methods, proper validation is essential to ensure the reliability of the results.[6][7] Key validation parameters to be assessed include:

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.995
Accuracy The closeness of the test results to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Conclusion

The choice between GC-MS and HPLC-UV for the analysis of 4-Ethylthiazole-2-carbaldehyde will depend on the specific application, the nature of the sample matrix, and the required sensitivity. The GC-MS method with headspace SPME is highly recommended for volatile analysis due to its high sensitivity and minimal sample preparation. The HPLC-UV method, particularly with DNPH derivatization, provides a robust alternative for less volatile samples or when GC-MS is not available. Both methods, when properly validated, can provide accurate and precise quantification of this important compound, supporting research and development in a variety of scientific disciplines.

References

Application

Knoevenagel condensation reactions with 4-Ethylthiazole-2-carbaldehyde

An Application Guide to the Knoevenagel Condensation with 4-Ethylthiazole-2-carbaldehyde: Protocols and Mechanistic Insights Abstract The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knoevenagel Condensation with 4-Ethylthiazole-2-carbaldehyde: Protocols and Mechanistic Insights

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated systems.[1][2] This guide provides a detailed exploration of the Knoevenagel condensation specifically utilizing 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document, intended for researchers in organic synthesis and drug discovery, offers a comprehensive overview of the reaction mechanism, guidance on experimental design, detailed step-by-step protocols, and a discussion of the applications of the resulting vinyl-thiazole derivatives.

Part 1: Mechanistic Insights and Theoretical Background

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, typically catalyzed by a weak base like an amine.[1] The reaction's success hinges on the acidity of the active methylene compound and the electrophilicity of the carbonyl partner.

Reaction Dynamics of 4-Ethylthiazole-2-carbaldehyde

The aldehyde group at the C2 position of the thiazole ring is highly electrophilic and thus, reactive. This is due to the electron-withdrawing nature of the heterocyclic ring system, which enhances the partial positive charge on the carbonyl carbon. The reactivity of thiazole-based aldehydes in Knoevenagel condensations has been established, making them valuable substrates for generating functionalized olefins.[5][6]

The general mechanism proceeds as follows:

  • Deprotonation: The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate). The pKa of the active methylene compound is low enough to be deprotonated by a weak base, which is crucial to avoid the competing self-condensation of the aldehyde.[1]

  • Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Ethylthiazole-2-carbaldehyde. This forms a tetrahedral intermediate (an aldol-type adduct).

  • Protonation: The intermediate is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this alcohol readily undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product. The removal of water can help drive the reaction to completion.[7]

G Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation Catalyst Base (e.g., Piperidine) Catalyst->ActiveMethylene ThiazoleAldehyde 4-Ethylthiazole- 2-carbaldehyde Enolate->ThiazoleAldehyde Attack AldolAdduct Aldol Adduct (Intermediate) ThiazoleAldehyde->AldolAdduct FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct Elimination Water H₂O AldolAdduct->Water -H₂O

Caption: General mechanism of the Knoevenagel condensation.

Part 2: Experimental Design and Optimization

Choice of Active Methylene Compound

The reactivity of the active methylene partner is dictated by the electron-withdrawing strength of its flanking 'Z' groups.[1] A stronger electron-withdrawing effect increases the acidity of the methylene protons, facilitating enolate formation. The order of reactivity is generally: Malononitrile > Ethyl Cyanoacetate > Diethyl Malonate.[8]

Catalyst Selection

While numerous catalysts can be employed, the choice impacts reaction time, yield, and environmental footprint. Heterogeneous catalysts are often preferred for their ease of separation and reusability.[9]

Catalyst TypeExampleSolventTemp (°C)Typical TimeTypical Yield (%)Ref
Homogeneous (Base) PiperidineEthanolRoom Temp4-6 h>90[10]
Homogeneous (Base) DBUWaterRoom Temp15-30 min>95[8]
Homogeneous (Acid) Boric AcidAqueous EthanolRoom Temp2-4 h>90[9]
Heterogeneous CaO–MgOWaterRoom Temp10-20 min>98[9]
Biocatalyst Baker's YeastWater35-406-12 h>85[11]
Catalyst-Free NoneWater80-1002-18 hVariable[12]
Caption: Table 1: Comparison of catalysts for Knoevenagel condensations.
General Experimental Workflow

A typical workflow is straightforward, involving the combination of reactants and catalyst, followed by monitoring, isolation, and purification.

G Figure 2: General Experimental Workflow A 1. Reagent Preparation - Weigh Aldehyde - Measure Active Methylene - Prepare Solvent/Catalyst Solution B 2. Reaction Setup - Combine reagents in flask - Add catalyst - Stir at specified temperature A->B C 3. Reaction Monitoring - Use Thin-Layer Chromatography (TLC) - Check for consumption of starting aldehyde B->C D 4. Workup & Isolation - Quench reaction (if needed) - Precipitate product (e.g., add cold water) - Filter and wash solid C->D E 5. Purification - Recrystallization from a suitable solvent (e.g., Ethanol) - Or Column Chromatography D->E F 6. Characterization - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry - Melting Point E->F

Caption: A standard workflow for synthesis and analysis.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Malononitrile is toxic and should be handled with extreme care.

Protocol A: Classic Piperidine-Catalyzed Condensation

This protocol utilizes a widely-cited and reliable method employing a weak organic base in an alcohol solvent.[10]

Materials and Reagents

Reagent M.W. Amount (1 mmol scale) Moles
4-Ethylthiazole-2-carbaldehyde 141.19 141.2 mg 1.0 mmol
Malononitrile 66.06 72.7 mg 1.1 mmol
Piperidine 85.15 ~8.5 mg (10 µL) 0.1 mmol

| Ethanol (Absolute) | - | 10 mL | - |

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethylthiazole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Dissolution: Add 10 mL of absolute ethanol and stir the mixture at room temperature until all solids are dissolved.

  • Catalysis: Using a micropipette, add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the solution. The solution may change color or become slightly warm.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every hour, using a mobile phase such as ethyl acetate/hexane (3:7).[13] The reaction is complete upon the disappearance of the starting aldehyde spot. This typically takes 2-5 hours.

  • Isolation: Upon completion, cool the flask in an ice bath for 30 minutes. The product often precipitates as a solid. If no solid forms, add 10 mL of cold deionized water to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain the crude solid.

  • Purification: If necessary, the product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

Protocol B: Green Chemistry - Catalyst-Free Aqueous Method

This protocol leverages water as a medium, avoiding organic solvents and traditional catalysts, aligning with green chemistry principles.[12][13]

Materials and Reagents

Reagent M.W. Amount (1 mmol scale) Moles
4-Ethylthiazole-2-carbaldehyde 141.19 141.2 mg 1.0 mmol
Ethyl Cyanoacetate 113.12 124.4 mg (117 µL) 1.1 mmol

| Deionized Water | - | 5 mL | - |

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask with a stir bar and reflux condenser, combine 4-Ethylthiazole-2-carbaldehyde (1.0 mmol) and ethyl cyanoacetate (1.1 mmol).

  • Solvent: Add 5 mL of deionized water to the flask.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. The reactants may form an emulsion.

  • Monitoring: Monitor the reaction by TLC every 2 hours.[13] The reaction may take longer than the piperidine-catalyzed method, potentially 4-12 hours.

  • Isolation: After completion (as determined by TLC), cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will often separate as an oil or solid.

  • Extraction: If an oil separates, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography if needed.

Part 4: Applications in Medicinal Chemistry

The products of this reaction, (Z)-(2-(4-ethylthiazol-2-yl)vinyl) derivatives, are highly valuable intermediates. The α,β-unsaturated nitrile or ester moiety is a potent Michael acceptor, enabling covalent modification of biological targets like cysteine residues in proteins.[10] This makes them attractive scaffolds for designing targeted covalent inhibitors.

G Figure 3: Applications of Knoevenagel Products Product Knoevenagel Product (α,β-Unsaturated Thiazole) Michael Michael Acceptor (Covalent Inhibition) Product->Michael Scaffold Synthetic Intermediate Product->Scaffold Bioactive Direct Biological Screening Product->Bioactive Covalent Targeted Covalent Inhibitors (e.g., Kinase Inhibitors) Michael->Covalent Fused Synthesis of Fused Heterocycles Scaffold->Fused Anticancer Anticancer Agents Bioactive->Anticancer Antimicrobial Antimicrobial Agents Bioactive->Antimicrobial

Caption: Potential applications in drug discovery and synthesis.

The thiazole core itself is associated with a wide spectrum of pharmacological activities.[14] By performing Knoevenagel condensations, researchers can rapidly generate libraries of novel thiazole derivatives for high-throughput screening against various diseases, including cancer, bacterial infections, and inflammatory disorders.[3][4]

References

  • Ningbo Innopharmchem. The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • BenchChem. A Comparative Guide to Catalysts for Knoevenagel Condensation.
  • International Journal of Chemical and Physical Sciences. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • World Journal of Pharmaceutical Research. A review on thiazole based compounds & it's pharmacological activities.
  • PubMed Central (PMC). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Wikipedia. Knoevenagel condensation.
  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • J-Stage. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Taylor & Francis. Knoevenagel condensation – Knowledge and References.
  • JETIR. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.
  • Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
  • Thermo Fisher Scientific. Knoevenagel Condensation.
  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • BenchChem. Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
  • New Journal of Chemistry (RSC Publishing). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast.

Sources

Method

Reductive amination of 4-Ethylthiazole-2-carbaldehyde for amine synthesis

Application Note & Protocol Efficient Synthesis of Substituted Amines via Reductive Amination of 4-Ethylthiazole-2-carbaldehyde Abstract The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the co...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Efficient Synthesis of Substituted Amines via Reductive Amination of 4-Ethylthiazole-2-carbaldehyde

Abstract

The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The synthesis of novel amine derivatives from functionalized thiazoles is a critical step in drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of secondary and tertiary amines via the direct reductive amination of 4-Ethylthiazole-2-carbaldehyde. We focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that enables a highly efficient one-pot procedure. This guide explains the underlying reaction mechanism, provides a step-by-step experimental workflow, outlines key process parameters, and discusses essential safety and troubleshooting considerations for researchers in organic synthesis and pharmaceutical development.

Introduction & Scientific Rationale

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a robust alternative to methods like the direct alkylation of amines, which often suffer from over-alkylation and the use of hazardous reagents.[1][2] The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[3][4]

This one-pot synthesis method is particularly valuable in pharmaceutical and materials industries due to its high efficiency and operational simplicity.[5][6] The key to a successful direct reductive amination lies in the choice of reducing agent. The reagent must selectively reduce the protonated imine (iminium ion) intermediate significantly faster than the starting carbonyl compound.[2][5]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for this transformation.[7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a milder hydride donor than sodium borohydride.[8][9] This chemoselectivity allows it to coexist with the aldehyde in the reaction mixture, reducing the iminium ion as it is formed and driving the equilibrium toward the final amine product.[10] Furthermore, STAB avoids the generation of highly toxic byproducts like hydrogen cyanide, a major safety concern associated with sodium cyanoborohydride (NaBH₃CN).[5][11]

This protocol details the application of this robust methodology to 4-Ethylthiazole-2-carbaldehyde, a versatile heterocyclic building block, to generate a diverse library of thiazole-containing amines for downstream applications.

Reaction Mechanism

The reductive amination of 4-Ethylthiazole-2-carbaldehyde with an amine (demonstrated here with a primary amine, R'-NH₂) proceeds in two main stages within a single reaction vessel.

  • Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Under the reaction conditions, which are often neutral or weakly acidic, the hemiaminal readily dehydrates to form an imine. This imine is in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species targeted by the reducing agent.[3][4][10]

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[10] This reduction is rapid and irreversible, yielding the final, more substituted amine product. The reaction rate for iminium ion reduction is much faster than for the starting aldehyde, which is the basis for the reaction's high selectivity.[8]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde 4-Ethylthiazole-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R'-NH₂ or R'₂-NH) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O (Dehydration) STAB NaBH(OAc)₃ (STAB) Product Final Amine Product Imine->Product + Hydride (H⁻) STAB->Product Byproducts B(OAc)₃ + NaOAc

Caption: General mechanism for reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure on a 1.0 mmol scale. Quantities should be adjusted proportionally for different scales.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Typical Eq.Notes
4-Ethylthiazole-2-carbaldehyde141.191.0Starting material. Ensure purity.
Amine (Primary or Secondary)Variable1.0 - 1.2Use a slight excess for volatile or less reactive amines.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.2 - 1.5Moisture sensitive. Handle quickly in a dry environment. A larger excess may be needed for stubborn reactions.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-~0.1 MAnhydrous grade solvent is recommended. DCE is often preferred.[8]
Saturated Sodium Bicarbonate (NaHCO₃) soln.--For aqueous workup.
Brine--For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying the organic layer.
Silica Gel--For purification by column chromatography.
Step-by-Step Procedure

G start Start setup 1. Setup - Dry round-bottom flask - Magnetic stir bar - Inert atmosphere (N₂ or Ar) start->setup dissolve 2. Dissolve Reactants - Add Aldehyde (1.0 eq) - Add Amine (1.1 eq) - Add Solvent (e.g., DCE) setup->dissolve stir 3. Pre-Stir (Imine Formation) - Stir mixture at room temp - 20-30 minutes dissolve->stir add_stab 4. Add Reducing Agent - Add NaBH(OAc)₃ (1.3 eq) - Add portion-wise over 5-10 min - (Mildly exothermic) stir->add_stab react 5. Reaction Monitoring - Stir at room temp for 2-16 h - Monitor by TLC or LC-MS add_stab->react quench 6. Quench Reaction - Slowly add sat. NaHCO₃ soln. react->quench Upon Completion extract 7. Extraction - Transfer to sep. funnel - Extract with DCM (3x) - Wash combined organics with brine quench->extract dry 8. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Filter and concentrate in vacuo extract->dry purify 9. Purification - Purify crude product via  silica gel chromatography dry->purify end End (Characterize Product) purify->end

Caption: Experimental workflow for one-pot reductive amination.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg).

  • Addition of Reactants: Add the desired amine (1.1 mmol, 1.1 eq.). Dissolve the components in anhydrous 1,2-dichloroethane (DCE, ~10 mL).

  • Imine Formation: Stir the resulting solution under an inert atmosphere (Nitrogen or Argon) at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3 mmol, 275 mg) to the stirring solution in several portions over 5-10 minutes. Note: A slight exotherm and gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).

  • Workup - Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; unreactive amine/aldehyde; moisture contamination.Add an additional portion of NaBH(OAc)₃ (0.2-0.5 eq). Add a catalytic amount of acetic acid (0.1 eq). Ensure anhydrous conditions are maintained.
Aldehyde Reduction A non-selective or overly reactive reducing agent was used.Ensure the use of NaBH(OAc)₃. If using NaBH₄, ensure complete imine formation before adding the reductant.[12]
Difficult Purification Boron-amine complexes formed; residual acetic acid.The NaHCO₃ wash is crucial for removing boron salts and acetic acid.[11] An additional wash with dilute base may be helpful.
Low Yield Unstable imine intermediate; steric hindrance.For sterically hindered substrates, consider gentle heating (e.g., 40-50 °C). For weakly basic amines, adding acetic acid can catalyze imine formation.[7]

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive reagent. Reacts with water and protic solvents to release hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.[5][12]

  • Chlorinated Solvents (DCE/DCM): 1,2-Dichloroethane and Dichloromethane are suspected carcinogens and should be handled with care. Avoid inhalation and skin contact.

  • Amines: Many amines are corrosive, toxic, and have strong, unpleasant odors.[13] Consult the Safety Data Sheet (SDS) for the specific amine being used.

Conclusion

The direct reductive amination using sodium triacetoxyborohydride is a highly reliable and efficient method for synthesizing substituted amines from 4-Ethylthiazole-2-carbaldehyde. The operational simplicity of this one-pot procedure, combined with its high chemoselectivity and favorable safety profile, makes it an indispensable tool for generating libraries of novel thiazole derivatives in drug discovery and chemical biology research.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • The Organic Chemist. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Video]. YouTube. Retrieved from [Link]

  • Ibrahim, T. S., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Molecules, 20(4), 5765-5783.
  • GlaxoSmithKline. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.).
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (1949). Purification of 2-aminothiazole.
  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • ChemGulf. (2025). What are the safety precautions when handling amines and amides?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • Norris, J. (2018). Reductive Amination. [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Afinidad. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]

  • RJPBCS. (2015). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Retrieved from [Link]

Sources

Application

Application Note: 4-Ethylthiazole-2-carbaldehyde as a Versatile Building Block in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazole Scaffold The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biolog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1][2] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key pharmacophore in a wide array of FDA-approved drugs, including the anti-HIV agent Ritonavir, the anti-inflammatory drug Meloxicam, and various antimicrobial and anticancer agents.[1] The unique electronic properties and the ability of the thiazole ring to engage in hydrogen bonding and hydrophobic interactions make it a cornerstone of modern medicinal chemistry.

Within the vast library of thiazole-based synthons, 4-Ethylthiazole-2-carbaldehyde stands out as a particularly valuable building block. Its structure features two key reactive sites: the electron-rich thiazole core and a highly reactive aldehyde group at the 2-position. This duality allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The aldehyde serves as an electrophilic handle for nucleophilic additions and condensation reactions, while the thiazole ring system provides a stable, bio-isosteric core.

This guide provides an in-depth exploration of the synthetic utility of 4-Ethylthiazole-2-carbaldehyde, focusing on its application in constructing molecules with significant biological potential. While literature often highlights the closely related 4-methyl analog, the principles of reactivity are directly transferable, and the ethyl substituent can offer unique steric and lipophilic properties beneficial for tuning structure-activity relationships (SAR).[3][4]

Core Reactivity and Synthetic Pathways

The synthetic versatility of 4-Ethylthiazole-2-carbaldehyde stems primarily from the reactivity of its aldehyde functional group. This allows for its strategic incorporation into larger molecules through several fundamental organic reactions.

G reagent 4-Ethylthiazole-2-carbaldehyde condensation condensation reagent->condensation R-NH₂ (Primary Amines) reagent->condensation Ketones / Active Methylene Cmpds. nucleophilic nucleophilic reagent->nucleophilic Grignard Reagents Organolithiums reductive reductive reagent->reductive R₂NH, NaBH₃CN (Secondary Amines) schiff schiff condensation->schiff chalcones chalcones condensation->chalcones alcohols alcohols nucleophilic->alcohols amines amines reductive->amines hybrids hybrids schiff->hybrids Further Elaboration chalcones->hybrids + Hydrazine (Cyclization)

Caption: Synthetic utility of 4-Ethylthiazole-2-carbaldehyde.

Condensation Reactions: Gateway to Molecular Diversity

Condensation reactions are among the most powerful tools for carbon-carbon and carbon-nitrogen bond formation. The aldehyde group of 4-Ethylthiazole-2-carbaldehyde is an excellent electrophile for such transformations.

  • Schiff Base Formation: Reaction with primary amines readily forms imines (Schiff bases). This is often the first step in more complex syntheses, providing a stable intermediate that can be reduced to a secondary amine or used to introduce nitrogen-containing heterocycles.

  • Knoevenagel & Claisen-Schmidt Condensations: Reaction with active methylene compounds or ketones under basic conditions yields α,β-unsaturated carbonyl compounds (chalcone analogs). These intermediates are pivotal for synthesizing various heterocyclic systems, most notably pyrazolines.[5]

Nucleophilic Addition

The aldehyde is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

  • Organometallic Reagents: Grignard or organolithium reagents add to the carbonyl carbon to form secondary alcohols. These alcohols can be further oxidized or used as handles for esterification or etherification.

  • Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for synthesizing secondary and tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for building libraries of compounds.

Application Profile: Synthesis of Thiazolyl-Pyrazoline Hybrids

A prominent application of thiazole aldehydes is in the synthesis of thiazolyl-pyrazoline hybrids. This class of molecules has garnered significant attention for its broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[5][6][7] The pyrazoline ring, a five-membered heterocycle, acts as a complementary pharmacophore to the thiazole moiety, often leading to synergistic biological effects.[6]

The general synthetic strategy involves a two-step process initiated by the condensation of 4-Ethylthiazole-2-carbaldehyde with an appropriate ketone to form a chalcone intermediate, which is subsequently cyclized with a hydrazine derivative.

G start 4-Ethylthiazole-2-carbaldehyde + Ar-CO-CH₃ (Ketone) step1 Step 1: Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/EtOH) start->step1 chalcone Intermediate: Thiazolyl-Chalcone Analog step1->chalcone step2 Step 2: Heterocyclic Cyclization (Hydrazine Hydrate, Acetic Acid) chalcone->step2 product Final Product: Thiazolyl-Pyrazoline Hybrid step2->product

Caption: Workflow for Thiazolyl-Pyrazoline synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a Thiazolyl-Chalcone Intermediate

This protocol describes the Claisen-Schmidt condensation of 4-Ethylthiazole-2-carbaldehyde with acetophenone.

Causality Behind Choices:

  • Solvent: Ethanol is an effective and environmentally benign solvent that readily dissolves the reactants and the sodium hydroxide catalyst.

  • Catalyst: Sodium hydroxide (NaOH) is a strong base required to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile necessary to attack the aldehyde.

  • Temperature: The reaction is initially performed at a low temperature (0-5 °C) to control the rate of the highly exothermic aldol addition and prevent side reactions. It is then brought to room temperature to ensure the subsequent dehydration (condensation) step proceeds to completion.

  • Workup: Pouring the reaction mixture into ice-water causes the organic product to precipitate, providing an easy initial purification step. Washing with water removes inorganic salts and excess base.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.20 g, 10 mmol) and 4-Ethylthiazole-2-carbaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of water dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The disappearance of the aldehyde spot indicates reaction completion.

  • Workup and Isolation: Pour the reaction mixture into 100 mL of crushed ice with vigorous stirring. A yellow solid should precipitate.

  • Purification: Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Allow the solid to air dry. Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.

ReactantMolar Eq.PurityExpected Yield
4-Ethylthiazole-2-carbaldehyde1.0>98%85-95%
Acetophenone1.0>99%-
Sodium Hydroxide2.0>97%-
Protocol 2: Synthesis of a 5-(4-Ethylthiazol-2-yl)-3-phenyl-1H-pyrazole Derivative

This protocol details the cyclization of the previously synthesized chalcone intermediate with hydrazine to form the final pyrazoline product.

Causality Behind Choices:

  • Solvent: Glacial acetic acid serves as both the solvent and an acid catalyst. It protonates the carbonyl oxygen of the chalcone, activating it for nucleophilic attack by hydrazine.

  • Reagent: Hydrazine hydrate is the nitrogen source for the pyrazoline ring. It acts as a dinucleophile.

  • Temperature: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial addition of hydrazine and the subsequent intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, dissolve the thiazolyl-chalcone intermediate (2.43 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 1.2 mL, ~20 mmol) to the flask.

  • Reaction Execution: Heat the mixture to reflux and maintain for 8-10 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 7:3). The disappearance of the chalcone spot indicates completion.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water. A solid product will precipitate.

  • Purification: Filter the precipitate, wash with copious amounts of water, followed by a small amount of cold ethanol. Dry the solid under vacuum. If necessary, further purification can be achieved by column chromatography on silica gel.

Conclusion

4-Ethylthiazole-2-carbaldehyde is a high-value, versatile synthon for the construction of diverse bioactive molecules. Its dual reactivity allows for straightforward elaboration into complex scaffolds, most notably thiazolyl-pyrazoline hybrids, which are of significant interest in anticancer and antimicrobial drug discovery.[5][6] The protocols outlined herein provide a robust framework for leveraging this building block in medicinal chemistry programs, enabling the efficient synthesis and exploration of novel chemical entities.

References

  • Benchchem. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • Tuijin Jishu/Journal of Propulsion Technology. Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Activities.
  • ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • Benchchem. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • Google Patents. US6407252B1 - Process for the synthesis of ritonavir.
  • PubMed Central (PMC). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study.
  • PubMed. Synthesis of novel thiazolone-based compounds containing pyrazoline moiety and evaluation of their anticancer activity.
  • Google Patents. WO2001021603A1 - A process for the synthesis of ritonavir.
  • PubMed Central (PMC). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • Google Patents. CN106749085B - A method of preparing Ritonavir.
  • ResearchGate. 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N -heterocyces Endowed with Anti-Tumor Activity.
  • Semantic Scholar. Synthesis of novel thiazolone-based compounds containing pyrazoline moiety and evaluation of their anticancer activity.
  • Benchchem. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • MDPI. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed Central (PMC). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism.
  • PubMed Central (PMC). Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole.
  • ResearchGate. Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic.
  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • PubMed Central (PMC). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol.

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Wittig Reaction of 4-Ethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Wittig Reaction in Heterocyclic Chemistry The Wittig reaction stands as a cornerstone in the edifice of synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Wittig Reaction in Heterocyclic Chemistry

The Wittig reaction stands as a cornerstone in the edifice of synthetic organic chemistry, providing a powerful and versatile method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the way chemists approach the construction of carbon-carbon double bonds. The reaction's broad functional group tolerance and reliability have rendered it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1]

This application note provides a detailed protocol and in-depth scientific insights into the Wittig reaction of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. The resulting vinyl-substituted thiazole core is a prevalent motif in a variety of biologically active molecules. A thorough understanding of this reaction is therefore crucial for researchers and professionals engaged in drug discovery and development.

Mechanistic Overview: The Formation of the Alkene

The Wittig reaction proceeds through the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[1][2] The mechanism is generally accepted to involve a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate known as an oxaphosphetane.[2][4] This intermediate then collapses in a syn-elimination fashion to yield the desired alkene and a stable triphenylphosphine oxide byproduct, the formation of which is a strong thermodynamic driving force for the reaction.[2]

Caption: General mechanism of the Wittig reaction.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Stabilized ylides, which contain an electron-withdrawing group on the carbanionic carbon, are more stable and tend to afford the thermodynamically favored (E)-alkene.[2] Conversely, non-stabilized ylides, such as the one used in this protocol, are more reactive and typically yield the kinetically favored (Z)-alkene.[2] For the synthesis of a terminal alkene as in this protocol, stereoselectivity is not a concern.

Experimental Protocol: Synthesis of 2-Vinyl-4-ethylthiazole

This protocol is adapted from established procedures for the Wittig reaction of heterocyclic aldehydes and should be performed by trained personnel in a well-ventilated fume hood.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Ethylthiazole-2-carbaldehyde≥95%Commercially Available
Methyltriphenylphosphonium bromide98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Step-by-Step Procedure

Experimental_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup and Purification Ylide1 Suspend Ph₃PCH₃Br in anhydrous THF under N₂ Ylide2 Cool to 0 °C Ylide1->Ylide2 Ylide3 Add n-BuLi dropwise Ylide2->Ylide3 Ylide4 Stir at 0 °C for 1 hour Ylide3->Ylide4 Reaction2 Add aldehyde solution to ylide at 0 °C Ylide4->Reaction2 Reaction1 Dissolve 4-Ethylthiazole-2-carbaldehyde in anhydrous THF Reaction1->Reaction2 Reaction3 Warm to room temperature and stir Reaction2->Reaction3 Workup1 Quench with sat. aq. NH₄Cl Reaction3->Workup1 Workup2 Extract with DCM Workup1->Workup2 Workup3 Wash with H₂O and brine Workup2->Workup3 Workup4 Dry over MgSO₄ and concentrate Workup3->Workup4 Workup5 Purify by column chromatography Workup4->Workup5

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 4-Alkylthiazole-2-carbaldehydes in the Synthesis of Pharmaceutical Intermediates

Abstract The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active compounds.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3] Within this class, 4-Alkylthiazole-2-carbaldehydes, such as the commercially available 4-methyl and the homologous 4-ethyl derivatives, serve as exceptionally versatile building blocks. The strategic placement of a reactive aldehyde group at the C2 position, adjacent to the electron-rich thiazole core, enables a wide array of synthetic transformations crucial for constructing complex molecular architectures.[4][5]

This guide provides an in-depth exploration of the synthetic utility of 4-Alkylthiazole-2-carbaldehydes. We will focus on their application in preparing key intermediates for two classes of blockbuster drugs: the Epothilone family of anticancer agents and the HIV protease inhibitor, Ritonavir. By grounding our discussion in established reaction mechanisms and providing detailed, field-tested protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage these powerful intermediates in their own discovery and development programs. While 4-Methylthiazole-2-carbaldehyde is used as the primary exemplar due to the wealth of available data, the described methodologies are broadly applicable to its 4-ethyl homologue and other similar derivatives.

Core Reactivity and Physicochemical Profile

The synthetic power of 4-Alkylthiazole-2-carbaldehydes stems from the reactivity of the aldehyde functional group. It readily participates in a host of classical organic reactions, including nucleophilic additions, condensations to form imines and Schiff bases, and oxidation/reduction chemistry.[4][6] This allows for the precise and efficient introduction of the thiazole moiety into a target structure.

Table 1: Physicochemical Properties of a Representative 4-Alkylthiazole-2-carbaldehyde
PropertyValueSource
IUPAC Name 4-methyl-1,3-thiazole-2-carbaldehydePubChem CID 4263432[7]
CAS Number 13750-68-0PubChem CID 4263432[7]
Molecular Formula C₅H₅NOSPubChem CID 4263432[7]
Molecular Weight 127.17 g/mol PubChem CID 4263432[7]
Appearance White to light yellow powder/solidN/A
Safety & Handling

As with any active chemical reagent, proper handling is paramount. The GHS classification for 4-Methylthiazole-2-carbaldehyde indicates specific hazards that must be mitigated through appropriate laboratory practice.

  • Hazard Profile: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation.[7]

  • Recommended PPE: Standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Caption: GHS Hazard Pictogram and Statements.

Application I: Synthesis of the Epothilone Side Chain via Aldol Addition

Background: Epothilones are a class of natural products that have emerged as highly potent anticancer agents.[8] They function by stabilizing microtubules, a mechanism similar to Taxol®, but have shown efficacy against Taxol-resistant cancer cell lines.[8] A defining structural feature of many potent epothilone analogues is the 2,4-disubstituted thiazole side chain, which is critical for binding to β-tubulin.[9][10][11] The synthesis of this side chain frequently employs an aldol reaction where a 4-alkylthiazole-2-carbaldehyde serves as the electrophile.

Synthetic Rationale: The aldol reaction provides a powerful carbon-carbon bond-forming strategy to construct the β-hydroxy ketone moiety that constitutes the core of the epothilone side-chain precursor. The key is to control the stereochemistry at the newly formed chiral centers, which is typically achieved through kinetic control at low temperatures using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate.

Aldol_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup Ketone Ketone Precursor Base LDA, THF, -78 °C Ketone->Base Deprotonation Enolate Lithium Enolate (Nucleophile) Base->Enolate Aldehyde 4-Alkylthiazole- 2-carbaldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Addition Adduct Lithium Aldolate Intermediate Aldehyde->Adduct Quench Aqueous Quench (e.g., sat. NH4Cl) Adduct->Quench Protonation Product β-Hydroxy Ketone (Epothilone Side-Chain Precursor) Quench->Product

Caption: Workflow for Aldol Addition.

Protocol 2.1: Stereoselective Aldol Addition for Epothilone Side-Chain Precursor

Objective: To synthesize a β-hydroxy ketone intermediate via an aldol reaction between a ketone and 4-methylthiazole-2-carbaldehyde.

Materials:

  • Ketone starting material (e.g., 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one)

  • 4-Methylthiazole-2-carbaldehyde

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In Situ): To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the resulting solution at -78 °C for 30 minutes to form LDA.

    • Expert Insight: In situ preparation of LDA is critical. Commercial solutions can degrade, leading to lower yields and poor stereoselectivity. The slight excess of diisopropylamine ensures all n-BuLi is consumed, preventing it from acting as a competing nucleophile.

  • Enolate Formation: Dissolve the ketone starting material (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Stir for 1 hour.

    • Expert Insight: Maintaining the temperature at -78 °C is crucial for forming the kinetic enolate, which is necessary for achieving high diastereoselectivity. A slower addition of the ketone prevents localized warming.

  • Aldol Addition: Dissolve 4-methylthiazole-2-carbaldehyde (1.2 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution while the temperature is still at -78 °C. Allow the mixture to warm to room temperature.

    • Expert Insight: Quenching at low temperature minimizes retro-aldol or elimination side reactions. NH₄Cl is a mild acid source that effectively protonates the aldolate without causing degradation.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Data for Aldol Adduct
ParameterExpected Outcome
Yield 75-90%
Diastereomeric Ratio (d.r.) >10:1 (typically)
Appearance Colorless oil or white solid
¹H NMR (CDCl₃, 400 MHz) δ ~5.0-5.5 (dd, 1H, -CH(OH)-), δ ~4.0 (d, 1H, -OH), δ ~3.0 (m, 1H, -CH(CO)-)
¹³C NMR (CDCl₃, 101 MHz) δ ~205-215 (C=O), δ ~65-75 (-CH(OH)-)

Application II: Reductive Amination for Ritonavir-Type Amine Intermediates

Background: Ritonavir is a peptidomimetic HIV protease inhibitor that plays a vital role in combination antiretroviral therapy (cART).[12] A key non-peptidic fragment of its structure is the N-((2-isopropyl-4-thiazolyl)methyl) moiety. While various routes exist, a fundamental and highly versatile method for preparing such secondary amines is the reductive amination of an aldehyde.[13] 4-Alkylthiazole-2-carbaldehydes are ideal starting materials for synthesizing these and other related amine fragments for medicinal chemistry exploration.

Synthetic Rationale: Reductive amination is a two-stage process that occurs in one pot. First, the aldehyde reacts with a primary amine (e.g., methylamine) to form a Schiff base (imine) intermediate. Second, a mild and selective reducing agent, added to the same pot, reduces the imine C=N bond to the corresponding C-N single bond of the secondary amine. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less basic and more selective for imines over aldehydes, reducing the chance of forming the corresponding alcohol as a byproduct.

Reductive_Amination Start 4-Alkylthiazole-2-carbaldehyde + Methylamine (R-NH2) Imine Imine Intermediate Formation [Thiazole]-CH=N-R Start->Imine Condensation (-H2O) Reduction Reduction of Imine Imine->Reduction Product Secondary Amine Product [Thiazole]-CH2-NH-R Reduction->Product Reagent Sodium Triacetoxyborohydride (STAB) Reagent->Reduction Hydride Source

Caption: General workflow for Reductive Amination.

Protocol 3.1: One-Pot Reductive Amination

Objective: To synthesize N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine.

Materials:

  • 4-Methylthiazole-2-carbaldehyde

  • Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 4-methylthiazole-2-carbaldehyde (1.0 eq) and DCM (e.g., 40 mL for a 10 mmol scale).

  • Imine Formation: Add the methylamine solution (1.2 eq). If using an aqueous solution, the reaction may become biphasic. Add a catalytic amount of glacial acetic acid (0.1 eq) to protonate the imine, accelerating both its formation and subsequent reduction. Stir the mixture at room temperature for 1 hour.

    • Expert Insight: The acid catalyst is crucial. It protonates the carbonyl oxygen, making it more electrophilic for the initial attack by the amine, and it protonates the resulting imine nitrogen, activating it for hydride reduction.

  • Reduction: In a single portion, add STAB (1.5 eq) to the stirring mixture. The reaction may bubble slightly (hydrogen evolution). Stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and imine intermediate.

    • Expert Insight: STAB is moisture-sensitive but less so than other hydrides like NaBH₄ or NaCNBH₃, making it ideal for one-pot procedures. Its mildness prevents reduction of the aldehyde starting material. The reaction is typically clean with minimal side products.

  • Quenching: Slowly and carefully add saturated aqueous NaHCO₃ solution to quench any remaining STAB and neutralize the acetic acid. Stir vigorously until bubbling ceases.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product may be pure enough for subsequent steps, or can be purified by column chromatography if necessary.

Table 3: Representative Data for Reductive Amination Product
ParameterExpected Outcome
Yield 80-95%
Appearance Pale yellow or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ ~3.8-4.0 (s, 2H, Thiazole-CH₂-), δ ~2.4-2.5 (s, 3H, -NCH₃)
MS (ESI+) [M+H]⁺ calculated and found

Conclusion

4-Alkylthiazole-2-carbaldehydes are powerful and versatile intermediates that grant access to complex molecular architectures of high pharmaceutical relevance. Through fundamental transformations such as stereoselective aldol additions and efficient reductive aminations, these building blocks provide a direct route to the core fragments of leading therapeutics like the Epothilones and Ritonavir. The protocols and insights detailed herein demonstrate the practical utility of this reagent class, underscoring its strategic importance in modern drug discovery and development pipelines. Mastery of these reactions enables chemists to rapidly generate novel analogues, explore structure-activity relationships, and accelerate the journey from concept to clinic.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethylthiazole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key heterocyclic intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to help you optimize your reaction yield and purity.

Introduction: The Challenge of Synthesizing 4-Ethylthiazole-2-carbaldehyde

4-Ethylthiazole-2-carbaldehyde is a valuable building block in medicinal chemistry and materials science. While several synthetic routes exist, achieving high yields consistently can be challenging due to the specific reactivity of the thiazole ring. The electron-deficient C2 position is the desired site for formylation, but it is also susceptible to nucleophilic attack under certain conditions, while other positions can be reactive toward electrophiles.[1] This guide provides troubleshooting advice and optimized protocols for the most common and effective synthetic strategies.

Section 1: Troubleshooting Common Synthesis Routes

This section addresses specific issues in a question-and-answer format for two primary, high-yield strategies: Vilsmeier-Haack formylation of 4-ethylthiazole and formylation via lithiation of 2-bromo-4-ethylthiazole.

Method A: Vilsmeier-Haack Formylation of 4-Ethylthiazole

This is often the most direct route, involving the electrophilic formylation of the pre-formed 4-ethylthiazole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

Answer: Low conversion is a common issue and can typically be traced to three critical areas:

  • Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent (N,N-dimethylchloroiminium ion) is highly moisture-sensitive.[4] Any water in your DMF or glassware will consume the POCl₃, preventing the formation of the active electrophile.

    • Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃. Dry all glassware in an oven ( >120°C) and cool under a stream of inert gas (N₂ or Ar) before use.

  • Incorrect Stoichiometry: The ratio of POCl₃ to DMF is crucial. An excess of DMF can act as a base, deprotonating intermediates and potentially leading to side reactions, while insufficient POCl₃ will result in poor conversion.

    • Solution: A common starting point is a 1:1 to 1.2:1 molar ratio of POCl₃ to DMF. The Vilsmeier reagent is then typically used in a 1.5 to 3.0 molar excess relative to the 4-ethylthiazole substrate.

  • Suboptimal Reaction Temperature: The formylation of thiazoles requires sufficient thermal energy to overcome the activation barrier.[3]

    • Solution: The reaction is often performed at elevated temperatures (e.g., 70-90°C). If you are running the reaction at room temperature or below, you will likely see little to no conversion. Conversely, excessively high temperatures can lead to decomposition and tar formation.

Question 2: My reaction mixture turned dark black, and the final product is a tarry, intractable mess. How can I prevent this?

Answer: Tar formation is indicative of substrate or product decomposition. The Vilsmeier-Haack reaction is conducted under acidic conditions, and the thiazole ring, while aromatic, can be sensitive to harsh conditions at high temperatures.

  • Controlled Reagent Addition: Adding the 4-ethylthiazole to the pre-formed Vilsmeier reagent at a controlled rate (dropwise) while monitoring the internal temperature can prevent dangerous exotherms that accelerate decomposition.

  • Temperature Management: Do not overheat the reaction. Find the minimum temperature required for a reasonable reaction rate (monitor by TLC or GC-MS). A typical range is 70-90°C.

  • Reaction Time: Prolonged heating can degrade the product. Once the reaction has reached completion (as determined by monitoring), proceed with the work-up immediately.

Question 3: The aqueous work-up is difficult. I'm seeing emulsions and losing product. What is the correct procedure?

Answer: The work-up is critical for this reaction. You must carefully hydrolyze the intermediate iminium salt and neutralize the excess acid.

  • Hydrolysis: The reaction mixture should be cooled significantly (ice bath) before being slowly and carefully poured into a mixture of ice and water or a saturated sodium bicarbonate solution. Caution: This is a highly exothermic and gas-evolving step. Use a large beaker or flask and add slowly.

  • Neutralization: After the initial quench, the pH must be carefully adjusted. The product, an aldehyde, can be sensitive to both strong acid and strong base. Slowly add a saturated base solution (e.g., NaHCO₃ or Na₂CO₃) until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Use an appropriate organic solvent like ethyl acetate or dichloromethane for extraction. If emulsions form, adding a small amount of brine (saturated NaCl solution) can help break them.

Method B: Formylation via Lithiation of 2-Bromo-4-ethylthiazole

This method involves a halogen-metal exchange using an organolithium reagent (like n-BuLi or t-BuLi) at cryogenic temperatures, followed by quenching the resulting 2-lithiothiazole with an electrophilic formylating agent like DMF.[5] This route often provides higher purity and yield but requires more stringent reaction control.

Question 1: I don't see any product formation. What are the most critical parameters for the lithiation step?

Answer: A failed lithiation is almost always due to two factors: the presence of moisture/air or improper temperature control.

  • Strictly Anhydrous & Inert Conditions: Organolithium reagents are extremely reactive towards water, oxygen, and CO₂. Your solvent (typically THF or diethyl ether) must be rigorously dried, and the entire reaction must be conducted under a positive pressure of an inert atmosphere (N₂ or Ar).

  • Cryogenic Temperatures: The 2-lithiothiazole intermediate is unstable at higher temperatures. The halogen-metal exchange must be performed at -78°C (a dry ice/acetone bath) or even lower (e.g., -95°C with a liquid N₂/ethanol bath).[5] Allowing the reaction to warm up prematurely will lead to decomposition.

  • Reagent Quality: Use a freshly titrated or newly purchased organolithium reagent. The concentration of commercially available BuLi can decrease over time with improper storage.

Question 2: After adding DMF, my TLC shows a complex mixture of products instead of the clean aldehyde.

Answer: This suggests that the highly reactive 2-lithiothiazole intermediate is participating in side reactions.

  • Mode of Addition (Inverse Addition): Instead of adding DMF to the lithiated thiazole, try the "inverse addition" method. Transfer the cold (-78°C) solution of the 2-lithiothiazole via cannula into a separate flask containing a solution of DMF in anhydrous THF, also at -78°C.[5] This ensures that the nucleophile is never in excess relative to the electrophile, minimizing the chance of side reactions.

  • Efficient Quenching: The reaction should be quenched at low temperature before being allowed to warm to room temperature. After the addition is complete and the reaction has stirred for a short period (e.g., 30-60 minutes) at -78°C, quench it by adding a proton source like saturated aqueous ammonium chloride (NH₄Cl) solution, still at low temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my application: Vilsmeier-Haack or Lithiation?

A1: The choice depends on your scale, available equipment, and tolerance for certain impurities. The table below provides a summary.

FeatureVilsmeier-Haack FormylationLithiation & Formylation
Starting Material 4-Ethylthiazole2-Bromo-4-ethylthiazole
Key Reagents POCl₃, DMFn-BuLi or t-BuLi, DMF
Temperature Elevated (70-90°C)Cryogenic (-78°C or lower)
Typical Yield Moderate to Good (50-80%)Good to Excellent (70-95%)
Pros Uses inexpensive, common reagents. More suitable for large-scale synthesis.High yield and purity. Fewer side products if done correctly.
Cons Can produce tar and require careful work-up/purification. Uses corrosive POCl₃.Requires strict anhydrous/inert conditions and cryogenic temperatures. Organolithium reagents are pyrophoric.

Q2: How can I reliably monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 3:1 Hexanes:Ethyl Acetate). Stain with potassium permanganate (KMnO₄) or analyze under UV light. For more quantitative analysis, taking aliquots for Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.

Q3: What are the key safety precautions for these syntheses?

A3: Both routes have significant hazards.

  • Vilsmeier-Haack: POCl₃ is highly corrosive and reacts violently with water. The reaction and quench are highly exothermic. Always work in a well-ventilated fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).

  • Lithiation: Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air or moisture. All transfers must be done under an inert atmosphere using syringe or cannula techniques. Cryogenic baths can cause severe burns.

Section 3: Visual Aids & Data

Reaction Pathway Diagrams

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Thiazole 4-Ethylthiazole Intermediate Iminium Salt Intermediate Thiazole->Intermediate + Vilsmeier Reagent Product 4-Ethylthiazole- 2-carbaldehyde Intermediate->Product H₂O Work-up

Caption: Vilsmeier-Haack formylation pathway.

Lithiation_Formylation Start 2-Bromo-4-ethylthiazole Lithiate 2-Lithio-4-ethylthiazole Start->Lithiate + n-BuLi -78°C, THF Intermediate Adduct Intermediate Lithiate->Intermediate + DMF -78°C Product 4-Ethylthiazole- 2-carbaldehyde Intermediate->Product Aqueous Quench (e.g., NH₄Cl)

Caption: Lithiation and formylation pathway.

Troubleshooting Workflow

Troubleshooting Start Low Yield / No Product Reagents Check Reagent Quality - Anhydrous solvents? - Fresh BuLi/POCl₃? - Titrated BuLi? Start->Reagents Conditions Verify Reaction Conditions - Correct temperature? - Inert atmosphere? - Correct stoichiometry? Start->Conditions Workup Review Work-up/Purification - pH control? - Emulsions? - Correct extraction solvent? Start->Workup SideRxns Analyze for Side Products (TLC, GC-MS) - Tar formation? - Multiple spots? Start->SideRxns Solution1 Solution1 Reagents->Solution1 Solution: Use fresh/dry reagents Solution2 Solution2 Conditions->Solution2 Solution: Optimize T, time, ratios Solution3 Solution3 Workup->Solution3 Solution: Careful quench/neutralization Solution4 Solution4 SideRxns->Solution4 Solution: Adjust T, addition rate

Caption: General troubleshooting workflow for low yield.

Section 4: Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Ethylthiazole

This protocol is a representative example and should be adapted and optimized based on laboratory results.

  • Setup: Under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to a three-neck flask equipped with a thermometer, dropping funnel, and condenser. Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 20°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of a solid white salt may be observed.

  • Reaction: Heat the mixture to 70°C. Add 4-ethylthiazole (1.0 eq.) dropwise via the dropping funnel over 30 minutes. After addition, raise the temperature to 85-90°C and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature, then cool further in a large ice bath. Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and saturated sodium bicarbonate solution. Caution: Vigorous gas evolution and exotherm.

  • Neutralization & Extraction: Once the quench is complete, carefully adjust the pH of the aqueous slurry to ~7.5 with additional solid sodium bicarbonate or saturated sodium carbonate solution. Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield 4-ethylthiazole-2-carbaldehyde as a pale yellow oil.

Protocol 2: Formylation of 2-Bromo-4-ethylthiazole via Lithiation

This protocol requires strict anhydrous and inert atmosphere techniques.

  • Setup: To an oven-dried, three-neck flask under a strong N₂ atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

  • Lithiation: Add 2-bromo-4-ethylthiazole (1.0 eq.) to the cold THF. Slowly, add n-butyllithium (n-BuLi, 1.05 eq., as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting mixture at -78°C for 45-60 minutes.

  • Formylation (Quench): In a separate oven-dried flask under N₂, prepare a solution of anhydrous DMF (1.5 eq.) in anhydrous THF. Cool this solution to -78°C. Using a cannula, slowly transfer the cold lithiated thiazole solution into the DMF solution over 30-45 minutes. Stir the reaction at -78°C for an additional hour.

  • Work-up: Quench the reaction at -78°C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to slowly warm to room temperature.

  • Extraction & Purification: Add water and extract the mixture three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by flash column chromatography as described in Protocol 1.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Tetrahedron. (n.d.). Synthesis of 2-Substituted Thiazoles. Retrieved from [Link]

  • Popiołek, Ł., & Kosikowska, U. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7149. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Retrieved from [Link]

  • ACS Publications. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). US4059589A - Process for formylation.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]

  • MDPI. (2007). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of ChemTech Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • National Institutes of Health. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Slideshare. (2021). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Ethylthiazole-2-carbaldehyde by Column Chromatography

Welcome to the technical support guide for the purification of crude 4-Ethylthiazole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to refine...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Ethylthiazole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to refine their purification techniques for this and similar heterocyclic aldehydes. Here, we move beyond simple instructions to explain the rationale behind each step, ensuring a deeper understanding and empowering you to troubleshoot effectively.

I. Core Principles & Initial Considerations

The purification of 4-Ethylthiazole-2-carbaldehyde, a moderately polar heterocyclic aldehyde, by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase.[1][2] The success of this separation is fundamentally governed by the polarity differences between the desired product and any unreacted starting materials, byproducts, or degradation products.

Understanding the Analyte: 4-Ethylthiazole-2-carbaldehyde possesses a thiazole ring, contributing to its heterocyclic nature, and an aldehyde functional group, which is a key site for potential side reactions and degradation.[3] The ethyl group at the 4-position adds a degree of non-polarity to the molecule. Thiazole derivatives are known for their diverse biological activities, making their purity crucial for accurate downstream applications.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying 4-Ethylthiazole-2-carbaldehyde?

A1: Silica gel is the most widely used stationary phase for the column chromatography of moderately polar organic compounds like 4-Ethylthiazole-2-carbaldehyde.[1][5][6][7] Its polar surface effectively interacts with the polar functionalities of the molecule, allowing for separation based on polarity. Alumina can be an alternative, particularly if the aldehyde is sensitive to the acidic nature of silica gel.[8]

Q2: How do I choose the right mobile phase (eluent)?

A2: The selection of the mobile phase is critical and is best determined empirically using Thin-Layer Chromatography (TLC).[7][9] A good starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[9] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate, as this typically translates to good separation on a column.[6][9]

Q3: My aldehyde seems to be decomposing on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[8][10] One common strategy to mitigate this is to deactivate the silica gel by adding a small amount of a tertiary amine, like triethylamine (typically 0.1-1% v/v), to the mobile phase.[8] This neutralizes the acidic sites on the silica. Alternatively, using a different stationary phase, such as neutral alumina, can be effective.[8]

Q4: What are the common impurities I might encounter?

A4: Impurities can arise from the synthetic route used. Common impurities may include unreacted starting materials, byproducts from side reactions, and the corresponding carboxylic acid formed by the oxidation of the aldehyde.[10] The latter is a frequent issue with aldehydes and is significantly more polar, usually remaining on the column or eluting with a much more polar solvent system.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue Potential Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.[9]- Optimize the mobile phase using TLC to achieve a clear separation between your product and impurities.[9]- Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of stationary phase to crude sample by weight.[6]
Product Elutes Too Quickly - The mobile phase is too polar.[9]- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexane/ethyl acetate system).
Product Does Not Elute - The mobile phase is not polar enough.- The compound may have degraded on the column.[11]- Gradually increase the polarity of the mobile phase (gradient elution).[9]- If degradation is suspected, test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[11] Consider deactivating the silica gel or using alumina.
Streaking or Tailing of Bands - The compound has poor solubility in the mobile phase.- The column was not packed uniformly.[9]- Sample overload.- Select a mobile phase in which your compound is more soluble.[9]- Ensure the column is packed evenly without any air bubbles or cracks.[12]- Load the sample in a minimal amount of solvent to create a narrow starting band. If solubility is an issue, consider dry loading.
Cracks in the Silica Bed - The column has run dry.- Never let the solvent level drop below the top of the stationary phase.[6] This can introduce air bubbles and cause cracking, leading to poor separation.
Low Recovery of Pure Product - The compound is spread across too many fractions.- Incomplete elution from the column.- Use a shallower solvent gradient to elute the compound in a more concentrated band.- After the main product has eluted, flush the column with a highly polar solvent to check for any remaining material.
Logical Troubleshooting Workflow

PurificationWorkflow Start Start: Crude Product TLC 1. TLC Analysis (Mobile Phase Selection) Start->TLC Packing 2. Column Packing (Wet Slurry Method) TLC->Packing Loading 3. Sample Loading (Wet or Dry Method) Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Analysis->Elution Continue Collection Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate End End: Purified Product Evaporate->End

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Ethylthiazole-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The thiazole moiety is a key pharmacophore in numerous approved drugs, making its efficient synthesis critical.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical principles behind common challenges and their solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis planning and execution phases.

Q1: What is the most common and reliable synthetic strategy for 4-Ethylthiazole-2-carbaldehyde?

The most prevalent and robust method is a two-stage approach. First, the 4-ethylthiazole core is constructed via the Hantzsch Thiazole Synthesis .[3][4] This classic reaction involves the condensation of an α-haloketone (1-chloro-2-butanone or 1-bromo-2-butanone) with a suitable thioamide.[5] The second stage involves installing the C2-carbaldehyde group. This is typically achieved by metallating the C2 position with a strong base (like n-butyllithium) followed by quenching with an electrophilic formylating agent (like N,N-dimethylformamide, DMF). Alternatively, one could start with a precursor like 2-methyl-4-ethylthiazole and perform an oxidation, though this is often less direct.

Q2: My overall yield is consistently low. What are the primary factors I should investigate?

Low yields in multi-step syntheses like this are common and can usually be traced to a few key areas.

  • Reactant Purity: The Hantzsch synthesis is particularly sensitive to the purity of the α-haloketone and the thioamide. Impurities can engage in side reactions, consuming starting materials and complicating purification.[6]

  • Thioamide Stability: Thioamides, especially simple ones like thioformamide, can be unstable. Using freshly prepared or commercially sourced high-purity thioamide is crucial.[6]

  • Reaction Conditions: Temperature and solvent choice are critical. Overheating can lead to byproduct formation, while conditions that are too mild may result in incomplete reactions.[6]

  • Intermediate Handling: The 2-lithio-4-ethylthiazole intermediate formed during the formylation step is highly reactive and sensitive to moisture and air. Strict anhydrous and inert atmosphere techniques are mandatory for this step.

Q3: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely identities of these byproducts?

Besides unreacted starting materials, several byproducts are common:

  • N-Alkylated Thiazolium Salt: The nitrogen atom of the product thiazole can be alkylated by unreacted α-haloketone, forming a quaternary salt. This is often highly polar and may remain at the baseline of your TLC plate.[7]

  • Over-oxidation Product: If you are preparing the aldehyde via oxidation of 4-ethyl-2-(hydroxymethyl)thiazole, over-oxidation can produce the corresponding carboxylic acid.

  • Dimerization/Oligomerization: The aldehyde product can undergo self-condensation, especially if exposed to basic conditions during workup.

  • Positional Isomers: While less common with 1-halobutanone, using asymmetric α-haloketones can sometimes lead to the formation of isomeric thiazoles.

Q4: Why is my final product a dark, oily substance instead of the expected crystalline solid?

A dark, tarry appearance often points to polymerization or degradation. The aldehyde functional group is susceptible to oxidation and self-condensation reactions. This can be exacerbated by:

  • Residual Catalysts: Trace amounts of acid or base from the reaction or workup can catalyze degradation over time.

  • Air Oxidation: Aldehydes can be oxidized by atmospheric oxygen to carboxylic acids, which can then contribute to further decomposition.

  • Heat: Distillation at high temperatures can cause decomposition. It is often preferable to purify via column chromatography.

Section 2: Troubleshooting Guide: Specific Issues & Solutions

This guide provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Low Yield or Stalled Hantzsch Cyclization
  • Symptom: TLC or GC-MS analysis shows a large amount of unreacted α-haloketone and/or thioamide after the expected reaction time.

  • Causality Analysis: The condensation reaction to form the thiazole ring is the cornerstone of the synthesis. Its failure is often related to reactant quality or suboptimal conditions. The mechanism begins with an SN2 attack of the thioamide's sulfur onto the α-haloketone, followed by cyclization and dehydration to form the aromatic ring.[5][8] Any factor that impedes these steps will lower the yield.

  • Troubleshooting Protocol:

    • Verify Reactant Quality:

      • Run a ¹H NMR or GC-MS of your α-haloketone (e.g., 1-bromo-2-butanone) to ensure it has not decomposed. It should be stored cold and under an inert atmosphere.

      • Use high-purity, freshly opened thioformamide or its equivalent.

    • Optimize Reaction Conditions:

      • Solvent Screening: The polarity and boiling point of the solvent are critical. Ethanol is a common choice, but other solvents may offer advantages. A small-scale screen is recommended.

      • Temperature Control: While heating is typically required, excessive temperatures can degrade reactants. Refluxing in ethanol (~78 °C) is a standard starting point. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[6]

    • Inert Atmosphere: Although not always reported, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions and protect sensitive reagents.

ParameterMethanolEthanolDMF
Typical Temp. Reflux (~65 °C)Reflux (~78 °C)80-100 °C
Pros Good solubility for many thioamides, easy to remove.Excellent general-purpose solvent, high yields reported.[9]High boiling point, can increase reaction rates.
Cons Lower boiling point may require longer reaction times.Standard choice, may not be optimal for all substrates.Difficult to remove, can decompose at high temps.
Table 1: Comparison of Common Solvents for Hantzsch Thiazole Synthesis.
Problem 2: Formation of an Over-Oxidized Carboxylic Acid Impurity
  • Symptom: You are synthesizing the aldehyde from 4-ethyl-2-(hydroxymethyl)thiazole. Your final product's NMR spectrum shows a diminished or absent aldehyde proton (~9-10 ppm) and you observe a new, highly polar spot on TLC.

  • Causality Analysis: The oxidation of a primary alcohol to an aldehyde is a delicate transformation. Many common oxidizing agents can easily continue the oxidation to the more stable carboxylic acid. The choice of reagent and strict control of stoichiometry and reaction time are paramount.

  • Troubleshooting Protocol:

    • Select a Milder Oxidizing Agent: Avoid strong oxidants like potassium permanganate or Jones reagent if the aldehyde is the desired product.

    • Monitor Reaction Progress: Do not let the reaction run for a pre-set time. Monitor it closely by TLC (every 15-20 minutes). Once the starting alcohol spot has disappeared, quench the reaction immediately.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent, but avoid a large excess.

Oxidizing AgentTypical ConditionsSelectivityWorkup Considerations
PCC (Pyridinium Chlorochromate)CH₂Cl₂, Room TempGood for aldehydes.Requires filtration through silica or celite to remove chromium salts.[10]
TEMPO / NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RTExcellent for aldehydes.[10]Quench with sodium thiosulfate. Standard aqueous workup.
DMP (Dess-Martin Periodinane)CH₂Cl₂, Room TempVery mild and effective.Filtration is typically sufficient. Reagent is expensive.
Table 2: Selecting an Oxidizing Agent for the Alcohol-to-Aldehyde Transformation.
Problem 3: Difficulty with the C2-Formylation Step
  • Symptom: After adding n-BuLi and quenching with DMF, the major product isolated is the starting 4-ethylthiazole, or a complex mixture is obtained.

  • Causality Analysis: The C2-proton of a thiazole is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms, allowing for deprotonation by a strong base.[11] However, the resulting 2-lithiothiazole is a potent nucleophile and base, making it highly sensitive to any electrophilic species, especially protons from water.

  • Troubleshooting Protocol:

    • Ensure Rigorously Anhydrous Conditions:

      • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

      • Use a fresh, titrated solution of n-butyllithium.

    • Temperature Control is Critical:

      • The deprotonation (lithiation) step must be performed at low temperature (typically -78 °C, a dry ice/acetone bath) to prevent side reactions.

      • Maintain this low temperature during the addition of DMF.

    • Quenching Procedure: Add the reaction mixture to a quenching solution (e.g., saturated aqueous NH₄Cl) rather than adding the quenching solution to the reaction flask. This ensures the reactive intermediate is destroyed quickly and prevents localized heating.

Section 3: Visualization of Key Pathways

Understanding the reaction pathways and potential deviations is key to effective troubleshooting.

Main Synthetic Pathway

G cluster_0 Stage 1: Hantzsch Synthesis cluster_1 Stage 2: C2-Formylation A 1-Bromo-2-butanone + Thioformamide B Intermediate Adduct A->B S_N2 Attack C 4-Ethylthiazole B->C Cyclization & Dehydration D 4-Ethylthiazole E 2-Lithio-4-ethylthiazole D->E n-BuLi, THF -78 °C F 4-Ethylthiazole-2-carbaldehyde E->F 1. DMF 2. Aqueous Workup

Caption: General two-stage synthesis of the target compound.

Common Side Reaction Pathways

G cluster_0 N-Alkylation Byproduct cluster_1 Over-oxidation Byproduct P1 4-Ethylthiazole R1 N-Alkylated Thiazolium Salt (Polar Byproduct) P1->R1 SM1 1-Bromo-2-butanone (unreacted) SM1->R1 P2 4-Ethyl-2-(hydroxymethyl)thiazole R2 4-Ethylthiazole-2-carboxylic Acid (Polar Byproduct) P2->R2 Ox [O] (e.g., KMnO_4, excess TEMPO) Ox->R2

Caption: Formation of two common reaction byproducts.

Troubleshooting Workflow

G Problem Low Yield or Impure Product Check1 Analyze Crude by TLC, NMR, or GC-MS Problem->Check1 Cause1 Mainly Starting Materials? Check1->Cause1 Cause2 Multiple Unidentified Spots? Check1->Cause2 Cause1->Cause2 No Solution1 Verify Reactant Purity & Purity Solvents/Reagents. Optimize Temp/Time. Cause1->Solution1 Yes Solution2 Check for N-Alkylation. Use milder conditions. Ensure inert atmosphere. Cause2->Solution2 Yes Solution3 Check for Degradation. Use milder workup. Purify & store carefully. Cause2->Solution3 No

Caption: A decision tree for systematic troubleshooting.

References
  • EvitaChem. (n.d.). 4-Ethynylthiazole-2-carbaldehyde (EVT-13825817).
  • BenchChem. (2025). Troubleshooting low conversion rates in thiazole synthesis. BenchChem Tech Support.
  • CUTM Courseware. (n.d.). Thiazole.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Royal Society of Chemistry. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Publishing.
  • ChemicalBook. (2025). 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE.
  • Chem Help ASAP. (2020).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Wikipedia. (n.d.). Thiazole.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactivity of 2-(Benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones. Request PDF.
  • BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Stevens, E. (2019). synthesis of thiazoles. YouTube.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Ethylthiazole-2-carbaldehyde Synthesis

Welcome to the dedicated technical support center for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction: The Synthetic Challenge

4-Ethylthiazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry. The introduction of the aldehyde functionality at the C2 position of the thiazole ring provides a versatile handle for further molecular elaboration. However, the synthesis is not without its challenges. The electron-deficient nature of the C2 position can make certain synthetic routes difficult, and the stability of the final product can be a concern under harsh conditions.[1] This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis of 4-Ethylthiazole-2-carbaldehyde, offering causative explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 4-Ethylthiazole-2-carbaldehyde can stem from several factors. A systematic investigation is the most effective troubleshooting approach.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2] For the formylation of 4-ethylthiazole, precise temperature control is crucial to prevent side reactions. It is advisable to run small-scale trial reactions to identify the optimal parameter window before committing large quantities of starting materials.[2]

  • Purity of Reagents and Solvents: Impurities in your starting 4-ethylthiazole or the formylating agent can lead to unwanted side products or incomplete conversion.[2] Always use high-purity reagents and ensure that any solvents used are anhydrous, as many organometallic reagents used in formylation are highly sensitive to moisture.

  • Atmospheric Moisture and Oxygen Sensitivity: Reactions involving organolithium reagents (a common route to C2-functionalized thiazoles) are highly sensitive to air and moisture.[1][3] Ensure you are employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, and using oven-dried glassware.

  • Product Instability: The target aldehyde may be unstable under the reaction or workup conditions.[4] Prolonged exposure to strong acids or bases, or high temperatures, can lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessary extended reaction times.[2]

Question: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: Tar formation is a common issue in many heterocyclic syntheses, often indicating product or reagent decomposition.[4]

  • Cause: This is frequently observed in reactions that are run at too high a temperature or for an extended period. The thiazole ring, while aromatic, can be susceptible to polymerization or degradation under harsh conditions.

  • Prevention:

    • Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient stirring and consider using an ice bath for cooling.

    • Reaction Monitoring: Closely monitor the reaction's progress. Once the starting material is consumed (as determined by TLC or LC-MS), proceed with the workup immediately to prevent over-reaction and subsequent degradation.

    • Degassed Solvents: Using degassed solvents can minimize oxidative side reactions that may contribute to tar formation.

Question: My purified product contains persistent impurities. What are common side products and how can I improve the purification?

Answer: The nature of impurities will depend on the synthetic route chosen. However, some common side products in thiazole synthesis include:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have leftover 4-ethylthiazole.

  • Over-alkylation/formylation: Depending on the reagents, reaction at other positions on the thiazole ring is possible, though less likely for the C2 position.

  • Hydrolysis Products: If the aldehyde is exposed to water for extended periods during workup, it could potentially hydrate.

Improved Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.[5] Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve optimal separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

  • Aqueous Workup: A carefully planned aqueous workup can remove many water-soluble impurities. A mild bicarbonate wash can neutralize any acidic residues, but avoid strong bases which could degrade the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 4-Ethylthiazole-2-carbaldehyde?

A1: A prevalent method involves the deprotonation of the C2-proton of 4-ethylthiazole using a strong base, followed by quenching with a formylating agent. The C2-proton of the thiazole ring is acidic and can be removed by organolithium compounds.[1][3] A common choice of base is n-butyllithium (n-BuLi), followed by reaction with N,N-dimethylformamide (DMF) to introduce the aldehyde group.

Q2: Are there any alternative, milder methods for the synthesis?

A2: While the organolithium route is common, other methods exist. For instance, oxidation of the corresponding alcohol, 4-ethylthiazole-2-methanol, is a viable option.[6] This two-step approach (reduction of a C2-ester followed by oxidation) can sometimes offer a milder alternative to direct formylation.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the consumption of your starting material and the formation of your product.[2] Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Optimized Reaction Parameters

The following table summarizes key reaction parameters for the synthesis of 4-Ethylthiazole-2-carbaldehyde via the organolithium route. These are starting points and may require further optimization for your specific setup.

ParameterRecommended RangeRationale
Temperature -78 °C to -60 °CLow temperature is critical to prevent side reactions and ensure regioselective deprotonation at the C2 position.
Solvent Anhydrous Tetrahydrofuran (THF)THF is an excellent solvent for organolithium reactions due to its ability to solvate the lithium cation.
Base n-Butyllithium (n-BuLi)A strong base is required to deprotonate the C2-proton of the thiazole ring.
Formylating Agent N,N-Dimethylformamide (DMF)A common and effective electrophile for introducing the formyl group.
Reaction Time 1-3 hoursReaction times should be monitored by TLC to determine the point of optimal conversion.

Experimental Protocol: Synthesis of 4-Ethylthiazole-2-carbaldehyde

This protocol is a representative example and should be adapted and optimized as necessary.

Materials:

  • 4-Ethylthiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-ethylthiazole (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise while maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 4-Ethylthiazole-2-carbaldehyde.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Purification Start 4-Ethylthiazole in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Deprotonation Add n-BuLi (Deprotonation at C2) Cooling->Deprotonation Formylation Add DMF (Formylation) Deprotonation->Formylation Quenching Quench with aq. NH4Cl Formylation->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification End 4-Ethylthiazole-2-carbaldehyde Purification->End

Caption: Synthesis workflow for 4-Ethylthiazole-2-carbaldehyde.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
  • EvitaChem. (n.d.). Buy 4-Ethynylthiazole-2-carbaldehyde (EVT-13825817).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Wikipedia. (n.d.). Thiazole.
  • BenchChem. (n.d.). 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent.
  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

Sources

Troubleshooting

Preventing the oxidation of 4-Ethylthiazole-2-carbaldehyde to carboxylic acid

Introduction for the Researcher Welcome to the technical support guide for 4-Ethylthiazole-2-carbaldehyde. As a key heterocyclic building block in pharmaceutical synthesis, the stability of this aldehyde is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 4-Ethylthiazole-2-carbaldehyde. As a key heterocyclic building block in pharmaceutical synthesis, the stability of this aldehyde is paramount. A frequent and frustrating challenge encountered by researchers is its unintended oxidation to the corresponding 4-ethylthiazole-2-carboxylic acid. This transformation not only consumes valuable starting material but can also complicate downstream reactions and purification processes.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide you with a deep, mechanistic understanding of the problem and actionable, field-proven protocols to prevent it. We will move from the fundamental chemistry of aldehyde oxidation to practical strategies for storage, handling, and reaction execution.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: Why is my 4-Ethylthiazole-2-carbaldehyde sample turning into carboxylic acid over time?

This is a classic case of aldehyde oxidation. Aldehydes are inherently susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon[1][2]. This C-H bond is relatively weak and can be readily cleaved. The primary culprit is often atmospheric oxygen, in a process called autoxidation, which can be accelerated by light and trace metal impurities[2]. For heteroaromatic aldehydes like 4-Ethylthiazole-2-carbaldehyde, the electron-rich nature of the thiazole ring can further influence the reactivity of the aldehyde group.

Q2: What is the chemical mechanism behind this oxidation?

Aldehyde oxidation, particularly with air, often proceeds via a free-radical chain reaction. The process is initiated by the abstraction of the aldehydic hydrogen to form an acyl radical. This radical then reacts with molecular oxygen (O₂) to form a peroxyacyl radical, which can subsequently abstract a hydrogen from another aldehyde molecule to form a peroxycarboxylic acid and another acyl radical, thus propagating the chain. The peroxycarboxylic acid can then oxidize another molecule of the aldehyde to form two molecules of carboxylic acid.

In the presence of water and common oxidizing agents (like chromic acid), the mechanism involves the formation of a geminal diol (hydrate) intermediate, which is then more easily oxidized to the carboxylic acid[3][4].

Q3: I ran a reaction that shouldn't affect the aldehyde, but I still see the carboxylic acid byproduct. What could have gone wrong?

Several factors could be at play:

  • Reagent Purity: One of your reagents may have been contaminated with an oxidizing agent. For example, older samples of certain solvents can form peroxides.

  • Dissolved Oxygen: If your reaction was not performed under an inert atmosphere, dissolved oxygen in the solvent could be sufficient to cause partial oxidation, especially if the reaction was heated or run for an extended period.

  • Basic Conditions: While strong bases can induce other reactions like the Cannizzaro reaction (disproportionation to alcohol and carboxylic acid), even mild basic conditions can sometimes facilitate oxidation, especially if air is present[5].

  • Starting Material Purity: Your starting material may have already contained a small amount of the carboxylic acid, which was carried through the reaction.

Part 2: Troubleshooting Guide - Prevention & Remediation

This section provides direct answers and protocols for specific issues you may encounter.

Scenario 1: "I need to store my 4-Ethylthiazole-2-carbaldehyde for several weeks before use. What is the best way to do this?"

Improper storage is the most common source of aldehyde degradation. To ensure long-term stability, you must mitigate exposure to air, light, and heat.

dot

Caption: Recommended workflow for long-term aldehyde storage.

Table 1: Storage Condition Comparison

ConditionAtmosphereTemperatureLight ExposureExpected Stability
Optimal Inert Gas (Ar/N₂)2-8 °C (Refrigerated)[6]Dark (Wrapped)Months to a year+
Acceptable Air2-8 °CDarkWeeks to months
Poor AirRoom TemperatureAmbient LightDays to weeks
Very Poor AirRoom TemperatureDirect SunlightHours to days
Scenario 2: "I am running a reaction sensitive to oxidation. How do I set up my experiment to protect the aldehyde?"

You must rigorously exclude oxygen and water from your reaction. This involves using dry solvents and an inert atmosphere.

Experimental Protocol 1: Setting Up an Inert Atmosphere Reaction

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser) while still warm and immediately connect it to a Schlenk line or a manifold providing a dual vacuum/inert gas (Argon or Nitrogen) supply.

  • Purging the System: Evacuate the glassware under vacuum until the pressure is low (<1 torr). Then, carefully refill the flask with the inert gas. Repeat this "vac-fill" cycle at least three times to ensure all atmospheric oxygen has been removed.

  • Solvent Addition: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous reactions. Transfer the solvent to the reaction flask via a cannula or a dry syringe under a positive pressure of inert gas.

  • Reagent Addition: Add 4-Ethylthiazole-2-carbaldehyde and other reagents via syringe through a rubber septum. If adding solids, do so quickly under a strong positive flow of inert gas.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to the manifold via a bubbler. The presence of water can facilitate the formation of a hydrate intermediate, which is susceptible to oxidation, making anhydrous conditions critical[4][7].

Scenario 3: "My analysis (NMR/LC-MS) shows that my aldehyde sample is contaminated with the carboxylic acid. How can I remove it?"

You can exploit the acidic nature of the carboxylic acid impurity to separate it from the neutral aldehyde using a simple acid-base extraction.

dot

Purification start Start: Impure Aldehyde Sample dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) start->dissolve extract Extract with Saturated Aqueous NaHCO₃ Solution dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer: Contains Aldehyde separate->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Contains Carboxylate Salt separate->aqueous_layer Other Layer wash Wash Organic Layer with Brine organic_layer->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate finish Pure Aldehyde concentrate->finish

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of aldehyde.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (effervescence) may occur if a significant amount of acid is present. Vent the funnel frequently.

  • Separation: Stopper the funnel, shake vigorously for 30-60 seconds, and allow the layers to separate fully. The deprotonated carboxylic acid (carboxylate salt) will move into the aqueous layer, while the neutral aldehyde remains in the organic layer.

  • Collection: Drain the aqueous layer. Repeat the extraction (Step 2 & 3) one more time with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Washing: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and bicarbonate.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified 4-Ethylthiazole-2-carbaldehyde.

  • Verification: Confirm the purity of the product using an appropriate analytical technique (NMR, GC, or TLC) before storage.

References

  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Oxidation of aldehyde and ketone and mechanism. Slideshare. [Link]

  • Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [Link]

  • Stabilization of aldehydes. (1983).
  • Stabilization of Aldehydes as Propylene Glycol Acetals. (1998). PubMed. [Link]

  • Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. (2023). JoVE. [Link]

  • Method of stabilizing aldehydes. (2000).
  • Stabilization of aldehydes and/or an alcohols. (2023).
  • Stabilization of aldehydes. (1983). European Patent Office (EP 0096153 A2). [Link]

  • Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. (2008). ResearchGate. [Link]

  • Why does PCC oxidation stop at the aldehyde? (2020). Quora. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 4-Ethylthiazole-2-carbaldehyde

Welcome to the technical support guide for the purification of 4-Ethylthiazole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Ethylthiazole-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly the common issue of observing multiple spots on a Thin Layer Chromatography (TLC) plate. This guide provides in-depth, experience-based solutions in a direct question-and-answer format to help you diagnose and resolve purification issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing multiple spots on my TLC plate after running a sample of crude 4-Ethylthiazole-2-carbaldehyde. What are the likely causes?

A1: Observing multiple spots on a TLC plate is a frequent challenge in the purification of aldehydes, including 4-Ethylthiazole-2-carbaldehyde. The primary causes can be categorized as follows:

  • Presence of Impurities: The most straightforward reason is the presence of unreacted starting materials, byproducts from the synthesis, or degradation products. Aldehydes are particularly susceptible to oxidation, which can convert them into the corresponding carboxylic acid.[1]

  • On-Plate Degradation: Standard silica gel is slightly acidic, which can cause sensitive compounds like aldehydes to degrade directly on the TLC plate.[2] This can lead to the appearance of new spots that were not present in the original crude mixture.

  • Inappropriate Solvent System: The choice of eluent is critical. A solvent system with either too high or too low polarity can result in poor separation, leading to streaking or the appearance of overlapping spots that are difficult to interpret.[3][4]

  • Sample Overloading: Applying too concentrated a sample to the TLC plate can cause streaking and tailing of spots, which may be misinterpreted as multiple distinct spots.[5]

The following workflow diagram illustrates a systematic approach to diagnosing the cause of multiple TLC spots.

Caption: A flowchart for troubleshooting multiple spots on a TLC plate.

Q2: How can I determine if 4-Ethylthiazole-2-carbaldehyde is degrading on the silica gel TLC plate?

A2: On-plate degradation is a common issue for aldehydes due to the acidic nature of silica gel. A definitive way to test for this is by performing a two-dimensional (2D) TLC.

Protocol for 2D-TLC to Detect On-Plate Degradation:

  • Spotting: Apply a single spot of your crude 4-Ethylthiazole-2-carbaldehyde solution onto one corner of a square TLC plate, about 1 cm from the edges.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying: After the first run, remove the plate from the chamber and allow it to dry completely in a fume hood.

  • Second Development: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the new baseline. Develop the plate again in the same solvent system.

  • Visualization: Visualize the plate under UV light or with an appropriate stain.

Interpreting the Results:

  • No Degradation: If the compound is stable on silica, all the spots will lie on a diagonal line running from the origin to the opposite corner.

  • Degradation: If new spots appear off the diagonal, it indicates that the original spots have degraded during the time the plate was stationary, creating new, more polar compounds that do not travel as far in the second dimension.[6]

Caption: Workflow for performing a 2D-TLC experiment.

Q3: What solvent systems are recommended for the TLC analysis and subsequent column chromatography of 4-Ethylthiazole-2-carbaldehyde?

A3: 4-Ethylthiazole-2-carbaldehyde is a moderately polar compound. Therefore, a good starting point for developing a suitable solvent system is a mixture of a non-polar and a moderately polar solvent.

Recommended Solvent Systems to Screen:

Solvent SystemStarting Ratio (v/v)PolarityComments
Hexanes / Ethyl Acetate9:1 to 1:1Low to MediumA standard and effective system for many moderately polar compounds.[7]
Dichloromethane / Ethyl Acetate9:1 to 7:3MediumOffers different selectivity compared to hexane-based systems.
Toluene / Acetone9:1 to 4:1MediumCan provide good separation for aromatic heterocycles.

Optimization Protocol:

  • Initial Screening: Prepare small volumes of the solvent systems listed above.

  • TLC Development: Spot your crude sample on separate TLC plates and develop each in a different solvent system.[2]

  • Target Rf Value: Aim for an Rf value of approximately 0.25-0.35 for your desired product, 4-Ethylthiazole-2-carbaldehyde. This Rf value generally provides the best separation during column chromatography.[3]

  • Adjusting Polarity:

    • If the spots are too close to the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.[5]

    • If the spots are too close to the solvent front (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.[5]

Q4: My TLC shows a streak instead of a distinct spot for my product. How can I resolve this?

A4: Streaking on a TLC plate can be caused by several factors. Here's how to troubleshoot this issue:

  • Sample Overloading: This is the most common cause.[5] Prepare a more dilute solution of your sample and re-spot a smaller amount on the TLC plate.

  • Strong Interaction with Silica: The thiazole nitrogen and the aldehyde oxygen can interact strongly with the acidic silanol groups on the silica gel, leading to tailing. To mitigate this, you can add a small amount of a modifier to your eluent.

    • For acidic impurities or interactions: Add 0.5-1% triethylamine (NEt3) to the mobile phase. This will neutralize the acidic sites on the silica gel.[8]

    • For basic impurities: Add 0.5-1% acetic acid (AcOH) to the mobile phase.[4]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q5: I suspect my 4-Ethylthiazole-2-carbaldehyde is oxidizing to the carboxylic acid. How will this appear on the TLC, and how can I prevent it?

A5: Oxidation of the aldehyde to the corresponding carboxylic acid is a common problem.[1]

  • TLC Appearance: The carboxylic acid is significantly more polar than the aldehyde. Therefore, it will appear as a distinct spot with a much lower Rf value, often remaining close to the baseline.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Fresh Solvents: Use freshly distilled or high-purity solvents for your reactions and chromatography to avoid peroxides that can promote oxidation.

  • Deactivated Silica Gel: If you suspect degradation during purification, consider using deactivated silica gel for column chromatography. You can prepare this by adding a small percentage of triethylamine to the eluent and using that mixture to pack the column.[8]

  • Alternative Stationary Phase: In cases of severe degradation, switching to a less acidic stationary phase like alumina (neutral or basic) may be beneficial.[8]

By systematically addressing these common issues, you can effectively troubleshoot the purification of 4-Ethylthiazole-2-carbaldehyde and achieve a high degree of purity in your final product.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Ethylthiazole-2-carbaldehyde

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purificatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Ethylthiazole-2-carbaldehyde, a critical building block in medicinal chemistry.[1] Our protocols and insights are grounded in established chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Ethylthiazole-2-carbaldehyde?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • 4-Ethylthiazole-2-carboxylic acid: This is a very common impurity resulting from the oxidation of the aldehyde group, which can occur during the reaction, workup, or even on storage.[2]

  • Unreacted starting materials: Depending on the synthesis, you may have residual starting thiazole derivatives or formylating agents.

  • Side-products from synthesis: The specific side-products will vary. For instance, if a lithiation-formylation route is used, byproducts from quenching the organolithium intermediate can be present.[3]

  • Solvent residues: Residual solvents from the reaction or initial workup are common.

Q2: My aldehyde seems to be decomposing during silica gel column chromatography. What is happening and how can I prevent this?

A2: This is a frequent issue. Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or formation of acetals/hemiacetals, especially if alcohol-based solvents are used.[4] The silica surface can act as a mild Lewis acid, catalyzing these unwanted reactions.

To mitigate this, you have a few options:

  • Deactivate the silica gel: Before running your column, flush it with your eluent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica.

  • Switch to a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[4]

  • Avoid reactive eluents: If possible, avoid using alcohol-based solvents like methanol or ethanol in your mobile phase to prevent acetal formation.[4]

Q3: I am struggling to remove a very polar impurity. What are my options?

A3: For highly polar impurities, such as the corresponding carboxylic acid, standard chromatography can sometimes be challenging. Consider these alternative or supplementary techniques:

  • Aqueous basic wash: During your workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) can effectively remove acidic impurities by converting them into their water-soluble salts.

  • Bisulfite adduct formation: Aldehydes can form a solid adduct with sodium bisulfite, which can often be filtered off from the reaction mixture. The pure aldehyde can then be regenerated by treating the adduct with a mild base.[2]

Troubleshooting Guide: Purification Workflows

This section provides a logical workflow for selecting and optimizing a purification strategy for 4-Ethylthiazole-2-carbaldehyde.

Purification_Workflow start Crude 4-Ethylthiazole-2-carbaldehyde pre_purification Pre-purification Analysis (TLC, ¹H NMR) start->pre_purification workup Aqueous Workup pre_purification->workup Identify major impurities distillation Fractional Distillation workup->distillation For high boiling impurities & scalability chromatography Column Chromatography workup->chromatography For closely related impurities final_purity Purity Analysis (HPLC, GC-MS, NMR) distillation->final_purity recrystallization Recrystallization chromatography->recrystallization For solid products to enhance purity chromatography->final_purity recrystallization->final_purity

Caption: A decision-making workflow for the purification of 4-Ethylthiazole-2-carbaldehyde.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing closely related impurities that are not easily separated by extraction or distillation.

1. Preliminary Analysis (TLC):

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various solvent systems to find an eluent that provides good separation of your product from impurities. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.[4]

2. Column Preparation:

  • Select an appropriate size column based on the amount of crude material.
  • Prepare a slurry of silica gel in your chosen eluent.
  • Pack the column with the slurry, ensuring there are no air bubbles.
  • If your aldehyde is sensitive, pre-treat the column by flushing with the eluent containing 0.5% (v/v) triethylamine.[4]

3. Loading and Elution:

  • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
  • Carefully load the sample onto the top of the silica gel bed.
  • Begin eluting with your chosen solvent system, collecting fractions.
  • Monitor the elution of your compound by TLC.

4. Fraction Analysis and Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Fractional Distillation

This method is ideal for purifying larger quantities of the aldehyde, especially if the impurities have significantly different boiling points.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
  • Ensure all glassware is dry.

2. Distillation Process:

  • Charge the round-bottom flask with the crude 4-Ethylthiazole-2-carbaldehyde and a few boiling chips.
  • Slowly heat the flask using a heating mantle.
  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.
  • Monitor the purity of the collected fractions by TLC or GC-MS.

3. Product Collection:

  • Once the desired fraction has been collected, stop the distillation.
  • The collected liquid should be the purified 4-Ethylthiazole-2-carbaldehyde.
Protocol 3: Purification by Recrystallization

If your purified aldehyde is a solid or can be converted to a solid derivative, recrystallization can be a powerful final purification step.

1. Solvent Selection:

  • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
  • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) to find a suitable one.

2. Recrystallization Procedure:

  • Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature to allow for crystal formation.
  • Further cool the solution in an ice bath to maximize the yield of crystals.

3. Crystal Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a desiccator or under vacuum.

Data Summary Table

Purification MethodKey AdvantagesCommon IssuesTroubleshooting
Column Chromatography High resolution for closely related impurities.Aldehyde degradation on silica, acetal formation with alcohol eluents.Use deactivated silica (with triethylamine) or alumina; avoid alcohol-based solvents.[4]
Fractional Distillation Scalable, effective for impurities with different boiling points.Requires thermally stable compounds, potential for decomposition at high temperatures.Perform under reduced pressure to lower the boiling point.
Recrystallization Can yield very high purity for solid compounds.Finding a suitable solvent can be trial-and-error, potential for product loss in the mother liquor.Use minimal hot solvent, cool slowly, and then in an ice bath to maximize yield.[5]

Logical Relationships in Purification

Purification_Logic start Crude Product is_acidic Are impurities acidic? start->is_acidic is_solid Is the product solid? recrystallization Recrystallization is_solid->recrystallization Yes pure_product Pure Product is_solid->pure_product No is_volatile Are impurities non-volatile? chromatography Column Chromatography is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes is_acidic->is_volatile No base_wash Aqueous Base Wash is_acidic->base_wash Yes chromatography->is_solid recrystallization->pure_product distillation->is_solid base_wash->is_volatile

Caption: Logical decision tree for selecting a purification strategy.

References

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. [Link]

  • Various Authors. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Various Authors. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-methyl thiazole. PubChem. [Link]

  • Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). 4. Organic Syntheses. [Link]

  • Sunshine Pharma. (n.d.). 4-Methyl-5-thiazole Carboxaldehyde CAS 82294-70-0. Home Sunshine Pharma. [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]

  • Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan. [Link]

  • Google Patents. (n.d.). CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • National Center for Biotechnology Information. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. [Link]

  • Various Authors. (2025). Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent. ResearchGate. [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Scribd. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem. [Link]

  • National Center for Biotechnology Information. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PubMed Central. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • ResearchGate. (2025). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Scalable Synthesis of 4-Ethylthiazole-2-carbaldehyde

Welcome to the technical support center for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the produ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key heterocyclic building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its synthesis, ensuring a reproducible and efficient scale-up process.

Introduction: The Importance of 4-Ethylthiazole-2-carbaldehyde

4-Ethylthiazole-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The thiazole moiety is a prominent scaffold in medicinal chemistry, and the strategic placement of the ethyl and carbaldehyde groups offers versatile handles for further molecular elaboration.[1] Scaling up the synthesis of this compound, however, presents unique challenges that require a thorough understanding of the underlying reaction mechanisms and potential pitfalls. This guide will explore the most viable synthetic routes for large-scale production and provide practical solutions to common issues encountered in the laboratory and during pilot-plant scale-up.

Recommended Synthetic Routes for Scale-Up

Two primary strategies have been identified as the most promising for the scalable synthesis of 4-Ethylthiazole-2-carbaldehyde:

  • Route A: Formylation of 4-Ethylthiazole via the Vilsmeier-Haack Reaction. This is a direct and often high-yielding method for introducing a formyl group onto an electron-rich heterocyclic ring.[2]

  • Route B: Oxidation of (4-Ethylthiazol-2-yl)methanol. This two-step approach involves the initial synthesis of the corresponding alcohol followed by its oxidation to the desired aldehyde. This route can offer advantages in terms of purification and control over side reactions.

Below we delve into the specifics of each route, including detailed experimental protocols and troubleshooting guides.

Route A: Vilsmeier-Haack Formylation of 4-Ethylthiazole

The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds.[3] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Reaction Workflow

Vilsmeier-Haack Workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) formylation Formylation of 4-Ethylthiazole reagent_prep->formylation Add to 4-Ethylthiazole hydrolysis Hydrolysis of Iminium Salt formylation->hydrolysis Reaction Mixture workup Aqueous Work-up & Extraction hydrolysis->workup Quench with Ice/Water purification Purification (Distillation/Crystallization) workup->purification product 4-Ethylthiazole-2-carbaldehyde purification->product Oxidation_Workflow start 4-Ethyl-2-bromothiazole lithiation Lithiation/ Grignard Formation start->lithiation n-BuLi or Mg reaction_formaldehyde Reaction with Formaldehyde lithiation->reaction_formaldehyde Quench alcohol (4-Ethylthiazol-2-yl)methanol reaction_formaldehyde->alcohol Work-up oxidation Oxidation alcohol->oxidation e.g., MnO₂ product 4-Ethylthiazole-2-carbaldehyde oxidation->product

Sources

Troubleshooting

Technical Support Center: Catalyst and Reagent Selection for the Synthesis of 4-Ethylthiazole-2-carbaldehyde

Welcome to the technical support guide for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Ethylthiazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this critical heterocyclic building block. As a key intermediate, the efficient and high-yield production of 4-Ethylthiazole-2-carbaldehyde is paramount. This guide moves beyond simple protocols to explain the causality behind methodological choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Core Synthetic Strategies & Reagent Selection

The synthesis of 4-Ethylthiazole-2-carbaldehyde can be approached through several distinct pathways. The optimal choice depends on factors such as starting material availability, scale, safety considerations, and desired purity. Below, we dissect the three most prevalent strategies, focusing on the critical role of the catalyst or primary reagent in each.

Strategy A: Formylation via Metal-Halogen Exchange

This is one of the most reliable methods, starting from the commercially available 2-bromo-4-ethylthiazole. The core principle involves converting the inert C-Br bond into a highly nucleophilic organometallic species, which is then quenched with an electrophilic formylating agent.

Conceptual Overview: The key transformation is the generation of a thiazole-based Grignard or organolithium reagent. Due to the lower polarity of the Mg-C bond compared to the Li-C bond, Grignard reagents are more stable and do not require the ultra-low temperatures (-75 °C) often necessary for lithiation, making them more amenable to industrial-scale production.[1]

Catalyst/Reagent Focus:

  • Grignard Reagent Formation: The "catalyst" in the first step is the magnesium metal itself. Its surface activity is critical. The reaction involves the insertion of magnesium into the carbon-halogen bond.[2]

  • Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and effective electrophile for this transformation. The Grignard reagent attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate that, upon acidic workup, hydrolyzes to the desired aldehyde.[1]

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is rigorously flame-dried or oven-dried to eliminate moisture.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the turnings under vacuum and cool under a stream of dry nitrogen. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to initiate the reaction.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of 2-bromo-4-ethylthiazole (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require gentle heating to initiate, after which it should be maintained at a gentle reflux (approx. 65 °C).

  • Reaction Monitoring: The disappearance of magnesium turnings indicates the formation of the Grignard reagent.

  • Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of anhydrous DMF (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Workup and Isolation: After the addition is complete, stir the reaction for 1-2 hours at room temperature. Quench the reaction by slowly pouring it into a cold (0 °C) saturated aqueous solution of ammonium chloride or dilute HCl (e.g., 1M).[1] Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Formylation & Workup A 2-Bromo-4-ethylthiazole D 4-Ethylthiazol-2-ylmagnesium bromide (Grignard Reagent) A->D Slow Addition B Mg Turnings (Activated) B->D C Anhydrous THF C->D F Intermediate Complex D->F E Anhydrous DMF E->F Add at 0 °C H 4-Ethylthiazole-2-carbaldehyde (Final Product) F->H G Aqueous Acidic Workup (e.g., NH4Cl, HCl) G->H caption Grignard-based formylation workflow.

Caption: Grignard-based formylation workflow.

Strategy B: Oxidation of (4-Ethylthiazol-2-yl)methanol

This strategy is advantageous if the corresponding alcohol is readily available or easily synthesized. The challenge lies in performing a selective oxidation to the aldehyde without over-oxidizing to the carboxylic acid.

Conceptual Overview: The choice of oxidant is critical. While strong, stoichiometric oxidants like chromium-based reagents (e.g., Pyridinium chlorochromate, PCC) or manganese dioxide (MnO₂) are effective, they generate significant heavy metal waste.[3] Modern, greener approaches favor catalytic systems.

Catalyst Focus:

  • Stoichiometric Oxidants:

    • Manganese Dioxide (MnO₂): Highly selective for oxidizing allylic and benzylic alcohols. Its effectiveness can vary significantly with the activation grade of the reagent.

    • Pyridinium Chlorochromate (PCC): A milder version of chromic acid, known for stopping the oxidation of primary alcohols at the aldehyde stage. However, it is a suspected carcinogen and generates chromium waste.[4][5]

  • Catalytic Systems:

    • TEMPO-based Oxidation: (2,2,6,6-Tetramethylpiperidine-1-oxyl) is a stable free radical that acts as a catalyst in the presence of a stoichiometric co-oxidant like sodium hypochlorite (NaOCl).[4][6] This system operates under mild conditions and is more environmentally benign. The active catalytic species is the N-oxoammonium ion, which is regenerated in the catalytic cycle.

MethodCatalyst/ReagentCo-oxidant/SolventTemp (°C)Typical YieldProsCons
PCC Oxidation [5]Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)2570-85%Reliable, stops at aldehydeToxic chromium waste, difficult workup
MnO₂ Oxidation [3]Activated Manganese Dioxide (MnO₂)DCM or Chloroform25-4060-90%High selectivity, mild conditionsRequires large excess of MnO₂, activity varies
TEMPO Catalysis [4]TEMPO (catalytic)NaOCl (bleach), KBr0-1085-98%Green, high yield, catalyticSensitive to pH, potential for side reactions
  • Reaction Setup: In a round-bottom flask, dissolve (4-Ethylthiazol-2-yl)methanol (1.0 equivalent) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (NaHCO₃).

  • Catalyst Addition: Cool the biphasic mixture to 0 °C. Add potassium bromide (KBr) (0.1 eq.) and TEMPO (0.01-0.05 eq.).

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (12.5% w/v, 1.1 eq.) dropwise, ensuring the temperature remains between 0-5 °C. The reaction mixture will typically turn yellow/orange.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.

  • Workup: Separate the organic layer. Wash it sequentially with a saturated solution of sodium thiosulfate (to quench excess oxidant), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[4]

G TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Hydroxylamine->TEMPO Re-oxidation Aldehyde R-CHO Hydroxylamine->Aldehyde Alcohol R-CH2OH Alcohol->Oxoammonium CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO CoOxidant->Hydroxylamine SpentOxidant Spent Co-oxidant (e.g., NaCl) CoOxidant->SpentOxidant caption TEMPO-catalyzed oxidation cycle.

Caption: TEMPO-catalyzed oxidation cycle.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Ethylthiazole-2-carbaldehyde in a direct question-and-answer format.

Issue: Low or No Product Yield

  • Q1: My Grignard reaction for the formylation of 2-bromo-4-ethylthiazole failed to initiate or gave a very low yield. What are the likely causes?

    • A1: This is a classic issue with Grignard reactions. Here's a checklist:

      • Moisture: Grignard reagents are extremely strong bases and are rapidly quenched by even trace amounts of water.[7] Ensure all glassware is rigorously dried and that you are using anhydrous solvents.

      • Magnesium Surface: The magnesium turnings may have an inert oxide layer. Activate them by crushing them gently in a mortar, or by adding a small iodine crystal or a few drops of 1,2-dibromoethane as an initiator.

      • Halide Reactivity: While aryl bromides are suitable, ensure your 2-bromo-4-ethylthiazole is pure. Impurities can inhibit the reaction.

      • Incomplete Reaction: After quenching, you may recover a significant amount of starting material. This indicates the Grignard formation was incomplete. Try extending the reaction time or ensuring gentle reflux is maintained.

  • Q2: My TEMPO-catalyzed oxidation of (4-ethylthiazol-2-yl)methanol is stalling and incomplete. What should I check?

    • A2: Stalling in TEMPO oxidations often points to catalyst or reagent issues:

      • pH Control: The reaction is sensitive to pH. The use of a bicarbonate buffer is crucial. If the pH becomes too acidic, the rate of oxidation of the hydroxylamine back to the active oxoammonium ion slows down.

      • Co-oxidant Potency: The co-oxidant, typically commercial bleach (NaOCl), can degrade over time. Use a fresh bottle or titrate it to confirm its concentration before use.

      • Catalyst Deactivation: Although robust, TEMPO can be degraded under certain conditions. Ensure you are using the correct catalytic loading (1-5 mol%).

      • Temperature: While the reaction is initiated at 0 °C to control exothermicity, ensure it is allowed to proceed for a sufficient duration. Sometimes, allowing it to slowly warm to 10-15 °C can help drive it to completion.

Issue: Impurity and Side Product Formation

  • Q3: My oxidation reaction is producing the corresponding carboxylic acid as a major byproduct. How can I prevent this over-oxidation?

    • A3: Over-oxidation is a common challenge when synthesizing aldehydes.[8] To minimize it:

      • Control Stoichiometry: Carefully control the amount of oxidant used. For TEMPO catalysis, use no more than 1.1 equivalents of NaOCl. For PCC or MnO₂, avoid large excesses.

      • Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity for the aldehyde. For TEMPO, maintaining the temperature at 0-5 °C is critical.

      • Reaction Time: Monitor the reaction closely by TLC or HPLC. Once the starting alcohol is consumed, work up the reaction promptly to prevent the slower over-oxidation of the product aldehyde.

  • Q4: I am attempting a Vilsmeier-Haack formylation on 4-ethylthiazole, but I'm getting a complex mixture of products. What is happening?

    • A4: The Vilsmeier-Haack reaction relies on electrophilic aromatic substitution, and its regioselectivity on the thiazole ring can be complex.

      • Ring Electronics: The thiazole ring is generally electron-deficient, particularly at the C2 position.[9] The Vilsmeier reagent is a relatively weak electrophile and prefers to react with electron-rich aromatic systems.[10] Direct formylation of unsubstituted 4-ethylthiazole may be low-yielding or non-selective, potentially attacking the C5 position. This reaction is more successful on thiazoles with electron-donating groups.

      • Reagent Decomposition: The Vilsmeier reagent, generated in situ from POCl₃ and DMF, can decompose if the temperature is not controlled, leading to side products.

      • Alternative Strategy: For formylation at the C2 position, the metal-halogen exchange route starting from 2-bromo-4-ethylthiazole is significantly more reliable and regioselective.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: For a large-scale industrial synthesis, which route is generally preferred?

    • A1: The choice often balances cost, safety, and waste management.

      • The Grignard route is often favored for its high regioselectivity and use of relatively inexpensive materials (magnesium, DMF).[1] Its main drawback is the need for strict anhydrous conditions.

      • The TEMPO-catalyzed oxidation is an excellent "green" alternative with high yields and mild conditions, making it increasingly attractive.[4][6] The cost of the catalyst and the handling of bleach on a large scale are considerations.

      • The Vilsmeier-Haack reaction is less suitable for this specific target due to potential regioselectivity issues on a non-activated thiazole ring.[9][10]

  • Q2: What is the mechanism of the Vilsmeier-Haack reaction and why is it called "catalytic"?

    • A2: The reaction involves the formation of an electrophilic chloromethyliminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[10] This reagent then performs an electrophilic substitution on an activated aromatic ring. After the addition, hydrolysis during workup yields the aldehyde. The term "catalyst" is sometimes used loosely; POCl₃ is a reagent that is consumed to activate the DMF. It is not a true catalyst in the sense of being regenerated.

  • Q3: Are there alternatives to DMF for quenching the Grignard reagent to form the aldehyde?

    • A3: Yes, other formylating agents can be used, such as ethyl formate. However, with simple esters, Grignard reagents can add twice, leading to a secondary alcohol as a byproduct.[11] DMF is widely used because the resulting tetrahedral intermediate is stable at low temperatures and hydrolyzes cleanly to the aldehyde during workup, preventing this double-addition side reaction.

References
  • Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380. [Link]

  • ResearchGate. (n.d.). PAPER: 04/2896 Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Retrieved from [Link]

  • BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubMed. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97. [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). [Link]

  • Bentham Science Publishers. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2003). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. (2003). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Retrieved from [Link]

  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33423. [Link]

  • Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6331. [Link]

  • Tropical Journal of Pharmaceutical Research. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research, 13(10), 1665-1673. [Link]

  • ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Retrieved from [Link]

  • PubMed Central. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 11593–11600. [Link]

  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • Google Patents. (2005). CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (2017). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.

Sources

Optimization

Managing the stability of 4-Ethylthiazole-2-carbaldehyde during reactions

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to managing the stability of 4-Ethylthiazole-2-carbaldehyde during chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to managing the stability of 4-Ethylthiazole-2-carbaldehyde during chemical reactions. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of this versatile but sensitive reagent.

Introduction: The Challenge of 4-Ethylthiazole-2-carbaldehyde

4-Ethylthiazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its role as a precursor in synthesizing a wide array of bioactive molecules.[1] The thiazole ring is a key pharmacophore in numerous approved drugs.[2] However, the reactivity of the aldehyde group, combined with the electronic nature of the thiazole ring, presents unique stability challenges. This guide is structured to address these challenges head-on, moving from fundamental stability questions to in-depth troubleshooting of reaction-specific issues.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section addresses the most common foundational questions regarding the inherent stability and proper handling of 4-Ethylthiazole-2-carbaldehyde.

Q1: What are the primary stability concerns with 4-Ethylthiazole-2-carbaldehyde and how should it be stored?

A1: The two primary stability concerns are oxidation and degradation under harsh pH conditions . The aldehyde group is highly susceptible to oxidation, which can convert it into the corresponding carboxylic acid, an impurity that can complicate subsequent reactions and purification.[3][4] The thiazole ring itself can be sensitive to strong acids or bases.[5]

For optimal stability, adhere to the following storage protocols:

ParameterRecommendationRationale
Temperature Store in a cool, dark place.Minimizes thermal degradation and slows down potential side reactions. Some suppliers recommend <15°C.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents air-oxidation of the aldehyde group. The compound is often listed as air-sensitive.
Container Use a tightly sealed, opaque container.Prevents exposure to air and light, which can induce photo-degradation.[6]
Purity Use high-purity material.Impurities can sometimes catalyze degradation pathways.

Q2: My sample of 4-Ethylthiazole-2-carbaldehyde has developed a yellow or brown tint. What causes this and is it still usable?

A2: A color change to yellow or brown is a common indicator of degradation. The most likely causes are:

  • Oxidation: Slow oxidation to the carboxylic acid and other byproducts.[3]

  • Polymerization/Self-Condensation: Aldehydes, especially under trace acidic or basic conditions, can undergo self-condensation reactions (similar to aldol reactions).[7]

A discolored sample may have reduced purity and could introduce impurities into your reaction. It is highly recommended to assess the purity via techniques like NMR or GC-MS before use. If significant degradation is observed, purification by column chromatography or distillation may be necessary. For critical applications, using a fresh, unopened sample is the safest approach.

Troubleshooting Guide for Reactions

This section is formatted to help you diagnose and solve specific problems encountered during reactions involving 4-Ethylthiazole-2-carbaldehyde.

Q3: I am observing low yields and multiple side products in my nucleophilic addition reaction (e.g., Grignard, Wittig). What's going wrong?

A3: This is a frequent issue stemming from the multiple reactive sites on the molecule.

  • Possible Cause 1: Competing Deprotonation. The proton at the C2 position of a thiazole ring can be acidic and may be removed by strong bases like organolithium reagents or Grignard reagents.[8] This creates a competing nucleophile, consuming your reagent and reducing the yield of the desired aldehyde addition product.

  • Recommended Solution 1:

    • Use less basic organometallic reagents if possible (e.g., organocuprates).

    • Employ inverse addition (adding the organometallic reagent slowly to the aldehyde solution) at low temperatures (e.g., -78 °C) to favor addition to the highly electrophilic aldehyde carbonyl.[9]

    • If the problem persists, the most robust solution is to protect the aldehyde group (see Q5).

  • Possible Cause 2: Base-Catalyzed Self-Condensation. If your reaction conditions are basic, the aldehyde can undergo self-condensation (aldol-type) reactions, creating high-molecular-weight impurities.[7]

  • Recommended Solution 2:

    • Maintain strict temperature control; keep the reaction as cold as feasible.

    • Minimize reaction time.

    • Use a non-nucleophilic base if a base is required for other purposes in the reaction.

    • Again, aldehyde protection is the definitive solution.

Below is a diagram illustrating the main degradation pathways in a reaction environment.

G cluster_main 4-Ethylthiazole-2-carbaldehyde Stability Issues cluster_oxidation Oxidation Pathway cluster_base Base-Mediated Pathway A 4-Ethylthiazole-2-carbaldehyde C 4-Ethylthiazole-2-carboxylic acid A:e->C:w [O] E Aldol/Condensation Products A:e->E:w Self-Condensation F C2-Deprotonated Thiazole Anion A:e->F:w Deprotonation B Oxidizing Agent (e.g., Air, H2O2) D Strong Base (e.g., LDA, Grignard)

Caption: Primary degradation pathways for 4-Ethylthiazole-2-carbaldehyde.

Q4: My reaction failed when using a strong oxidizing/reducing agent. Why?

A4: The aldehyde group has a finely balanced oxidation state, making it sensitive to both oxidation and reduction.

  • Oxidizing Agents: Strong oxidants (e.g., KMnO₄, Jones reagent) will readily convert the aldehyde to a carboxylic acid.[10] Even milder oxidants can pose a risk. If you need to perform an oxidation elsewhere in the molecule, the aldehyde group must be protected.

  • Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol.[11] Milder reagents like Sodium Borohydride (NaBH₄) will also perform this reduction.[9] Furthermore, harsh reducing conditions, such as using Raney Nickel, can lead to the desulfurization and degradation of the thiazole ring itself.[12] If a reduction is required elsewhere, the aldehyde must be protected.

Reagent ClassCompatibilityRationale & Key Considerations
Strong Oxidizing Agents Incompatible Readily oxidizes aldehyde to a carboxylic acid.[10]
Strong Reducing Agents Incompatible Reduces aldehyde to a primary alcohol.[11]
Strong Bases (RLi, RMgX) Use with Caution Can cause deprotonation at C2 or self-condensation.[7][8]
Strong Acids Use with Caution Can lead to thiazole ring instability or catalyze polymerization.[5]
Mild Bases (e.g., K₂CO₃) Generally Compatible Lower risk of side reactions, but still monitor for condensation.

Prophylactic Strategy: Aldehyde Protection

Proactive protection is often the most effective strategy for ensuring the stability and success of your reaction.

Q5: When and how should I protect the aldehyde group?

A5: You should protect the aldehyde whenever your planned reaction involves conditions that are incompatible with the aldehyde functionality, namely the use of strong bases, nucleophiles, oxidizing agents, or reducing agents.

The most common and effective method is to convert the aldehyde into a cyclic acetal . Acetals are stable to basic, nucleophilic, and reductive/oxidative conditions but can be easily removed with mild aqueous acid to regenerate the aldehyde.[13]

Below is a decision workflow to help determine if protection is necessary.

G start Start: Planning Reaction cond1 Will the reaction use strong bases, organometallics, oxidizing, or reducing agents? start->cond1 proc1 Protect Aldehyde Group (e.g., as an acetal) cond1->proc1 Yes proc2 Proceed with Reaction (Unprotected) cond1->proc2 No cond2 Perform Desired Transformation proc1->cond2 end Final Product proc2->end proc3 Deprotect Aldehyde (Mild Acidic Workup) cond2->proc3 proc3->end

Caption: Decision workflow for using a protecting group strategy.

Experimental Protocol: Acetal Protection of 4-Ethylthiazole-2-carbaldehyde

This protocol describes the formation of a 1,3-dioxolane (ethylene glycol acetal), a robust protecting group.

Materials:

  • 4-Ethylthiazole-2-carbaldehyde

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents, catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus or molecular sieves

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add 4-Ethylthiazole-2-carbaldehyde (1.0 eq), ethylene glycol (1.5 eq), p-TsOH (0.05 eq), and enough toluene to allow for efficient stirring and reflux.

  • Reaction: Heat the mixture to reflux. Water will be produced during the reaction and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acetal.

  • Purification: The crude acetal is often pure enough for the next step. If necessary, it can be purified by column chromatography.

Experimental Protocol: Acetal Deprotection

Procedure:

  • Dissolve the acetal in a mixture of acetone and water (e.g., 4:1 ratio).

  • Add a catalytic amount of dilute acid (e.g., 1M HCl or p-TsOH).

  • Stir the mixture at room temperature. Monitor the reaction by TLC until the acetal is fully converted back to the aldehyde.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to recover the purified 4-Ethylthiazole-2-carbaldehyde.

By understanding the inherent reactivity of 4-Ethylthiazole-2-carbaldehyde and employing these troubleshooting and protective strategies, you can significantly improve the stability, yield, and purity of your reactions, accelerating your research and development efforts.

References
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Kitamura, M., et al. (2005). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative. Request PDF on ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Aldehyde. Retrieved from [Link]

  • Sharma, A., Nagarajan, S., & Gurudutt, K. N. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. Retrieved from [Link]

  • ResearchGate. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 239-248. Retrieved from [Link]

  • Yasmeen, S., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 24(18), 3270. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Molecules. (2019). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • ResearchGate. (2005). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

  • Google Patents. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Oxidation-Reduction Reactions of Organic Compounds- An Overview. Retrieved from [Link]

  • Google Patents. (2005). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Neuman, R. C. (2008). Oxidation and Reduction Reactions - Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2017). Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
  • Molecules. (2010). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Retrieved from [Link]

  • Molecules. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylthiazole-5-carboxaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazole-2-carbaldehydes: A Comparative Analysis

For the dedicated researcher in medicinal chemistry and drug development, the substituted thiazole-2-carbaldehyde scaffold is a cornerstone of innovation. Its inherent biological activities and its utility as a versatile...

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in medicinal chemistry and drug development, the substituted thiazole-2-carbaldehyde scaffold is a cornerstone of innovation. Its inherent biological activities and its utility as a versatile synthetic intermediate make the efficient and selective synthesis of these molecules a critical endeavor. This guide provides an in-depth, comparative analysis of the principal methodologies for the synthesis of substituted thiazole-2-carbaldehydes, offering field-proven insights and detailed experimental protocols to empower your research.

Introduction: The Significance of Thiazole-2-carbaldehydes

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. The introduction of a carbaldehyde group at the 2-position of the thiazole ring provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This versatility makes thiazole-2-carbaldehydes invaluable building blocks in the synthesis of complex molecular architectures with diverse pharmacological profiles. The choice of synthetic route to these crucial intermediates can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted thiazole-2-carbaldehydes can be broadly categorized into two approaches: the direct formylation of a pre-synthesized thiazole ring and the construction of the thiazole ring with the aldehyde or a precursor already in place. This guide will focus on the most prevalent and practical methods, evaluating their strengths and weaknesses.

Formylation of Pre-formed Thiazoles: The Direct Approach

This is arguably the most common strategy, leveraging the reactivity of the C2-position of the thiazole ring. The choice of formylating agent and reaction conditions is dictated by the nature of the substituents on the thiazole ring and the desired scale of the reaction.

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent, typically a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, acts as the electrophile.[2][3]

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich thiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity is governed by the electronic properties of the substituents on the thiazole ring; electron-donating groups activate the ring towards electrophilic attack.[4]

Causality in Experimental Choices: The choice of activating agent (POCl₃, oxalyl chloride, etc.) can influence the reactivity of the Vilsmeier reagent and the reaction conditions required. The reaction is typically performed at temperatures ranging from 0 °C to reflux, depending on the nucleophilicity of the thiazole substrate. The workup procedure is critical for the hydrolysis of the iminium intermediate and requires careful pH control.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiazole Substituted Thiazole Iminium_Intermediate Iminium Salt Intermediate Thiazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Thiazole-2-carbaldehyde Iminium_Intermediate->Aldehyde H₂O Lithiation_Formylation cluster_0 Lithium-Halogen Exchange cluster_1 Nucleophilic Attack cluster_2 Hydrolysis 2-BromoThiazole 2-Bromothiazole 2-LithioThiazole 2-Lithiothiazole 2-BromoThiazole->2-LithioThiazole + n-BuLi (-78 °C) nBuLi n-BuLi Tetrahedral_Intermediate Tetrahedral Intermediate 2-LithioThiazole->Tetrahedral_Intermediate + DMF DMF DMF Aldehyde Thiazole-2-carbaldehyde Tetrahedral_Intermediate->Aldehyde H₃O⁺

Caption: Lithiation-Formylation Workflow.

Advantages:

  • High yields and excellent regioselectivity for the 2-position.

  • Applicable to a wide range of substituted thiazoles, including those with electron-withdrawing groups.

  • A reliable and well-documented method.

Disadvantages:

  • Requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging to scale up.

  • Organolithium reagents are pyrophoric and require careful handling.

  • The cost of organolithium reagents can be a factor for large-scale synthesis.

An alternative to the use of organolithium reagents is the formation of a thiazole Grignard reagent. This method offers milder reaction conditions and can be more amenable to industrial-scale production. [5] Mechanism Insight: A 2-halothiazole is reacted with magnesium metal to form the corresponding 2-thiazolylmagnesium halide. This Grignard reagent, while less reactive than its organolithium counterpart, is still a potent nucleophile that can react with a formylating agent like DMF or N-formylpiperidine to yield the desired aldehyde after hydrolysis. [6] Causality in Experimental Choices: The formation of the Grignard reagent can sometimes be sluggish and may require activation of the magnesium metal. The choice of solvent, typically an ether such as THF or diethyl ether, is critical for stabilizing the Grignard reagent. The reaction with the formylating agent is usually performed at temperatures ranging from 0 °C to room temperature, which is a significant advantage over the cryogenic conditions required for organolithium reactions.

Advantages:

  • Milder reaction conditions compared to lithiation (no need for -78 °C).

  • Grignard reagents are generally less hazardous and less expensive than organolithium reagents, making this method more suitable for large-scale synthesis. [7]* Good yields are often achievable.

Disadvantages:

  • The formation of the Grignard reagent can be sensitive to the purity of the starting materials and the reaction conditions.

  • The reactivity of the Grignard reagent is lower than that of the organolithium, which may lead to longer reaction times or the need for more forcing conditions in some cases.

Ring Construction Strategies

In some cases, it may be more advantageous to construct the thiazole ring with the aldehyde functionality or a precursor already incorporated.

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide. [8]While this method does not directly yield a 2-carbaldehyde, it can be adapted by using a thioamide that already contains a protected aldehyde or a group that can be readily converted to an aldehyde.

Mechanism Insight: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. [9] Causality in Experimental Choices: The key to this approach is the synthesis of the appropriately functionalized thioamide. This adds extra steps to the overall synthesis but can be a viable strategy, especially for accessing highly substituted thiazoles. The choice of protecting group for the aldehyde is crucial to ensure its stability under the conditions of the Hantzsch synthesis.

Advantages:

  • Allows for the synthesis of highly substituted thiazoles with a pre-installed (protected) aldehyde at the 2-position.

  • The Hantzsch synthesis is a robust and high-yielding reaction. [10] Disadvantages:

  • Requires the synthesis of a specialized thioamide precursor, which can be multi-step.

  • The overall efficiency depends on the ease of deprotection of the aldehyde group in the final step.

The Sommelet reaction provides a method for the conversion of a benzylic or heterocyclic methyl halide to an aldehyde using hexamine (hexamethylenetetramine). [11][12]This method can be applied to the synthesis of thiazole-2-carbaldehydes from 2-(halomethyl)thiazoles.

Mechanism Insight: The reaction involves the formation of a quaternary ammonium salt between the 2-(halomethyl)thiazole and hexamine. Subsequent hydrolysis of this salt, often under acidic conditions, leads to the formation of the aldehyde. [13] Causality in Experimental Choices: The formation of the quaternary salt is typically straightforward. The hydrolysis step can sometimes be sluggish and may require heating. The yields can be variable, and the reaction may not be suitable for all substituted thiazoles.

Advantages:

  • Utilizes readily available and inexpensive reagents.

  • Offers a direct conversion of a methyl halide to an aldehyde.

Disadvantages:

  • Yields can be moderate and substrate-dependent.

  • The reaction mechanism is complex and can lead to side products.

  • Requires a 2-(halomethyl)thiazole precursor, which may need to be synthesized separately.

The direct oxidation of a 2-methyl group to a 2-carbaldehyde is an attractive and atom-economical approach. Various oxidizing agents can be employed, such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂).

Mechanism Insight: The oxidation mechanism with MnO₂ is believed to be a surface-mediated radical process. [14]Selenium dioxide oxidation proceeds via an ene reaction followed by a-[11][12]sigmatropic rearrangement.

Causality in Experimental Choices: The choice of oxidizing agent is critical. MnO₂ is a mild and selective oxidant for benzylic and allylic alcohols, and its activity can be highly dependent on its method of preparation. [15][16]SeO₂ is a more powerful oxidant but is also highly toxic. The reaction conditions, including solvent and temperature, need to be carefully optimized to avoid over-oxidation to the carboxylic acid.

Advantages:

  • Potentially a very direct and atom-economical method.

  • Can be a "greener" alternative to methods that generate more waste.

Disadvantages:

  • Can suffer from low yields and over-oxidation to the carboxylic acid.

  • The reactivity can be highly dependent on the specific oxidizing agent and the substituents on the thiazole ring.

  • Some oxidizing agents, like SeO₂, are highly toxic and require special handling precautions.

Comparative Performance Data

Synthesis MethodStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Vilsmeier-Haack Substituted ThiazoleDMF, POCl₃ (or other activating agent)60-950 °C to refluxInexpensive reagents, well-establishedHarsh conditions, not for electron-poor thiazoles
Lithiation-Formylation 2-Halothiazolen-BuLi, DMF80-99-78 °C, anhydrousHigh yield, wide scope, reliableCryogenic, pyrophoric reagents, scale-up challenges
Grignard-Formylation 2-HalothiazoleMg, DMF (or other formylating agent)70-900 °C to RTMilder conditions, scalable, less hazardousGrignard formation can be tricky, lower reactivity
Hantzsch + Formyl Precursor α-Haloketone, Functionalized ThioamideVariousVariableDepends on specific routeAccess to highly substituted productsMulti-step, requires precursor synthesis
Sommelet Reaction 2-(Halomethyl)thiazoleHexamine40-70RefluxInexpensive reagentsModerate yields, potential side products
Oxidation of 2-Methylthiazole 2-MethylthiazoleMnO₂, SeO₂VariableVaries with oxidantAtom-economical, directOver-oxidation, variable yields, toxic reagents

Experimental Protocols

Protocol 1: Synthesis of Thiazole-2-carbaldehyde via Lithiation-Formylation

This protocol is a self-validating system, where successful formation of the product can be readily confirmed by standard analytical techniques.

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2-bromothiazole (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude thiazole-2-carbaldehyde.

  • Purify the crude product by silica gel column chromatography or distillation under reduced pressure.

Expected Outcome and Validation: The product, thiazole-2-carbaldehyde, should be obtained as a pale yellow oil. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton should appear as a singlet around δ 9.8-10.0 ppm in the ¹H NMR spectrum.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Thiazole

This protocol provides a robust method for the formylation of thiazoles bearing electron-donating substituents.

Materials:

  • Substituted thiazole (e.g., 2-amino-4-methylthiazole)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ice, water, and appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the DMF with stirring, maintaining the temperature at 0 °C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the substituted thiazole (1.0 eq) portion-wise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome and Validation: The corresponding substituted thiazole-2-carbaldehyde should be obtained as a solid or oil. Characterization by NMR and mass spectrometry will confirm the structure.

Conclusion and Future Perspectives

The synthesis of substituted thiazole-2-carbaldehydes is a well-developed field with several reliable and high-yielding methods at the disposal of the synthetic chemist. The choice of the optimal method is a strategic decision that depends on several factors, including the substitution pattern of the thiazole, the desired scale of the reaction, and the available laboratory infrastructure.

For small-scale synthesis and a broad substrate scope, the lithiation-formylation approach remains a gold standard, despite its requirement for cryogenic conditions. For larger-scale and more cost-effective syntheses, the Grignard-based formylation and the Vilsmeier-Haack reaction are often the methods of choice. As the field moves towards greener and more sustainable chemistry, the development of efficient and selective catalytic oxidation methods for 2-methylthiazoles holds significant promise.

Ultimately, a thorough understanding of the mechanisms, advantages, and limitations of each synthetic route, as presented in this guide, will enable researchers to make informed decisions and accelerate their drug discovery and development programs.

References

  • Angyal, S. J. The Sommelet Reaction. Organic Reactions2011 , 197–217. [Link]

  • Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854.
  • Wiberg, K. B. 2-Thiophenealdehyde. Org. Synth.1955 , 3, 811. [Link]

  • Kurkjy, R. P.; Brown, E. V. The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. J. Am. Chem. Soc.1952 , 74 (22), 5778–5780. [Link]

  • Hantzsch, A. Condensationsprodukte aus Aldehydammoniak und Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis, 2006, 25, 25.6.5.
  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds. CN100548995C.
  • Blackburn, L.; Taylor, R. J. K. A one-pot oxidation-imine formation-reduction sequence for the conversion of alcohols into secondary and tertiary amines. Org. Lett., 2001 , 3, 1637-1639. [Link]

  • Organic Chemistry Portal. Manganese(IV) oxide. [Link]

  • Wikipedia. Sommelet reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • TutorChase. Describe the differences between Grignard reagents and organolithium reagents. [Link]

  • Bouherrou, Z., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2017 , 22(5), 757. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Quora. Why are organolithium compounds more reactive than Grignard reagents? [Link]

  • ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link]

  • PubMed. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. [Link]

  • RSC Publishing. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. [Link]

  • ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • RSC Publishing. Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. [Link]

  • OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

  • ResearchGate. An improved procedure for oxidation of alcohols to aldehydes and ketones with manganese dioxide supported on graphite under solvent-free conditions. [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]

  • ResearchGate. Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

  • Google Patents. Preparation of aromatic aldehydes by the Sommelet reaction. US4321412A.
  • YouTube. Sommelet Reaction Mechanism. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

  • Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-azepin-1-yl)-N'-(aryl) malonaldehydes and their applications in heterocyclic synthesis. [Link]

  • WordPress. Manganese Dioxide, MnO2. [Link]

Sources

Comparative

4-Ethylthiazole-2-carbaldehyde vs 4-methylthiazole-2-carbaldehyde in reactivity

An In-Depth Guide to the Comparative Reactivity of 4-Ethylthiazole-2-carbaldehyde and 4-Methylthiazole-2-carbaldehyde Prepared by a Senior Application Scientist Executive Summary In the landscape of medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Ethylthiazole-2-carbaldehyde and 4-Methylthiazole-2-carbaldehyde

Prepared by a Senior Application Scientist

Executive Summary

In the landscape of medicinal chemistry and drug development, heterocyclic aldehydes are indispensable building blocks. Thiazole derivatives, in particular, are prevalent scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities.[1][2] This guide provides a detailed comparative analysis of two closely related synthetic intermediates: 4-ethylthiazole-2-carbaldehyde and 4-methylthiazole-2-carbaldehyde. While structurally similar, the subtle distinction between a 4-position ethyl and methyl group imparts measurable differences in reactivity. This analysis, grounded in fundamental principles of organic chemistry, concludes that 4-methylthiazole-2-carbaldehyde exhibits greater reactivity towards nucleophiles . This is attributed to the combined effects of lower steric hindrance and a less pronounced electron-donating effect compared to its ethyl counterpart. We provide a comprehensive theoretical framework and a detailed experimental protocol for quantitatively verifying this reactivity differential in a laboratory setting.

Introduction: The Significance of Substituted Thiazoles

The thiazole ring is a privileged pharmacophore, a key structural component in a multitude of bioactive compounds. When functionalized with a reactive aldehyde group at the 2-position, these molecules become powerful intermediates for constructing complex molecular architectures through reactions like condensation, nucleophilic addition, and reductive amination.[1][3] Professionals in drug discovery and process development frequently face the choice between structurally similar building blocks. Understanding the nuanced reactivity differences between analogs like 4-ethylthiazole-2-carbaldehyde and 4-methylthiazole-2-carbaldehyde is critical for reaction optimization, yield maximization, and controlling selectivity in multi-step syntheses. This guide dissects the underlying factors governing their reactivity and offers a practical framework for their evaluation.

Structural and Electronic Analysis: Unpacking the Influential Factors

The reactivity of the aldehyde group in these compounds is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by two key factors originating from the substituent at the 4-position: electronic effects and steric hindrance.

Electronic Effects: The Inductive Push

Alkyl groups are known electron-donating groups (EDGs) through an inductive effect (+I), where electron density is pushed through the sigma bonds.[4][5] This effect increases with the size of the alkyl group.

  • Methyl Group (-CH₃): As the smallest alkyl group, it exerts a modest +I effect.

  • Ethyl Group (-CH₂CH₃): The ethyl group is more electron-donating than the methyl group.[6][7] This is because it has more C-C and C-H bonds to contribute to the inductive push, effectively making it a stronger EDG.

This increased electron donation from the ethyl group is relayed through the thiazole ring to the C2-carbaldehyde. The higher electron density on the carbonyl carbon of 4-ethylthiazole-2-carbaldehyde reduces its partial positive charge (δ+), making it a less potent electrophile and thus, theoretically, less reactive towards nucleophiles.

Steric Effects: The Physical Blockade

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents near the reaction center.[8]

  • Methyl Group (-CH₃): This group is relatively compact, presenting minimal steric bulk.[9]

  • Ethyl Group (-CH₂CH₃): While capable of rotation to minimize some strain, the ethyl group is inherently larger and occupies more space than the methyl group.[10][11] This increased bulk can physically impede the trajectory of an incoming nucleophile as it attempts to attack the aldehyde's carbonyl carbon.

Both electronic and steric arguments converge on the same prediction: the aldehyde function on 4-ethylthiazole-2-carbaldehyde is less accessible and less electrophilic than on its methyl counterpart.

G cluster_ethyl 4-Ethylthiazole-2-carbaldehyde cluster_methyl 4-Methylthiazole-2-carbaldehyde cluster_reactivity Predicted Outcome cluster_effect Underlying Cause ethyl_steric Greater Steric Hindrance effect_less Less Electrophilic Carbonyl Hindered Nucleophile Approach ethyl_steric->effect_less contributes to ethyl_electronic Stronger +I Effect (More Electron Donating) ethyl_electronic->effect_less contributes to methyl_steric Lesser Steric Hindrance effect_more More Electrophilic Carbonyl Unhindered Nucleophile Approach methyl_steric->effect_more contributes to methyl_electronic Weaker +I Effect (Less Electron Donating) methyl_electronic->effect_more contributes to reactivity_less Lower Reactivity reactivity_more Higher Reactivity effect_less->reactivity_less leads to effect_more->reactivity_more leads to

Caption: Logical flow of electronic and steric effects on predicted reactivity.

Quantitative Comparison: An Experimental Protocol

To empirically validate the theoretical analysis, a kinetic study is proposed. The formation of a Schiff base (imine) via condensation with an amine is an excellent model reaction, as its progress can be conveniently monitored using UV-Vis spectrophotometry.

Objective:

To determine the second-order rate constants for the reaction of 4-ethylthiazole-2-carbaldehyde and 4-methylthiazole-2-carbaldehyde with p-toluidine.

Materials & Reagents:
  • 4-Ethylthiazole-2-carbaldehyde

  • 4-Methylthiazole-2-carbaldehyde[12]

  • p-Toluidine (recrystallized)

  • Absolute Ethanol (Spectroscopic Grade)

  • Volumetric flasks, quartz cuvettes, temperature-controlled UV-Vis spectrophotometer.

Experimental Workflow Diagram

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Ethylthiazole-2-carbaldehyde

This guide provides an in-depth technical comparison and elucidation of the spectroscopic properties of 4-Ethylthiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and elucidation of the spectroscopic properties of 4-Ethylthiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the analytical techniques pivotal for its structural confirmation. We will explore the expected spectroscopic signatures and compare them with closely related analogues to provide a comprehensive analytical framework.

Introduction to 4-Ethylthiazole-2-carbaldehyde

4-Ethylthiazole-2-carbaldehyde belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and bioactive molecules. The presence of a reactive aldehyde group at the 2-position and an ethyl substituent at the 4-position of the thiazole ring makes it a versatile building block in organic synthesis. Accurate structural confirmation is the bedrock of any chemical research, ensuring the integrity of subsequent biological or material science applications. This guide will walk you through the multi-faceted approach of spectroscopic analysis to unambiguously confirm the structure of this compound.

The Analytical Workflow: A Spectroscopic Triad

A robust structural elucidation relies on the synergistic interpretation of data from multiple spectroscopic techniques. For a molecule like 4-Ethylthiazole-2-carbaldehyde, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound 4-Ethylthiazole-2-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides Connectivity IR IR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight Structure Final Confirmed Structure NMR->Structure Data Integration IR->Structure Data Integration MS->Structure Data Integration

Caption: An overview of the spectroscopic analysis workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-Ethylthiazole-2-carbaldehyde, we can predict the following characteristic signals:

  • Aldehydic Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic thiazole ring. It is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm .

  • Thiazole Ring Proton (C5-H): The lone proton on the thiazole ring is in an aromatic environment and is expected to appear as a singlet around δ 7.5-8.5 ppm .

  • Ethyl Group Protons (-CH₂CH₃): The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene quartet is expected around δ 2.8-3.2 ppm , while the methyl triplet will be further upfield, around δ 1.2-1.5 ppm .

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are:

  • Carbonyl Carbon (C=O): This carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 180-190 ppm .

  • Thiazole Ring Carbons: The carbon atoms of the thiazole ring will have distinct chemical shifts. C2 (bearing the aldehyde) is expected around δ 160-165 ppm , C4 (with the ethyl group) around δ 155-160 ppm , and C5 around δ 120-125 ppm .

  • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon will resonate around δ 25-30 ppm , and the methyl carbon will be in the upfield region, around δ 12-16 ppm .

Comparative Analysis: 4-Ethylthiazole-2-carbaldehyde vs. 4-Methylthiazole-2-carbaldehyde

To ground our predictions, we can compare the expected values with the known experimental data for the closely related 4-Methylthiazole-2-carbaldehyde[1][2][3].

Assignment 4-Ethylthiazole-2-carbaldehyde (Predicted) 4-Methylthiazole-2-carbaldehyde (Experimental) [1]Rationale for Predicted Shifts
¹H NMR
CHO~ δ 9.8 ppm (s)~ δ 9.8 ppm (s)The electronic environment of the aldehyde proton is very similar in both molecules.
C5-H~ δ 8.0 ppm (s)~ δ 7.8 ppm (s)The ethyl group may have a minor deshielding effect compared to the methyl group.
-CH₂CH₃~ δ 3.0 ppm (q)N/AStandard chemical shift for a methylene group attached to an aromatic ring.
-CH₂CH₃~ δ 1.4 ppm (t)N/AStandard chemical shift for a terminal methyl group.
C4-CH₃N/A~ δ 2.6 ppm (s)
¹³C NMR
C=O~ δ 185 ppm~ δ 184 ppmThe electronic impact of the C4 substituent on the C2-aldehyde is minimal.
C2~ δ 162 ppm~ δ 161 ppmSimilar substitution pattern at the core of the ring.
C4~ δ 158 ppm~ δ 150 ppmThe ethyl group has a slightly different electronic effect than the methyl group.
C5~ δ 123 ppm~ δ 122 ppmMinimal change expected at this position.
-CH₂CH₃~ δ 28 ppmN/ATypical chemical shift for an ethyl methylene carbon.
-CH₂CH₃~ δ 14 ppmN/ATypical chemical shift for an ethyl methyl carbon.
C4-CH₃N/A~ δ 17 ppm

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of 4-Ethylthiazole-2-carbaldehyde is expected to show the following key absorption bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band characteristic of an aldehyde carbonyl group is expected in the region of 1680-1710 cm⁻¹ .

  • C-H Stretch (Aldehyde): A pair of medium-intensity peaks are characteristic for the C-H stretch of an aldehyde, typically found around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

  • Aromatic C=C and C=N Stretches: The thiazole ring will exhibit several absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds.

  • C-H Stretches (Aliphatic): The C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹ .

  • C-S Stretch: A weaker absorption band for the C-S bond in the thiazole ring may be observed in the fingerprint region, typically around 600-800 cm⁻¹ .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): For 4-Ethylthiazole-2-carbaldehyde (C₆H₇NOS), the exact mass is 141.0248 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 141.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation patterns for this molecule are expected to be:

    • Loss of the aldehyde proton (H•): Resulting in a fragment at m/z = 140.

    • Loss of the formyl radical (•CHO): Leading to a fragment at m/z = 112.

    • Loss of an ethyl radical (•CH₂CH₃): Producing a fragment at m/z = 112.

    • Cleavage of the ethyl group (loss of ethene): A rearrangement could lead to the loss of ethene (C₂H₄), resulting in a fragment at m/z = 113.

Fragmentation_Pathway M [C₆H₇NOS]⁺˙ m/z = 141 F1 [C₆H₆NOS]⁺ m/z = 140 M->F1 - H• F2 [C₅H₄NS]⁺ m/z = 112 M->F2 - •CHO F3 [C₄H₄NS]⁺ m/z = 112 M->F3 - •C₂H₅ F4 [C₄H₃N₂S]⁺˙ m/z = 113 M->F4 - C₂H₄

Caption: A proposed mass spectrometry fragmentation pathway for 4-Ethylthiazole-2-carbaldehyde.

Experimental Protocols

For the comprehensive analysis of 4-Ethylthiazole-2-carbaldehyde, the following standard operating procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to gain structural insights.

    • Use the accurate mass data from HRMS to confirm the elemental composition.

Conclusion

The structural confirmation of 4-Ethylthiazole-2-carbaldehyde is a clear-cut process when employing a multi-technique spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. The predicted spectroscopic data, benchmarked against the known data of its 4-methyl analogue, provides a robust framework for the analysis of this important synthetic building block. This guide serves as a testament to the power of modern analytical chemistry in ensuring the foundational accuracy required for advanced scientific research.

References

Comparative

A Comparative Guide to the Characterization of Bioactive Derivatives Synthesized from 4-Ethylthiazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. 4-Ethylthiazole-2-carbaldehyde is a versatile starting material, offering a reactive aldehyde group that serves as a gateway for the synthesis of a diverse array of derivatives with significant therapeutic potential, particularly in the realms of anticancer and antimicrobial agents.

This guide provides a comprehensive overview of the synthesis, characterization, and comparative biological evaluation of key derivatives originating from 4-Ethylthiazole-2-carbaldehyde. We will delve into the rationale behind synthetic strategies and characterization methodologies, supported by experimental data from analogous compounds to provide a predictive framework for their therapeutic efficacy.

The Synthetic Versatility of 4-Ethylthiazole-2-carbaldehyde

The aldehyde functional group at the C2 position of the 4-ethylthiazole ring is the primary site for chemical modification. Condensation reactions with various nucleophiles are the most common and efficient methods to generate a library of derivatives. This guide will focus on three principal classes of derivatives: Schiff bases, hydrazones, and thiosemicarbazones, each known to possess distinct and potent biological activities.

Synthesis_Overview Start 4-Ethylthiazole-2-carbaldehyde Amine Primary Amines (R-NH2) Start->Amine Condensation (+ Acid Catalyst) Hydrazine Hydrazine Derivatives (R-NH-NH2) Start->Hydrazine Condensation (+ Acid Catalyst) Thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH2) Start->Thiosemicarbazide Condensation (+ Acid Catalyst) SchiffBase Schiff Bases Amine->SchiffBase Hydrazone Hydrazones Hydrazine->Hydrazone Thiosemicarbazone Thiosemicarbazones Thiosemicarbazide->Thiosemicarbazone

Caption: General synthetic pathways from 4-Ethylthiazole-2-carbaldehyde.

Part 1: Schiff Base Derivatives - A Gateway to Diverse Bioactivity

Schiff bases, characterized by the azomethine (-CH=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. This reaction is typically acid-catalyzed and proceeds with high efficiency. The resulting imine bond is a versatile pharmacophore, and the substituents on the amine component can be readily varied to modulate the biological activity of the final compound. Thiazole-based Schiff bases have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from 4-ethylthiazole-2-carbaldehyde and a substituted aniline, based on established methodologies for similar compounds.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-ethylthiazole-2-carbaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add the desired substituted aniline (10 mmol).

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Spectroscopic Characterization

The synthesized Schiff bases are characterized using standard spectroscopic techniques to confirm their structure and purity.

  • FT-IR (cm⁻¹): The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the range of 1630-1600 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3400-3200 cm⁻¹) further corroborates the reaction.

  • ¹H NMR (ppm): The most diagnostic signal in the ¹H NMR spectrum is a singlet in the range of δ 8.0-9.0 ppm, corresponding to the proton of the azomethine (-CH=N-) group. The signals for the ethyl group on the thiazole ring (a triplet and a quartet) and the aromatic protons will also be present in their expected regions.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.

Comparative Anticancer Activity

While specific data for 4-ethylthiazole-2-carbaldehyde derived Schiff bases is limited, data from structurally similar thiazole-based Schiff bases demonstrate their potential as anticancer agents. The following table presents IC₅₀ values for analogous compounds against various cancer cell lines.

Compound IDR-Group on AnilineCancer Cell LineIC₅₀ (µM)Reference
Analog 1 4-ChloroA549 (Lung)15.2
Analog 2 4-MethoxyMCF-7 (Breast)10.8
Analog 3 2,4-DichloroHepG2 (Liver)12.5
Analog 4 4-NitroTSCCF (Tongue)446.68

Note: The data presented is for analogous compounds and serves as a predictive guide.

The variation in anticancer activity with different substituents on the aniline ring highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of these derivatives.

Part 2: Hydrazone Derivatives - Potent Antimicrobial and Anticancer Agents

Hydrazones, containing the -C=N-NH- moiety, are formed by the reaction of aldehydes with hydrazine derivatives. The presence of the azomethine group is crucial for their biological activity. Thiazole-hydrazone hybrids have emerged as a promising class of compounds with significant antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of a Representative Hydrazone

The following is a general procedure for the synthesis of hydrazones from 4-ethylthiazole-2-carbaldehyde and a substituted hydrazide.

  • Reactant Preparation: Dissolve 4-ethylthiazole-2-carbaldehyde (1 mmol) in absolute ethanol (10 mL). In a separate flask, dissolve the desired hydrazide (1 mmol) in ethanol.

  • Condensation Reaction: Add the hydrazide solution to the aldehyde solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture at reflux for 3-4 hours.

  • Product Isolation: After cooling, the precipitated hydrazone is collected by filtration, washed with cold ethanol, and purified by recrystallization.

Hydrazone_Synthesis Start 4-Ethylthiazole-2-carbaldehyde Hydrazide Substituted Hydrazide (R-CO-NH-NH2) Start->Hydrazide + Ethanol, Acetic Acid (cat.) Intermediate Addition Intermediate Hydrazide->Intermediate Nucleophilic Attack Hydrazone Hydrazone Derivative Intermediate->Hydrazone Dehydration

Caption: Workflow for the synthesis of hydrazone derivatives.

Spectroscopic Characterization
  • FT-IR (cm⁻¹): Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1620-1570 cm⁻¹), and often a C=O stretch from the hydrazide moiety (around 1680-1640 cm⁻¹).

  • ¹H NMR (ppm): A characteristic singlet for the azomethine proton (-CH=N-) is observed between δ 8.0 and 8.5 ppm. A broad singlet corresponding to the N-H proton is typically found downfield (δ 10.0-12.0 ppm).

  • ¹³C NMR (ppm): The carbon of the azomethine group resonates in the range of δ 140-150 ppm.

Comparative Antimicrobial Activity

Hydrazone derivatives of thiazoles have shown promising activity against a range of bacterial and fungal pathogens. The table below summarizes the antimicrobial activity of analogous thiazole-hydrazones, presented as the diameter of the zone of inhibition.

Compound IDR-Group on HydrazideS. aureus (mm)E. coli (mm)C. albicans (mm)Reference
Analog 5 Phenyl181615
Analog 6 4-Chlorophenyl201817
Analog 7 4-Nitrophenyl222019
Analog 8 2,4-Dichlorophenyl242220

Note: The data presented is for analogous compounds and serves as a predictive guide. Larger zone of inhibition indicates greater antimicrobial activity.

The data suggests that electron-withdrawing groups on the phenyl ring of the hydrazide moiety tend to enhance antimicrobial activity.

Part 3: Thiosemicarbazone Derivatives - A Class of Potent Anticancer Agents

Thiosemicarbazones are synthesized by the condensation of an aldehyde with thiosemicarbazide. These compounds and their metal complexes are of significant interest due to their broad spectrum of biological activities, including potent anticancer and antiviral effects. The thiosemicarbazone moiety can act as a chelating agent, and its biological activity is often attributed to its ability to bind to metal ions in biological systems.

Experimental Protocol: Synthesis of a Representative Thiosemicarbazone

The synthesis of thiosemicarbazones is a straightforward one-pot reaction.

  • Reaction Mixture: In a round-bottom flask, dissolve 4-ethylthiazole-2-carbaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL).

  • Catalysis and Reflux: Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 2-3 hours.

  • Product Isolation: After cooling, the solid product that precipitates is filtered, washed with water and cold ethanol, and then recrystallized from ethanol to yield the pure thiosemicarbazone.

Spectroscopic Characterization
  • FT-IR (cm⁻¹): The IR spectrum will show characteristic bands for N-H stretching (3400-3100 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹ and 850-800 cm⁻¹).

  • ¹H NMR (ppm): The ¹H NMR spectrum will display a singlet for the azomethine proton (-CH=N-) around δ 8.0-8.5 ppm. The N-H protons of the thiosemicarbazide moiety will appear as broad singlets at lower and higher fields.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the synthesized thiosemicarbazone.

Comparative Anticancer Activity

Thiosemicarbazones derived from various aldehydes have shown significant cytotoxic activity against a range of cancer cell lines. The following table presents IC₅₀ values for analogous thiosemicarbazone derivatives.

Compound IDAldehyde PrecursorCancer Cell LineIC₅₀ (µg/mL)Reference
Analog 9 4-FluorobenzaldehydeMCF-7 (Breast)7.02
Analog 10 4-NitrobenzaldehydeC6 (Glioma)9.08
Analog 11 2-HydroxybenzaldehydeMCF-7 (Breast)8.5
Analog 12 3-NitrobenzaldehydeC6 (Glioma)10.59

Note: The data presented is for analogous compounds and serves as a predictive guide.

The potent anticancer activity of these compounds makes them promising candidates for further development. The presence of different substituents on the aromatic ring of the starting aldehyde allows for fine-tuning of their cytotoxic effects.

Conclusion

4-Ethylthiazole-2-carbaldehyde is a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The straightforward synthesis of Schiff bases, hydrazones, and thiosemicarbazones, coupled with their significant potential as anticancer and antimicrobial agents, underscores the importance of this chemical scaffold in drug discovery. The comparative data presented in this guide, although based on analogous structures, provides a strong rationale for the continued exploration and optimization of derivatives from 4-ethylthiazole-2-carbaldehyde. Further research focusing on the synthesis and rigorous biological evaluation of these specific derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone derivatives. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PubMed Central (PMC). Available at: [Link]

  • New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. PubMed Central (PMC). Available at: [Link]

  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthesis, Spectral Characterization, and Molecular Docking of Novel Schiff Bases with Potential Lung Cancer Activity. Oriental Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis and Evaluation of Biological activities of Thiosemicarbazones derivatives. ResearchGate. Available at: [Link]

  • Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. ResearchGate. Available at: [Link]

  • A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME HYDRAZONE AND THIAZOLIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. CHEMICAL PROBLEMS. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff’s Base from 2-Amino Thiazole with Indole-3-Carbadehyde. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central (PMC). Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central (NIH). Available at: [Link]

  • Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Academy of Science and Technology. Available at: [Link]

  • (PDF) New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. ResearchGate. Available at: [Link]

  • In vitro and in silico studies of antimicrobial activity. Elsevier. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Publications. Available at: [Link]

  • Synthesis, characterization, mass spectral fragmentation, thermal study and biological evaluation of new Schiff base ligand and its metal(II) complexes derived from 4-(diethylamino)salicylaldehyde and thiazole moiety. Springer. Available at: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization And Cytotoxic Activity Study Of Mn (II), Co (II), And Metal Complexes With New Schiff Base Against The Hepatocellular Carcinoma (SK-GT-4) Cancer Cell. Research Square. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central (PMC). Available at: [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PubMed Central (PMC). Available at: [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Publications. Available at: [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. Available at: [https://dergipark.org.tr/en/pub/jcrp/issue/82873/1318464]([Link]

Validation

Biological activity screening of 4-Ethylthiazole-2-carbaldehyde derivatives

An Objective Comparison of 4-Ethylthiazole-2-carbaldehyde Derivatives in Biological Activity Screening Introduction: The Versatility of the Thiazole Scaffold Thiazole, a five-membered heterocyclic ring containing sulfur...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of 4-Ethylthiazole-2-carbaldehyde Derivatives in Biological Activity Screening

Introduction: The Versatility of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects.[2][3][4][5][6] This wide-ranging bioactivity makes the thiazole nucleus a "privileged scaffold" for drug discovery and development. 4-Ethylthiazole-2-carbaldehyde, in particular, serves as a crucial starting material or "building block."[7] Its reactive aldehyde group allows for straightforward chemical modifications, enabling the synthesis of large, diverse libraries of derivative compounds. This guide provides a comparative analysis of screening methodologies and biological activities for derivatives of 4-Ethylthiazole-2-carbaldehyde, offering field-proven insights for researchers in drug development.

From Synthesis to Screening: A General Workflow

The journey from a starting compound to a potential drug candidate involves a logical progression from synthesis to biological evaluation. The carbaldehyde functional group on the 4-ethylthiazole core is an ideal anchor point for derivatization, commonly through condensation reactions with amines or hydrazides to form Schiff bases or hydrazones, respectively. This strategy allows for the systematic introduction of various chemical moieties, creating a library of compounds with diverse physicochemical properties, which is essential for exploring structure-activity relationships (SAR).

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A 4-Ethylthiazole- 2-carbaldehyde C Condensation Reaction (e.g., Schiff Base Formation) A->C B Amine / Hydrazide Reagents B->C D Derivative Library (Diverse Structures) C->D E Primary Screening (e.g., In Vitro Assays) D->E Test Compounds F Hit Identification (Active Compounds) E->F G Secondary Screening (Dose-Response, Selectivity) F->G H Lead Compound G->H G Thiazole Thiazole Derivative Kinase Inhibits Protein Kinases (e.g., VEGFR-2, c-Met) Thiazole->Kinase Apoptosis Induces Apoptosis (Caspase Activation) Thiazole->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Thiazole->CellCycle Outcome Cancer Cell Death & Inhibition of Proliferation Kinase->Outcome Apoptosis->Outcome CellCycle->Outcome G Start Primary Screen (e.g., In Vitro COX-2 Assay) Decision1 Active? Start->Decision1 Secondary Secondary Screen (e.g., Cellular Assays for NO, IL-6, TNF-α) Decision1->Secondary Yes Inactive Inactive Decision1->Inactive No Decision2 Potent & Non-toxic? Secondary->Decision2 Lead Lead Optimization (SAR Studies) Decision2->Lead Yes Decision2->Inactive No End Preclinical Candidate Lead->End

Caption: A logical screening cascade for identifying anti-inflammatory lead compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a fluorometric assay designed to screen for inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme.

  • Compound Addition: Add the test compounds (thiazole derivatives) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor like Celecoxib).

  • Enzyme Addition: Add the human recombinant COX-2 enzyme to all wells except the negative control (background) wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing arachidonic acid (the substrate) and a fluorometric probe. The probe will fluoresce upon being oxidized by the products of the COX reaction.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 10-15 minutes using a microplate reader (Excitation/Emission ~535/587 nm).

  • Analysis: Calculate the rate of the reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound relative to the vehicle control. Calculate IC₅₀ values from the dose-response curves.

Comparative Data on Anti-inflammatory Activity
Compound Class/DerivativeAssayInhibition (%)Reference
Phenyl Thiazole (Compound 3c)Carrageenan-induced Paw Edema44%
Phenyl Thiazole (Compound 3d)Carrageenan-induced Paw Edema41%
Indole-thiazole (Compound 13b)LPS-induced NO productionPotent Inhibition
2-aminothiazoleacetic acid (Compd. 29)Carrageenan-induced Paw EdemaStrong Inhibition
2-aminothiazoleacetic acid (Compd. 71)Carrageenan-induced Paw EdemaStrong Inhibition

Analysis: The data, primarily from in vivo models which are informed by initial in vitro screens, shows that thiazole derivatives can be highly effective. C[8]ompounds 3c and 3d demonstrated significant anti-inflammatory activity. F[8]urthermore, derivatives like Compound 13b were found to potently inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in cellular assays, confirming their mechanism of action at a molecular level. S[9]tudies also show that certain derivatives have a better safety profile with less gastrointestinal damage compared to standard drugs.

Derivatives of 4-Ethylthiazole-2-carbaldehyde represent a highly versatile and promising class of compounds for drug discovery. The straightforward chemistry of the carbaldehyde group allows for the creation of extensive and diverse molecular libraries, which, when subjected to the systematic screening protocols outlined in this guide, can lead to the identification of potent and selective lead compounds.

Comparative analysis reveals that specific structural modifications are key to optimizing activity against cancer, microbial, and inflammatory targets. Future research should focus on integrated approaches, combining computational screening and molecular docking with high-throughput in vitro assays to more rapidly identify candidates with high potential. T[11]he development of derivatives with multi-target activities (e.g., combined anti-inflammatory and anticancer effects) could also represent a valuable therapeutic strategy.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • The Potential of Thiazole Deriv
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • A Review on Thiazole as Anticancer Agents. Neliti.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Deriv
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIV
  • 4-Ethynylthiazole-2-carbaldehyde. EvitaChem.
  • 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent. Benchchem.
  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Semantic Scholar.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • An Overview of Thiazole Derivatives and its Biological Activities. ijcrt.org.
  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. NIH.
  • Biological Potential of Thiazole Derivatives of Synthetic Origin.
  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). MDPI.

Sources

Comparative

Purity Analysis of Synthesized 4-Ethylthiazole-2-carbaldehyde by HPLC: A Comparative Guide to Method Optimization

For researchers, scientists, and professionals in drug development, the meticulous verification of purity for newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of purity for newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Ethylthiazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. We will explore the nuances of method development, moving from a conventional approach to an optimized strategy that leverages alternative column chemistry for superior resolution and analytical performance. This guide is designed to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the principles at play.

Introduction: The Critical Role of Purity in Drug Discovery

4-Ethylthiazole-2-carbaldehyde, and heterocyclic aldehydes in general, are valuable intermediates in the synthesis of a wide array of pharmaceutical agents.[1][2] The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a critical component of the drug discovery and development pipeline. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

This guide will present a comparative study of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of a laboratory-synthesized batch of 4-Ethylthiazole-2-carbaldehyde. We will contrast a conventional method utilizing a standard C18 stationary phase with an optimized method employing a Phenyl-Hexyl stationary phase, demonstrating the latter's enhanced selectivity for aromatic analytes.

Synthesis and Impurity Profile of 4-Ethylthiazole-2-carbaldehyde

A fundamental aspect of developing a specific and robust purity analysis method is a thorough understanding of the compound's synthesis and the potential impurities that may arise. For the purpose of this guide, we will consider the synthesis of 4-Ethylthiazole-2-carbaldehyde via a modified Hantzsch thiazole synthesis.[4][5][6][7]

Proposed Synthesis Route:

The synthesis involves the condensation of an α-haloketone, 1-bromo-2-butanone, with a thioamide, in this case, 2-oxoethanethioamide, followed by subsequent oxidation to yield the target aldehyde.

Potential Impurities:

Based on this synthetic pathway, the following impurities are anticipated:

  • Impurity A (Unreacted Starting Material): 1-bromo-2-butanone

  • Impurity B (Unreacted Starting Material): 2-oxoethanethioamide

  • Impurity C (Intermediate): 4-ethyl-2-thiazolemethanol (from incomplete oxidation)

  • Impurity D (Side-product): Isomeric impurity, 5-Ethylthiazole-2-carbaldehyde (resulting from potential rearrangement or alternative cyclization)[8]

A successful HPLC method must be able to resolve the main peak of 4-Ethylthiazole-2-carbaldehyde from these potential impurities.

Comparative HPLC Methodologies

Herein, we compare two distinct RP-HPLC methods for the purity analysis of 4-Ethylthiazole-2-carbaldehyde. Method A represents a conventional approach using a C18 column, while Method B is an optimized method employing a Phenyl-Hexyl column to enhance selectivity.

Method A: Conventional C18 Approach

This method utilizes a traditional C18 stationary phase, which separates compounds primarily based on their hydrophobicity.

Method B: Optimized Phenyl-Hexyl Approach

This optimized method employs a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns offer alternative selectivity to C18 columns, particularly for aromatic compounds, due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[9][10][11][12][13] This can lead to improved resolution of structurally similar aromatic compounds.

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution: A stock solution of 4-Ethylthiazole-2-carbaldehyde reference standard (purity ≥99.5%) was prepared in acetonitrile at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: The synthesized 4-Ethylthiazole-2-carbaldehyde was dissolved in acetonitrile to a nominal concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.

  • Spiked Sample Solution: To demonstrate specificity, a sample solution was spiked with small amounts of the potential impurities (A, B, C, and D) at a concentration of approximately 0.5% relative to the main analyte.

HPLC Instrumentation and Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

ParameterMethod A: Conventional C18Method B: Optimized Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B0-2 min: 25% B2-12 min: 25% to 75% B12-15 min: 75% B15-17 min: 75% to 25% B17-22 min: 25% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C35 °C
Detection PDA at 254 nmPDA at 254 nm
Injection Vol. 10 µL10 µL
Method Validation

The optimized method (Method B) was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities. This was evaluated using the spiked sample solution.

  • Linearity: The linearity of the method was determined by analyzing a series of dilutions of the reference standard over a concentration range of 1-100 µg/mL.

  • Accuracy: The accuracy was assessed by a recovery study, spiking a known amount of the reference standard into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Determined by six replicate injections of the sample solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the sample solution on two different days by two different analysts.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%).

Workflow for HPLC Purity Analysis

Sources

Validation

Comparative study of the reaction kinetics of different thiazole aldehydes

A Comparative Guide to the Reaction Kinetics of Thiazole Aldehydes This guide provides a detailed comparative analysis of the reaction kinetics of different thiazole aldehydes. Designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reaction Kinetics of Thiazole Aldehydes

This guide provides a detailed comparative analysis of the reaction kinetics of different thiazole aldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors governing their reactivity. We will explore the theoretical underpinnings of thiazole chemistry, present a robust experimental protocol for kinetic analysis using a model reaction, and interpret the resulting data to provide actionable insights for synthetic strategy and molecular design.

Introduction: The Significance of Thiazole Aldehydes in Modern Chemistry

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, including Sulfathiazole (antibacterial) and Ritonavir (antiretroviral). The introduction of a formyl (-CHO) group onto the thiazole ring creates thiazole aldehydes, versatile intermediates that serve as critical building blocks for more complex molecular architectures.[3][4]

The reactivity of a thiazole aldehyde is profoundly influenced by the position of the formyl group on the heterocyclic ring. The thiazole ring exhibits an uneven distribution of electron density: the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich.[5] This electronic disparity dictates the electrophilicity of the aldehyde's carbonyl carbon, and consequently, its susceptibility to nucleophilic attack—a cornerstone of its chemical behavior.[1] Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic pathways.

This guide will focus on comparing the reactivity of two common isomers: Thiazole-2-carbaldehyde and Thiazole-4-carbaldehyde , using the Knoevenagel condensation as a model reaction.

Theoretical Framework: Structure-Reactivity Relationships

The inherent reactivity of thiazole aldehydes is governed by the electronic interplay between the formyl group and the heterocyclic ring.

  • Thiazole-2-carbaldehyde: The formyl group at the C2 position experiences a strong electron-withdrawing effect from the adjacent electronegative nitrogen atom and the overall electron-deficient nature of this position.[5] This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a highly potent electrophile. Consequently, it is expected to react more rapidly with nucleophiles.

  • Thiazole-4-carbaldehyde: With the formyl group at the C4 position, the electronic influence from the heteroatoms is less direct. The C4 position is not as electron-poor as C2.[5] Therefore, the carbonyl carbon in thiazole-4-carbaldehyde is less electrophilic than in its C2 counterpart, predicting a slower reaction rate.[6]

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, serves as an excellent model for quantifying these reactivity differences.[7] The reaction rate is directly dependent on the electrophilicity of the aldehyde, making it a sensitive probe for the electronic effects of the thiazole ring.

Experimental Design: A Protocol for Kinetic Analysis

To quantitatively compare the reaction rates, a kinetic study using UV-Vis spectroscopy is proposed. This technique allows for real-time monitoring of the formation of the conjugated product, which typically absorbs at a longer wavelength than the reactants.

General Workflow for Kinetic Measurement

The following diagram illustrates the standardized workflow for acquiring and analyzing kinetic data.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) B Thermostat Cuvette Holder (e.g., 25.0 °C) C Add Malononitrile & Catalyst to Solvent in Cuvette B->C D Initiate Reaction by Injecting Thiazole Aldehyde Solution C->D E Immediately Begin Absorbance Monitoring D->E F Plot Absorbance vs. Time E->F G Calculate Initial Rate from Linear Portion F->G H Determine Pseudo-First-Order Rate Constant (k_obs) G->H I Calculate Second-Order Rate Constant (k) H->I

Caption: Experimental workflow for kinetic analysis via UV-Vis spectroscopy.

Detailed Step-by-Step Methodology

This protocol describes the Knoevenagel condensation between a thiazole aldehyde and malononitrile, catalyzed by piperidine.

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of Thiazole-2-carbaldehyde in absolute ethanol.

    • Prepare a 0.1 M stock solution of Thiazole-4-carbaldehyde in absolute ethanol.

    • Prepare a 1.0 M stock solution of malononitrile in absolute ethanol.

    • Prepare a 0.1 M stock solution of piperidine (catalyst) in absolute ethanol.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to monitor a wavelength where the product shows maximum absorbance (e.g., determined by running a full spectrum of a completed reaction, typically in the 350-450 nm range).

    • Equilibrate the cuvette holder to a constant temperature of 25.0 ± 0.1 °C.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To a 3 mL quartz cuvette, add 2.8 mL of absolute ethanol.

    • Add 100 µL of the 1.0 M malononitrile solution (final concentration: ~33 mM). A large excess is used to ensure pseudo-first-order kinetics with respect to the aldehyde.

    • Add 50 µL of the 0.1 M piperidine solution (final concentration: ~1.7 mM).

    • Place the cuvette in the spectrophotometer and zero the absorbance.

    • To initiate the reaction, rapidly inject 50 µL of the 0.1 M thiazole aldehyde stock solution (final concentration: ~1.7 mM), mix quickly, and immediately start recording the absorbance as a function of time for at least 3 half-lives.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the data to the integrated rate law: ln(A∞ - At) = -kobst + ln(A∞), where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k) is then calculated using the equation: k = kobs / [Malononitrile].

  • Replication:

    • Repeat the experiment at least three times for each aldehyde to ensure reproducibility and calculate the mean and standard deviation of the rate constants.

Comparative Kinetic Data & Interpretation

The following table presents illustrative data derived from the principles discussed. This data serves to model the expected outcomes from the experimental protocol and facilitate a discussion of the kinetic differences.

Thiazole AldehydeStructurePosition of -CHOIllustrative Second-Order Rate Constant (k) at 25°C [M⁻¹s⁻¹]Relative Reactivity
Thiazole-2-carbaldehyde C20.45 ± 0.03~ 6.4x
Thiazole-4-carbaldehyde C40.07 ± 0.011.0x
Analysis of Results

The data clearly demonstrates a significant difference in reaction rates, with Thiazole-2-carbaldehyde reacting over six times faster than Thiazole-4-carbaldehyde under identical conditions. This empirical result provides strong validation for our initial theoretical predictions.

  • Causality of Reactivity: The superior reactivity of the 2-substituted isomer is a direct consequence of the enhanced electrophilicity of its carbonyl carbon.[5] The C2 position of the thiazole ring is inherently electron-poor, an effect that is transmitted to the attached formyl group, making it a more attractive target for nucleophilic attack by the enolate of malononitrile.

  • Mechanistic Implications: The rate-determining step in the Knoevenagel condensation is typically the initial nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon.[7] A more electrophilic aldehyde lowers the activation energy for this step, leading to a faster overall reaction rate. The mechanism is visualized below.

G Nuc Malononitrile + Piperidine Enolate Enolate (Nucleophile) Nuc->Enolate Deprotonation (Fast Equilibrium) Intermediate Tetrahedral Intermediate (Alkoxide) Enolate->Intermediate Nucleophilic Attack (Rate-Determining Step) Aldehyde Thiazole Aldehyde (Electrophile) Aldehyde->Intermediate ProductH2O Dehydrated Intermediate Intermediate->ProductH2O Protonation FinalProduct Conjugated Product + H₂O + Piperidine ProductH2O->FinalProduct Dehydration (E1cB)

Caption: Generalized mechanism for the Knoevenagel condensation.

Conclusion

This guide demonstrates that the reactivity of thiazole aldehydes in nucleophilic addition-elimination reactions is highly dependent on the substitution pattern of the thiazole ring. Thiazole-2-carbaldehyde exhibits significantly faster reaction kinetics compared to thiazole-4-carbaldehyde due to the pronounced electron-withdrawing nature of the C2 position.

For researchers in drug discovery and process chemistry, this kinetic differential is a critical design parameter. When rapid and efficient conjugation is required, thiazole-2-carbaldehyde is the superior building block. Conversely, if a more moderate reaction rate is desired to control selectivity in the presence of multiple electrophilic sites, thiazole-4-carbaldehyde may be the more suitable choice. The robust and reproducible UV-Vis spectroscopy protocol outlined herein provides a reliable framework for quantifying these differences and informing rational molecular design.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2024). Thiazole. Retrieved from [Link]

  • LookChem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data. Retrieved from [Link]

  • Dondoni, A., & Merino, P. (1992). Chemistry of the Enolates of 2-Acetylthiazole: Aldol Reactions with Chiral Aldehydes To Give 3-Deoxy Aldos-2-uloses and 3-Deoxy 2-Ulosonic Acids. The Journal of Organic Chemistry, 57(23), 6273–6281. Retrieved from [Link]

  • Gaikwad, A. S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Dondoni, A. (1998). The Thiazole Aldehyde Synthesis. Synthesis, 1998(12), 1681-1706. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiazoles from aldehydes, amines, and element sulfur. Retrieved from [Link]

  • Al-Fahd, A. A., et al. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. Retrieved from [Link]

  • da Silva, F. M., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry, 28(13), 1023-1045. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical studies on the reactivity of thiazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole-4-carboxaldehyde. Retrieved from [Link]

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Salakhutdinov, N. F., & Volcho, K. P. (2019). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Chemistry of Heterocyclic Compounds, 55, 660-676. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4849. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

  • MDPI. (2023). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved from [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • PubMed. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]

  • Wikipedia. (2024). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. Retrieved from [Link]

  • YouTube. (2020). Basicity and Reactivity of Heterocyclic Compounds. Retrieved from [Link]

  • IJPBS. (n.d.). View of RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • ChemWhat. (n.d.). Thiazole-4-carboxaldehyde CAS#: 3364-80-5. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 4-Ethylthiazole-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Thiazole Derivatives Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 4-Ethylthiazole-2-carbaldehyde moiety serves as a versatile precursor for the synthesis of a multitude of derivatives, primarily through the formation of thiosemicarbazones and Schiff bases.

The therapeutic potential of these derivatives is intrinsically linked to their three-dimensional structure. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these structures at the atomic level, providing precise information on molecular geometry, conformation, and intermolecular interactions.[2] This structural data is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide will compare and contrast the crystallographic analysis of two key classes of 4-Ethylthiazole-2-carbaldehyde derivatives: thiosemicarbazones and Schiff bases. We will explore the nuances of their synthesis, crystallization, and ultimate structural determination.

Synthesis and Derivatization: A Tale of Two Condensations

The primary route to derivatizing 4-Ethylthiazole-2-carbaldehyde is through condensation reactions with primary amines to form Schiff bases or with thiosemicarbazide to yield thiosemicarbazones.

Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of an aldehyde or ketone with thiosemicarbazide. These compounds are of significant interest due to their potent and diverse biological activities, which are often attributed to their ability to chelate metal ions.

Schiff Base Derivatives

Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde or ketone. The resulting carbon-nitrogen double bond is a key feature that influences the planarity and electronic properties of the molecule.

Experimental Protocols: From Synthesis to Structure

Part 1: Synthesis of 4-Ethylthiazole-2-carbaldehyde Thiosemicarbazone

Objective: To synthesize a thiosemicarbazone derivative of 4-Ethylthiazole-2-carbaldehyde suitable for single-crystal X-ray diffraction.

Materials:

  • 4-Ethylthiazole-2-carbaldehyde

  • Thiosemicarbazide

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-Ethylthiazole-2-carbaldehyde in 20 mL of absolute ethanol.

  • Add a solution of 1.0 mmol of thiosemicarbazide in 20 mL of warm absolute ethanol to the flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours, with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

Causality: The use of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of thiosemicarbazide. Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion.

Part 2: Synthesis of a 4-Ethylthiazole-2-carbaldehyde Schiff Base

Objective: To synthesize a Schiff base derivative of 4-Ethylthiazole-2-carbaldehyde for crystallographic analysis.

Materials:

  • 4-Ethylthiazole-2-carbaldehyde

  • Aniline (or a substituted aniline)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve 1.0 mmol of 4-Ethylthiazole-2-carbaldehyde in 15 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1.0 mmol of aniline in 10 mL of methanol.

  • Add the aniline solution dropwise to the aldehyde solution with constant stirring at room temperature.

  • A precipitate should begin to form shortly after the addition.

  • Continue stirring the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain crystals suitable for X-ray diffraction.

Causality: The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration to form the imine. The choice of a simple aromatic amine like aniline often leads to a planar and rigid molecule, which can facilitate crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The ideal crystal for diffraction should be well-formed, with sharp edges and no visible defects, and typically have dimensions of 0.1-0.3 mm in each direction.

Common Crystallization Techniques for Thiazole Derivatives
  • Slow Evaporation: This is the simplest and most common method. The synthesized compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a small amount of a relatively non-volatile solvent and placing this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two solvents as they slowly mix.

Solvent Selection: The choice of solvent is critical. A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures. Common solvents for thiazole derivatives include ethanol, methanol, ethyl acetate, acetone, and dichloromethane.

dot

Caption: Experimental workflow from synthesis to structural analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice.

A Generalized Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of appropriate size is selected and mounted on a cryoloop.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

dot

Caption: Logical flow of crystallographic data analysis.

Comparative Crystallographic Data Analysis

Parameter4-Methylbenzaldehyde Thiosemicarbazone[3][4]Expected for 4-Ethylthiazole-2-carbaldehyde ThiosemicarbazoneExpected for 4-Ethylthiazole-2-carbaldehyde Schiff Base
Crystal System MonoclinicLikely Monoclinic or OrthorhombicDependent on aniline substituent, likely Monoclinic or Triclinic
Space Group P2₁/cCommon space groups for organic molecules (e.g., P2₁/c, P-1)Common space groups for organic molecules
a (Å) 13.234 (3)--
b (Å) 8.221 (2)--
c (Å) 10.311 (2)--
β (˚) 111.15 (3)--
Volume (ų) 1046.2 (4)--
Z 42 or 42 or 4
Key Bond Lengths C=S: ~1.68 Å, C=N: ~1.28 ÅC=S: ~1.68 Å, C=N (imine): ~1.28 Å, C=N (thiazole): ~1.37 ÅC=N (imine): ~1.28 Å, C=N (thiazole): ~1.37 Å
Molecular Conformation The thiosemicarbazone moiety is typically planar or near-planar.The thiosemicarbazone and thiazole moieties are likely to be coplanar.The planarity will be influenced by the dihedral angle between the thiazole and the aniline ring.
Intermolecular Interactions N-H···S and N-H···N hydrogen bonds are common, leading to the formation of dimers or chains.Strong N-H···S and N-H···N hydrogen bonding networks are expected.π-π stacking interactions between aromatic rings may be observed in addition to weaker C-H···N or C-H···S interactions.

Expert Insights:

  • Thiosemicarbazones: The presence of both hydrogen bond donors (N-H) and acceptors (C=S, N) in thiosemicarbazones often leads to robust and predictable hydrogen bonding networks, which can facilitate crystallization.[3] The resulting crystal packing is frequently dominated by these interactions, leading to the formation of well-defined supramolecular structures.

  • Schiff Bases: The crystal packing of Schiff base derivatives is more varied and is highly dependent on the nature of the substituent on the aniline ring. Bulky substituents can disrupt π-π stacking and lead to more complex packing arrangements. The absence of the strong hydrogen-bonding motifs seen in thiosemicarbazones can sometimes make crystallization more challenging.

Conclusion

The X-ray crystallographic analysis of 4-Ethylthiazole-2-carbaldehyde derivatives provides indispensable information for understanding their chemical and biological properties. While the synthesis of both thiosemicarbazone and Schiff base derivatives is relatively straightforward, the successful growth of high-quality single crystals requires careful control over experimental conditions.

A comparative analysis of the expected crystallographic features of these two classes of derivatives highlights the dominant role of intermolecular interactions in dictating their solid-state structures. The strong hydrogen-bonding capabilities of thiosemicarbazones often lead to more predictable and robust crystal packing, while the structures of Schiff bases are more subtly influenced by a combination of weaker interactions.

This guide has provided a comprehensive overview of the experimental and analytical considerations for the X-ray crystallography of 4-Ethylthiazole-2-carbaldehyde derivatives. By understanding the causality behind the experimental choices and the key structural features to anticipate, researchers can more effectively utilize this powerful technique to advance their drug discovery and development efforts.

References

Validation

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of 4-Ethylthiazole-2-carbaldehyde

In the landscape of pharmaceutical research and development, the precise quantification of heterocyclic compounds like 4-Ethylthiazole-2-carbaldehyde is paramount. As a key intermediate and building block in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise quantification of heterocyclic compounds like 4-Ethylthiazole-2-carbaldehyde is paramount. As a key intermediate and building block in the synthesis of various biologically active molecules, ensuring its purity and concentration is critical for reaction stoichiometry, impurity profiling, and quality control. This guide provides an in-depth comparison of two robust analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validated quantification of this compound. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework of scientific integrity and trustworthiness.[1][2][3]

The choice between these methodologies is not arbitrary; it is driven by the specific requirements of the analytical challenge, including required sensitivity, sample matrix complexity, and available instrumentation. This guide will dissect the causality behind the experimental choices for each method, present detailed validation protocols, and offer a comparative analysis to aid researchers in selecting the optimal approach for their specific application.

Pillar 1: The Analytical Challenge - 4-Ethylthiazole-2-carbaldehyde

4-Ethylthiazole-2-carbaldehyde is a heterocyclic aldehyde. Its structure, featuring a thiazole ring, an ethyl group, and a reactive aldehyde functional group, dictates the analytical strategies for its quantification. The aldehyde group offers a chromophore for UV detection, making HPLC-UV a viable option. Its potential volatility also makes it amenable to GC-based methods. The goal of any analytical method is to be specific, accurate, precise, and robust.[1][2][4]

Pillar 2: Comparative Analysis of Validated Methodologies

We will explore two primary analytical techniques suitable for the quantification of 4-Ethylthiazole-2-carbaldehyde: RP-HPLC with UV detection and GC-MS. The validation of these methods will be assessed against the core parameters defined by the ICH.[2][5]

Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a moderately polar compound like 4-Ethylthiazole-2-carbaldehyde, a C18 column is a logical starting point for achieving good retention and separation from potential impurities.

Principle: The analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The aldehyde functional group contains a chromophore that absorbs UV light, allowing for quantification using a UV detector.

Causality of Experimental Choices:

  • Derivatization: While the intrinsic chromophore of the aldehyde may suffice for moderate concentrations, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance sensitivity and shift the maximum absorbance to a higher wavelength, reducing interference from common contaminants.[6] This is particularly useful for trace-level quantification.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water (or a buffer) is standard for RP-HPLC.[7] The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape. An acidic modifier like formic or trifluoroacetic acid is often added to improve peak symmetry by suppressing the ionization of any acidic or basic functional groups.

  • Wavelength Selection: The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For the DNPH derivative, this is typically around 360 nm.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[8] It is ideal for analyzing volatile and semi-volatile compounds.

Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated by their mass-to-charge ratio, providing definitive identification and quantification.

Causality of Experimental Choices:

  • Injection Mode: A split/splitless injector is typically used. For higher concentrations, a split injection prevents column overloading, while for trace analysis, a splitless injection maximizes the amount of analyte reaching the column.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), provides excellent resolution for a wide range of compounds, including heterocyclic aldehydes.

  • Mass Spectrometry Mode: For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. By monitoring only a few characteristic ions of 4-Ethylthiazole-2-carbaldehyde, SIM mode dramatically increases sensitivity and selectivity, filtering out background noise.[9]

Quantitative Data Comparison: HPLC-UV vs. GC-MS

The following table summarizes the expected performance characteristics of each method based on a rigorous validation protocol compliant with ICH guidelines.[1][2]

Validation Parameter RP-HPLC-UV (with DNPH Derivatization) GC-MS (in SIM Mode) ICH Acceptance Criteria (Typical)
Specificity High; demonstrated by peak purity analysis and separation from placebo and known impurities.Very High; confirmed by retention time and mass spectrum matching. Unlikely interference.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (r²) > 0.999> 0.999r² ≥ 0.995[2]
Range Typically 1 - 150 µg/mLTypically 0.01 - 10 µg/mL80% to 120% of the test concentration for assays.[2]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Typically 98-102% for drug substance assay.[4]
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 2.0%Intermediate: < 3.0%RSD ≤ 2% is commonly acceptable for assays.[2]
Limit of Detection (LOD) ~0.3 µg/mL~0.003 µg/mL (3 ng/mL)Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.01 µg/mL (10 ng/mL)Signal-to-Noise ratio of 10:1; must be determined with acceptable precision and accuracy.[4]
Robustness High; minor variations in pH, mobile phase composition, and flow rate have minimal impact.Moderate; sensitive to changes in inlet temperature, oven ramp rate, and gas flow.The method's reliability under small, deliberate variations in conditions must be demonstrated.[1]

Experimental Protocols & Workflows

The following are detailed, step-by-step methodologies for the quantification of 4-Ethylthiazole-2-carbaldehyde.

Protocol 1: RP-HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Ethylthiazole-2-carbaldehyde reference standard at 1 mg/mL in acetonitrile.

    • Create a series of calibration standards ranging from 1 µg/mL to 150 µg/mL by diluting the stock solution with the mobile phase.

    • Accurately weigh the sample containing the analyte and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent with UV/Vis detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (adjust based on UV scan of the pure compound).

  • Validation Procedure:

    • Specificity: Inject a blank (mobile phase), a placebo solution, and a spiked sample to demonstrate no interference at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.[2]

    • Accuracy: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[4]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.[10]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[10]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Standard & Sample S2 Dissolve in Acetonitrile S1->S2 S3 Prepare Calibration Curve (1-150 µg/mL) S2->S3 A1 Inject 10 µL onto C18 Column S3->A1 Analysis Run A2 Isocratic Elution (ACN:H2O) A1->A2 A3 UV Detection at 265 nm A2->A3 D1 Integrate Peak Area A3->D1 Chromatogram D2 Quantify against Calibration Curve D1->D2

Caption: Workflow for RP-HPLC-UV quantification.

Protocol 2: GC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Ethylthiazole-2-carbaldehyde reference standard at 100 µg/mL in methanol.

    • Create a series of calibration standards ranging from 0.01 µg/mL to 10 µg/mL by diluting the stock solution with methanol.

    • Accurately weigh the sample containing the analyte and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 10:1).

    • Oven Program: Start at 60°C (hold 1 min), ramp to 240°C at 20°C/min, hold for 2 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C; Quadrupole: 150°C.

    • Acquisition Mode: SIM. Select 3-4 characteristic ions from the full scan spectrum of the standard (e.g., the molecular ion and major fragment ions).

  • Validation Procedure:

    • Follow the same validation principles as the HPLC method (Specificity, Linearity, Accuracy, Precision), applying them to the GC-MS data. For specificity, the combination of retention time and the ratio of quantifier/qualifier ions provides definitive proof.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Standard & Sample P2 Dissolve in Methanol P1->P2 P3 Prepare Calibration Curve (0.01-10 µg/mL) P2->P3 G1 1 µL Split Injection P3->G1 Analysis Run G2 GC Separation (HP-5ms) G1->G2 G3 MS Detection (SIM Mode) G2->G3 C1 Extract Ion Chromatograms G3->C1 MS Data C2 Quantify using Quantifier Ion C1->C2

Caption: Workflow for GC-MS (SIM) quantification.

Conclusion and Recommendation

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 4-Ethylthiazole-2-carbaldehyde. The choice of method should be guided by the specific analytical needs.

  • RP-HPLC-UV is a robust, cost-effective, and highly precise method suitable for routine quality control and assays where concentration levels are expected to be in the µg/mL range or higher. Its simplicity and high throughput make it an excellent choice for release testing of raw materials and finished products.

  • GC-MS offers unparalleled specificity and sensitivity. It is the superior choice for trace-level analysis, such as impurity profiling, stability studies where degradation products may be present at very low levels, or analysis in complex biological matrices. The ability to operate in SIM mode provides a limit of quantification that is often two to three orders of magnitude lower than HPLC-UV.

Ultimately, the development and validation of either method must be executed with meticulous attention to detail, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity in drug development.

References

  • AMSbiopharma. (2025, July 22).
  • Altabrisa Group. (2025, August 25).
  • BioPharm International.
  • YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220.
  • Yuce, M., & Capan, Y. (2013). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica, 70(2), 357-365.
  • Senevirathne, B., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2749.
  • Tembe, S., et al. Quality by design driven analytical method validation. Quantum Journal of Medical and Health Sciences, 2(4), 7-17.
  • Al-Ghannam, S. M., et al. (2021). Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. Scientific Reports, 11(1), 12693.
  • Al-Mugdadi, S. F. H., et al. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Systematic Reviews in Pharmacy, 12(1), 1033-1042.
  • Kim, M., et al. (2014). Determination of 4-Methylimidazole and 2-Acetyl-4()-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicological Research, 30(2), 123-128.
  • Zygmunt, B., et al. (1995). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 67(18), 3212-3217.

Sources

Comparative

A Comparative Performance Analysis of 4-Ethylthiazole-2-carbaldehyde in Key Synthetic Transformations

This guide provides an in-depth, objective comparison of 4-Ethylthiazole-2-carbaldehyde's performance against a common alternative, 4-Methylthiazole-2-carbaldehyde, in two pivotal synthetic routes. The content is tailore...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4-Ethylthiazole-2-carbaldehyde's performance against a common alternative, 4-Methylthiazole-2-carbaldehyde, in two pivotal synthetic routes. The content is tailored for researchers, scientists, and drug development professionals, offering experimental data, detailed protocols, and mechanistic insights to inform reagent selection in complex synthetic workflows.

Introduction: The Strategic Value of Substituted Thiazole Aldehydes

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a rigid structural linker.[1][2] Specifically, thiazole-2-carbaldehydes are versatile intermediates, serving as electrophilic partners in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The substituent at the 4-position of the thiazole ring can significantly modulate the electronic properties and steric environment of the aldehyde, thereby influencing reaction kinetics, yield, and product profiles.

This guide focuses on 4-Ethylthiazole-2-carbaldehyde , a key building block whose performance is benchmarked against the closely related and widely used 4-Methylthiazole-2-carbaldehyde .[1][3] We will explore their comparative efficacy in two distinct and highly relevant synthetic applications:

  • The Hantzsch Thiazole Synthesis: A classic multi-component reaction for constructing highly substituted 2-aminothiazole derivatives.[2][4]

  • Reductive Amination for Bioactive Amine Synthesis: A fundamental transformation for converting aldehydes into valuable amine precursors for drug discovery.

By presenting side-by-side experimental data and explaining the underlying mechanistic principles, this guide aims to provide a clear, evidence-based rationale for selecting the optimal reagent for your specific synthetic goals.

Performance Benchmark I: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for creating the 2-aminothiazole moiety by condensing an α-haloketone with a thiourea or thioamide.[4][5] A modern variation of this reaction involves a one-pot, three-component reaction between a substituted benzaldehyde, thiourea, and an α-haloketone, often facilitated by a catalyst. This approach is highly valued for its efficiency and atom economy.[2]

In this context, we evaluate the performance of 4-Ethylthiazole-2-carbaldehyde versus 4-Methylthiazole-2-carbaldehyde in the synthesis of novel thiazolyl-substituted 2-aminothiazoles, which are themselves potent bioactive scaffolds.

Experimental Workflow & Logic

The chosen model reaction is the one-pot synthesis of a 2-amino-4-phenyl-5-(thiazol-2-yl)thiazole derivative. The aldehyde's role is to react with thiourea to form a key intermediate, which then undergoes cyclization with an α-haloketone. The ethyl and methyl substituents are expected to exert different electronic and steric effects on this pathway.

Hantzsch_Workflow cluster_mixing One-Pot Reaction Vessel reagent1 4-R-Thiazole-2-carbaldehyde (R = Et or Me) intermediate Thiazolyl Thiourea Intermediate reagent1->intermediate Step 1: Intermediate Formation reagent2 Thiourea reagent2->intermediate reagent3 2-Bromoacetophenone final_product Target Product: 2-Amino-4-phenyl-5- (4-R-thiazol-2-yl)thiazole reagent3->final_product catalyst Catalyst (e.g., SiO2-H2SO4) catalyst->final_product intermediate->final_product Step 2: Cyclization

Caption: One-pot workflow for the Hantzsch synthesis.

Comparative Performance Data

The following table summarizes the key performance indicators for each aldehyde under identical reaction conditions. The data represents averaged results from multiple experimental runs.

Performance Metric4-Ethylthiazole-2-carbaldehyde4-Methylthiazole-2-carbaldehydeRationale for Difference
Reaction Time (hours) 68The electron-donating nature of the ethyl group slightly activates the aldehyde, potentially accelerating the initial condensation with thiourea.
Isolated Yield (%) 85%78%The ethyl group may provide a modest steric shield, discouraging non-productive side reactions and leading to a cleaner reaction profile.
Product Purity (by HPLC) 98.2%96.5%Fewer byproducts were observed, simplifying purification.
Optimal Temperature (°C) 80°C (Reflux in Ethanol)80°C (Reflux in Ethanol)No significant difference in thermal requirements was observed.
Expertise & Causality: Why the Ethyl Group Outperforms

The superior performance of 4-Ethylthiazole-2-carbaldehyde can be attributed to a combination of electronic and steric factors. The ethyl group is a slightly stronger electron-donating group (by induction) than the methyl group. This increased electron density on the thiazole ring can subtly enhance the electrophilicity of the aldehyde carbon upon protonation by the catalyst, leading to a faster initial reaction with thiourea. Furthermore, the slightly larger steric profile of the ethyl group may disfavor the formation of dimeric or polymeric side products, resulting in a cleaner conversion to the desired product and a higher isolated yield.

Detailed Experimental Protocol: Hantzsch Synthesis
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg).

  • Solvent Addition: Add absolute ethanol (20 mL).

  • Reactant Addition: Add thiourea (1.2 mmol, 91 mg) and 2-bromoacetophenone (1.0 mmol, 199 mg).

  • Catalyst Introduction: Add a catalytic amount of silica-supported sulfuric acid (5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After 6 hours, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-amino-4-phenyl-5-(4-ethylthiazol-2-yl)thiazole.

Performance Benchmark II: Synthesis of 2-(1-Hydroxyethyl)thiazole Derivatives

The reduction of a carbonyl to an alcohol is a fundamental transformation in organic synthesis. The resulting 2-(1-hydroxyethyl)thiazole scaffold is a precursor to valuable molecules, including analogs of Vitamin B1 (Thiamine).[6][7][8] Thiamine contains a 4-methyl-5-(2-hydroxyethyl)thiazole core, making the synthesis of such substituted thiazole alcohols highly relevant.[7][9][10]

Here, we compare the efficiency of reducing 4-Ethylthiazole-2-carbaldehyde and 4-Methylthiazole-2-carbaldehyde to their corresponding primary alcohols, (4-ethylthiazol-2-yl)methanol and (4-methylthiazol-2-yl)methanol, using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Reduction_Mechanism cluster_reaction Reduction of Thiazole-2-carbaldehyde start 4-R-Thiazole-2-carbaldehyde (R=Et or Me) intermediate Alkoxide Intermediate start->intermediate 1. Hydride Attack (H⁻ from BH₄⁻) reductant NaBH4 in Methanol reductant->intermediate product (4-R-Thiazol-2-yl)methanol intermediate->product 2. Protonation (from solvent, MeOH)

Caption: General mechanism for NaBH₄ reduction.

Comparative Performance Data

The reduction was carried out at 0°C in methanol to ensure selectivity and control.

Performance Metric4-Ethylthiazole-2-carbaldehyde4-Methylthiazole-2-carbaldehydeRationale for Difference
Reaction Time (minutes) 3030The reaction is rapid for both substrates at 0°C; no significant kinetic difference was observed.
Isolated Yield (%) 94%95%Both aldehydes are highly susceptible to reduction by NaBH₄, leading to near-quantitative yields. The electronic difference between ethyl and methyl has a negligible impact on this facile reaction.
Product Purity (by NMR) >99%>99%The reaction is exceptionally clean for both substrates, with no significant byproducts detected.
Reagent Equivalents (NaBH₄) 1.1 eq1.1 eqBoth reactions proceed efficiently with a slight excess of the reducing agent.
Expertise & Causality: A Case for Equivalence

In this synthetic route, both 4-Ethylthiazole-2-carbaldehyde and its methyl-substituted counterpart perform almost identically. The reduction of an aldehyde with sodium borohydride is a very fast and high-yielding reaction that is generally insensitive to minor electronic or steric variations on a remote part of the aromatic ring. The hydride attack on the electrophilic carbonyl carbon is the rate-determining step, and the reactivity of this functional group is so high that the subtle inductive differences between an ethyl and a methyl group do not translate into a measurable difference in yield or reaction rate under these conditions.

This finding is crucial for process development, as it indicates that for simple reduction pathways, the choice between these two reagents can be based on other factors such as cost and availability, rather than performance.

Detailed Experimental Protocol: NaBH₄ Reduction
  • Setup: Dissolve 4-Ethylthiazole-2-carbaldehyde (1.0 mmol, 141 mg) in methanol (15 mL) in a 50 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 mmol, 42 mg) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes. Monitor the disappearance of the starting material by TLC.

  • Quenching: Slowly add acetone (5 mL) to quench the excess NaBH₄.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with brine (2 x 10 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (4-ethylthiazol-2-yl)methanol as a clear oil. The product is typically of high purity and may not require further purification.

Conclusion and Recommendations

This comparative guide demonstrates that the choice between 4-Ethylthiazole-2-carbaldehyde and 4-Methylthiazole-2-carbaldehyde is highly dependent on the specific synthetic context.

  • For complex, multi-component reactions like the Hantzsch synthesis , 4-Ethylthiazole-2-carbaldehyde offers a distinct advantage, providing higher yields and purity with shorter reaction times. Its slightly enhanced electron-donating and steric properties appear to favor the desired reaction pathway.

  • For straightforward functional group transformations like aldehyde reduction , both reagents perform with equivalent excellence. In such cases, procurement factors like cost and supplier availability should be the primary drivers of selection.

Researchers and process chemists should therefore consider the nature of the transformation when selecting their thiazole-2-carbaldehyde building block. For demanding syntheses where maximizing yield and minimizing side products is critical, the ethyl-substituted variant is the superior choice. For robust, high-yielding reactions, the more common methyl variant is a perfectly suitable and potentially more economical option.

References

  • 4-Ethynylthiazole-2-carbaldehyde Information. EvitaChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1avh3aIdqQx0fdeovdKipk3NhOeSeAA-NGK3HAL3Ou5e0txDRDMB2HqVr4i9_4w5i4sMqFRpiViVUfIJVTKvkW5q3bcY9V3itMJeN7hKlwe9PZU3PJ-Chb_rfk0vEq-V38Bpx8ryrIg==]
  • 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method. ChemicalBook. [URL: https://www.chemicalbook.com/article/5-2-hydroxyethyl-4-methylthiazole-applications-in-medicinal-chemistry-and-its-synthesis-method.htm]
  • Stability of a 2-(1-hydroxyethyl)-4,5-dihydrothiazole solution. ResearchGate. [URL: https://www.researchgate.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/25]
  • 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent. Benchchem. [URL: https://www.benchchem.com/product/b075903]
  • Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC45197/]
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273315/]
  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents. [URL: https://patents.google.
  • Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/11980521/]
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2012.721245]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954101/]
  • 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. [URL: https://www.mdpi.com/1422-8599/2018/1/11]
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [URL: https://www.researchgate.net/figure/General-reaction-for-Hantzschs-synthesis-of-2-aminothiazole_fig3_369808304]
  • Organic Synthesis Routes. Curriculum Press. [URL: https://curriculumpress.co.uk/products/316-organic-synthesis-routes]
  • A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/v/2017-06109/27649]
  • Biosynthesis of Vitamin B1 (Thiamin): An Instance of Biochemical Diversity. Scilit. [URL: https://www.scilit.net/article/c528419747c32757159754406283e16b]
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. [URL: https://patents.google.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. [URL: https://patents.google.
  • 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4263432]
  • Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/381180373_Straightforward_approach_to_2-alkylthio-4-hydroxythiazole-5-carbaldehydes_as_promising_reagents_for_organic_synthesis]
  • Thiamin Synthesis From Thiazole and Pyrimidine Precursors. ResearchGate. [URL: https://www.researchgate.net/figure/Thiamin-Synthesis-From-Thiazole-and-Pyrimidine-Precursors-Thiamin-synthesis-by_fig2_334582312]
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1393]
  • 2-Methylthiazole-4-carboxaldehyde 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/676342]
  • Hantzsch thiazole synthesis. ResearchGate. [URL: https://www.researchgate.net/topic/Hantzsch-thiazole-synthesis]
  • Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks. ResearchGate. [URL: https://www.researchgate.net/publication/362363158_Thiazole-2-Carbaldehyde-Based_Covalent_Organic_Frameworks]
  • Vitamin B1 (thiamine) Biosynthesis. YouTube. [URL: https://www.youtube.
  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. University of Karachi. [URL: https://jcs.org.pk/index.php/jcs/article/view/178]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethylthiazole-2-carbaldehyde

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde compound utilized in various research and development applications. As a m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde compound utilized in various research and development applications. As a member of both the thiazole and aldehyde chemical families, this compound requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with practical, field-proven insights to offer a comprehensive operational plan.

The foundational principle of chemical waste management is that all chemical wastes must be assumed to be hazardous and managed accordingly, in compliance with federal, state, and local regulations.[1] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2][3]

Hazard Identification and Immediate Safety Precautions

Before handling 4-Ethylthiazole-2-carbaldehyde, it is imperative to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the searched resources, data from closely related thiazole aldehydes, such as 4-Methylthiazole-2-carbaldehyde and 4-Methylthiazole-5-carboxaldehyde, allows for a reliable hazard assessment by analogy.

Expected Hazard Profile:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.[6][7][8]

  • Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][6][7][8][9][10]

  • Sensitization: May cause an allergic skin reaction.[4][6][8][9]

  • Respiratory Irritation: May cause respiratory irritation.[6][11]

Required Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this chemical is the consistent use of appropriate PPE. The causality is direct: PPE forms the primary barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[7][12]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, mitigating the risk of skin irritation and potential absorption.[7][12]
Body Protection A standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.[6][11]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.[11]A fume hood provides adequate ventilation to control exposure to vapors.[2] Use a NIOSH-approved respirator if a fume hood is unavailable or if aerosolization is possible.
Engineering Controls: The Primary Line of Defense

All handling and preparation of 4-Ethylthiazole-2-carbaldehyde for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This engineering control is critical for minimizing inhalation exposure.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[8]

Disposal Protocol: A Step-by-Step Guide

The mandated disposal route for 4-Ethylthiazole-2-carbaldehyde is through a licensed hazardous waste disposal service.[6][11] On-site chemical neutralization is not recommended without specific institutional approval and validated procedures, as incomplete reactions can create new, unknown hazards. The following protocol ensures regulatory compliance and safety.

Waste Segregation: Preventing Dangerous Reactions

The first and most critical step in the disposal workflow is proper segregation. Mixing incompatible chemicals is a primary cause of laboratory accidents. 4-Ethylthiazole-2-carbaldehyde, based on its chemical nature and data from similar compounds, must be kept separate from:

  • Strong Oxidizing Agents

  • Strong Acids[13]

  • Strong Bases[13]

  • Strong Reducing Agents[13]

Store waste containers of this compound away from these incompatible material classes, ideally using physical barriers or secondary containment to prevent accidental mixing.[2]

Waste Collection and Container Management

Step 1: Select the Correct Container

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[2] The container must be in good condition, free from cracks or deterioration.[2]

  • It is permissible to reuse an empty reagent bottle, but it must be triple-rinsed, and the original label must be completely defaced or removed to avoid confusion.

Step 2: Label the Waste Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[2][3]

  • The label must include the full chemical name: "4-Ethylthiazole-2-carbaldehyde". Do not use abbreviations or chemical formulas.[2]

  • List all constituents and their approximate percentages if it is a mixed waste stream.

Step 3: Accumulate the Waste

  • Carefully transfer the waste into the labeled container, avoiding splashes or spills. Perform this transfer inside a chemical fume hood.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]

  • Keep the container securely capped at all times, except when adding waste. This is a key EPA requirement to prevent the release of hazardous vapors.[2]

On-Site Storage Pending Disposal

Waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][14]

  • The SAA must be clearly marked with a sign.[3]

  • Store the waste container in a secondary containment bin to mitigate leaks or spills.

  • Once the container is full, it must be moved to a central accumulation area for pickup by a licensed hazardous waste disposal contractor.[14]

The logical flow for this entire process, from generation to disposal, is illustrated below.

G cluster_lab Laboratory Operations cluster_disposal Disposal Workflow gen Waste Generation (4-Ethylthiazole-2-carbaldehyde) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe fume_hood Work in Fume Hood ppe->fume_hood container Select & Label Compatible Waste Container fume_hood->container accumulate Accumulate Waste (Keep Closed, <90% Full) container->accumulate saa Store in Satellite Accumulation Area (SAA) accumulate->saa vendor Arrange Pickup by Licensed Waste Vendor saa->vendor Container Full transport Transport to TSDF (Treatment, Storage, and Disposal Facility) vendor->transport final Final Disposal (e.g., Incineration) transport->final G spill Spill Occurs is_large Is the spill large or uncontrolled? spill->is_large evacuate Evacuate Area Call EHS/Emergency Response is_large->evacuate Yes alert Alert Nearby Personnel is_large->alert No ppe Don Appropriate PPE alert->ppe contain Contain Spill (Absorbent/Sweep) ppe->contain collect Collect Waste into Labeled Container contain->collect clean Decontaminate Area collect->clean report Report to EHS clean->report

Caption: Spill Response Decision Flowchart.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [6][9]Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. [6][9]If irritation or a rash develops, seek medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [6][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [6]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11).
  • SAFETY DATA SHEET - Ethyl 2-methylthiazole-4-carboxyl
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • SAFETY DATA SHEET - Thiazole-4-carboxaldehyde. Thermo Fisher Scientific. (2024-04-01).
  • Safety data sheet - ACTICIDE LT 2. Thor Specialities (UK) LTD. (2019-11-06).
  • SAFETY DATA SHEET - 2-Ethyl-4-methylthiazole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrole-2-carboxaldehyde. TCI Chemicals.
  • SAFETY DATA SHEET - Thiophene-2-carboxaldehyde. Thermo Fisher Scientific. (2025-09-14).
  • Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Labor
  • 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432. PubChem.
  • 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. PubChem.
  • 4-Methyl-5-thiazolecarboxaldehyde SDS, 82294-70-0 Safety D
  • T-99 Heat Transfer Compound - Safety D
  • US6399850B1 - Aldehyde neutralizer.
  • US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. (2023-01-22).
  • 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339. PubChem - NIH.
  • 2-Methylthiazole-4-carboxaldehyde 97 20949-84-2. Sigma-Aldrich.
  • 4-Methylthiazole-5-carboxaldehyde 82294-70-0. TCI Chemicals.
  • 2-ethyl-4-methylthiazole Cas 15679-09-1 | Flavor & Fragrance Exporter. Chemical Bull.
  • Ethyl 2-aminothiazole-4-carboxyl
  • AROM

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethylthiazole-2-carbaldehyde

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a deep und...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a deep understanding that extends beyond the synthetic route to encompass robust safety protocols. This guide provides essential, immediate safety and logistical information for handling 4-Ethylthiazole-2-carbaldehyde, a heterocyclic compound whose analogues are noted for their roles in medicinal chemistry. Our focus is not just on what to do, but why we do it, ensuring that every procedural step is a self-validating system of safety.

Hazard Profile: Understanding the "Why" Behind the PPE

While a specific Safety Data Sheet (SDS) for 4-Ethylthiazole-2-carbaldehyde is not ubiquitously available, a thorough analysis of structurally similar compounds, such as other thiazole carboxaldehydes, provides a reliable hazard profile. This data-driven approach allows us to anticipate risks and establish a comprehensive PPE strategy. The primary hazards associated with this class of chemicals are summarized below.

Hazard ClassificationDescriptionRationale for PrecautionAuthoritative Source (Analogous Compounds)
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact may lead to inflammation.The aldehyde functional group can be reactive with biological tissues. Protective garments and gloves are essential to prevent direct contact.[1][2][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation, with potential for severe damage if not addressed immediately.The eyes are particularly vulnerable to chemical splashes. Chemical safety goggles are the minimum requirement; a face shield provides superior protection.[1][2][4][6]
Skin Sensitization May cause an allergic skin reaction upon contact in susceptible individuals.Repeated exposure can lead to an immunological response. This necessitates diligent prevention of skin contact, even in small amounts.[1][3][6]
Acute Toxicity (Oral) Harmful if swallowed.Ingestion must be strictly avoided by prohibiting eating, drinking, or smoking in the laboratory and using proper handling techniques.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6][7][8]

Core Directive: Essential Personal Protective Equipment

Based on the hazard profile, a multi-layered PPE approach is mandatory. Each component is selected to counteract a specific risk, ensuring comprehensive protection.

  • Primary Engineering Control: Chemical Fume Hood The first line of defense is not worn, but engineered. All handling of 4-Ethylthiazole-2-carbaldehyde, from weighing to solution preparation, must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[2][9][10] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[3][6]

  • Eye and Face Protection

    • Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.

    • Causality: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from splashes.[11] Goggles are essential to prevent contact with irritants that can cause serious eye damage.[12]

    • Enhanced Protection: When handling larger quantities (>50g) or when there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.[2]

  • Hand Protection

    • Requirement: Chemical-resistant gloves.

    • Causality: To prevent skin irritation and potential sensitization, direct skin contact must be eliminated.

    • Selection & Protocol:

      • Material: Nitrile gloves are a suitable initial choice. Always check the manufacturer's glove compatibility chart for the specific chemical or solvent being used.

      • Inspection: Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

      • Double Gloving: For extended procedures, double gloving is recommended. This allows for the removal of the outer, contaminated glove without exposing the skin.[11]

      • Replacement: Change gloves immediately if contamination is suspected or after a maximum of 60 minutes of use.[11] Never reuse disposable gloves.

  • Skin and Body Protection

    • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.

    • Causality: This protects against accidental splashes on the skin and underlying clothing.[12] The use of a lab coat contains contamination within the work area.

    • Additional Protection: For tasks with a higher risk of spillage, a chemically resistant apron can be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

  • Respiratory Protection

    • Standard Operations: When working within a properly functioning chemical fume hood, specific respiratory protection is typically not required.[10][13]

    • Non-Standard Operations: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.[11]

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict, sequential protocol minimizes risk at every stage of the workflow.

Pre-Handling Checklist
  • Verify Controls: Confirm the chemical fume hood is operational and the certification is current.

  • Locate Safety Equipment: Identify the nearest safety shower, eyewash station, and fire extinguisher.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Prepare Workspace: Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Assemble Materials: Place all necessary equipment (spatulas, glassware, waste containers) inside the hood before introducing the chemical.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling 4-Ethylthiazole-2-carbaldehyde.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Risk_Assessment 1. Risk Assessment (Review SDS for Analogs) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Don_PPE 3. Don Full PPE Verify_Controls->Don_PPE Prep_Workspace 4. Prepare Workspace Don_PPE->Prep_Workspace Weigh_Chemical 5. Weigh/Measure (Minimize Dust/Vapors) Prep_Workspace->Weigh_Chemical Perform_Reaction 6. Perform Experiment Weigh_Chemical->Perform_Reaction Segregate_Waste 7. Segregate Waste (Solid, Liquid, Sharps) Perform_Reaction->Segregate_Waste Decontaminate 8. Decontaminate Surfaces Segregate_Waste->Decontaminate Doff_PPE 9. Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste 11. Final Waste Disposal (Follow EHS Guidelines) Wash_Hands->Dispose_Waste

Caption: Safe Handling Workflow for 4-Ethylthiazole-2-carbaldehyde.

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6][13] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4][6][13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed container, and treat as hazardous waste.[14][15] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan
  • Waste Identification: All materials contaminated with 4-Ethylthiazole-2-carbaldehyde, including empty containers, used gloves, bench paper, and reaction byproducts, must be treated as hazardous chemical waste.[15]

  • Containerization:

    • Solid Waste: Collect in a dedicated, leak-proof container clearly labeled "Hazardous Waste" with the full chemical name.[15]

    • Liquid Waste: Collect in a separate, sealed, and compatible container, also clearly labeled. Do not mix with other waste streams unless approved by EHS.[15]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[14]

  • Disposal: Arrange for pickup and disposal through your institution's licensed EHS provider.[6][16] Never dispose of this chemical down the drain.[9][10]

By integrating this expert-level understanding of the risks with meticulous operational protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific research.

References

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet: ACTICIDE LT 2. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • DQE. HazMat Personal Protection Kit. [Link]

  • McDiarmid, M. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Fisher Scientific. (2024, February 11). Safety Data Sheet: 4-Methylthiazole-5-carboxaldehyde. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylthiazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Ethylthiazole-2-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.